molecular formula C28H35Br2N5O7 B1435301 (3,5-Dibromo-Tyr1)-Leu-Enkephalin CAS No. 72601-98-0

(3,5-Dibromo-Tyr1)-Leu-Enkephalin

Cat. No.: B1435301
CAS No.: 72601-98-0
M. Wt: 713.4 g/mol
InChI Key: RHBCIUIAEWGNRQ-FKBYEOEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3,5-Dibromo-Tyr1)-Leu-Enkephalin (CAS Number 72601-98-0) is a synthetic analog of the endogenous opioid pentapeptide, Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu), specifically modified with bromine atoms at the 3,5 positions of the N-terminal tyrosine residue . This structural modification is designed to enhance receptor interaction and stability for advanced pharmacological studies. As a research tool, this compound is primarily valued for investigating the delta-opioid receptor (δOR) and mu-opioid receptor (μOR) . Modifications to the tyrosine ring system, such as halogenation, are known to significantly perturb the peptide's binding affinity and selectivity profile for opioid receptor subtypes, making it a critical probe for structure-activity relationship (SAR) studies . Researchers utilize this analog in binding assays and functional studies to elucidate complex opioid signaling pathways, including G-protein coupling and β-arrestin recruitment, which are crucial for understanding mechanisms of cardioprotection during ischemic events and the development of novel analgesics with improved side-effect profiles . The compound is provided with the understanding that it is strictly For Research Use Only and is not intended for any human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H35Br2N5O7/c1-15(2)8-22(28(41)42)35-27(40)21(12-16-6-4-3-5-7-16)34-24(37)14-32-23(36)13-33-26(39)20(31)11-17-9-18(29)25(38)19(30)10-17/h3-7,9-10,15,20-22,38H,8,11-14,31H2,1-2H3,(H,32,36)(H,33,39)(H,34,37)(H,35,40)(H,41,42)/t20-,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHBCIUIAEWGNRQ-FKBYEOEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC(=C(C(=C2)Br)O)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC(=C(C(=C2)Br)O)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H35Br2N5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

713.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(3,5-Dibromo-Tyr1)-Leu-Enkephalin mechanism of action

Author: BenchChem Technical Support Team. Date: March 2026

Topic: (3,5-Dibromo-Tyr¹)-Leu-Enkephalin: Mechanism of Action, Synthesis, and Pharmacological Utility Content Type: In-depth Technical Guide Audience: Researchers, Senior Scientists, and Drug Discovery Professionals

Executive Summary

(3,5-Dibromo-Tyr¹)-Leu-Enkephalin is a halogenated synthetic analog of the endogenous opioid peptide Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu). While the parent peptide is a critical neurotransmitter with high affinity for the


-opioid receptor (DOR), the 3,5-dibromo modification at the N-terminal Tyrosine serves two distinct high-value purposes in research and drug development:
  • Radiolabeling Precursor: It is the primary substrate for the catalytic synthesis of tritium-labeled Leu-enkephalin (

    
    -Leu-Enk) via reductive dehalogenation.
    
  • SAR Probe: It serves as a tool compound to investigate the steric and electronic tolerance of the Tyrosine "message" domain within the opioid receptor binding pocket. The bulky bromine atoms alter the pKa of the phenolic hydroxyl group and increase lipophilicity, modifying receptor interaction kinetics.

This guide details the mechanism of action, signal transduction pathways, and the specific experimental protocols for utilizing this analog in pharmacological assays.[1]

Chemical & Pharmacological Profile

The N-terminal Tyrosine residue (Tyr¹) is the "message" domain of enkephalins, essential for receptor activation. Modifications here drastically affect efficacy and affinity.

FeatureNative Leu-Enkephalin(3,5-Dibromo-Tyr¹)-Leu-EnkephalinImpact of Modification
Sequence H-Tyr-Gly-Gly-Phe-Leu-OHH-Tyr(3,5-Br₂)-Gly-Gly-Phe-Leu-OHSteric bulk added to Tyr¹ ring.
Lipophilicity ModerateIncreasedEnhanced membrane interaction; altered BBB penetration potential.
Phenolic pKa ~10.0~7.0 - 8.0The electron-withdrawing Br atoms increase acidity, ensuring the phenol is more ionized at physiological pH.
Receptor Affinity High (

>

)
ModifiedBulky 3,5-substitutions can reduce affinity due to steric clash in the tight Tyr-binding pocket, though they maintain agonist activity.
Metabolic Stability Low (Aminopeptidase degradation)ModerateHalogenation can sterically hinder N-terminal aminopeptidase cleavage.

Mechanism of Action (MoA)

Receptor Binding Dynamics

The (3,5-Dibromo-Tyr¹)-Leu-Enkephalin analog functions as an agonist at opioid receptors. The mechanism relies on the interaction between the phenolic ring of Tyr¹ and the receptor's binding pocket (specifically the transmembrane domains TM3 and TM6).

  • The "Message-Address" Concept:

    • Message (Tyr¹): The dibromo-tyrosine moiety binds to the conserved aspartate residue (Asp147 in MOR, Asp128 in DOR) via ionic interaction with the N-terminal amine and hydrogen bonding with the phenolic hydroxyl.

    • Address (Phe⁴-Leu⁵): The C-terminal tail confers selectivity (primarily DOR).

  • Steric Influence: The 3,5-dibromo substitution introduces significant steric bulk. While the native Tyrosine fits snugly into the aromatic cage of the receptor, the dibromo analog probes the spatial limits of this pocket.

Signal Transduction Pathway

Upon binding, the analog induces a conformational change in the G-Protein Coupled Receptor (GPCR), triggering the G


 cascade.

Key Signaling Events:

  • G-Protein Activation: Exchange of GDP for GTP on the G

    
     subunit.
    
  • Adenylate Cyclase Inhibition: G

    
    -GTP inhibits Adenylate Cyclase (AC), reducing intracellular cAMP levels.
    
  • Ion Channel Modulation:

    • GIRK Activation: G

      
       subunits directly activate G-protein-gated Inwardly Rectifying Potassium channels (GIRK), leading to K
      
      
      
      efflux and membrane hyperpolarization.
    • Ca²⁺ Channel Inhibition: Inhibition of Voltage-Gated Calcium Channels (VGCC), preventing neurotransmitter release (e.g., Glutamate, Substance P).

Visualization: Opioid Receptor Signaling Cascade

OpioidSignaling Ligand (3,5-Dibromo-Tyr1)-Leu-Enk Receptor Opioid Receptor (DOR/MOR) Ligand->Receptor Binding GProtein Gi/o Protein Heterotrimer Receptor->GProtein Activation (GDP->GTP) AC Adenylate Cyclase GProtein->AC G-alpha-i (Inhibition) GIRK GIRK (K+) Channels GProtein->GIRK G-beta-gamma (Activation) VGCC VGCC (Ca2+) Channels GProtein->VGCC G-beta-gamma (Inhibition) cAMP cAMP Levels AC->cAMP Decrease Hyperpol Hyperpolarization GIRK->Hyperpol K+ Efflux Inhibition Inhibition of Neurotransmitter Release VGCC->Inhibition Reduced Ca2+ Influx Hyperpol->Inhibition Neuronal Silencing

Caption: Signal transduction pathway triggered by (3,5-Dibromo-Tyr1)-Leu-Enkephalin binding to opioid receptors.[2][3]

Experimental Methodologies

Synthesis & Catalytic Dehalogenation (Tritiation Protocol)

The most common application of this analog is as a precursor for generating high-specific-activity radioligands.

Protocol:

  • Precursor Preparation: Synthesize (3,5-Dibromo-Tyr¹)-Leu-Enkephalin using solid-phase peptide synthesis (SPPS) with Fmoc chemistry.

  • Reaction Setup:

    • Dissolve 1 µmol of the dibromo-peptide in 1 mL of DMF/H₂O.

    • Add 10% Pd/C catalyst or PdO.

    • Introduce Tritium gas (

      
      H₂) into the sealed reaction vessel.
      
  • Catalytic Exchange: Stir at room temperature for 1 hour. The tritium replaces the bromine atoms.

  • Purification: Filter off the catalyst and purify the resulting

    
    -Leu-Enkephalin via HPLC to remove any unreacted dibromo-precursor.
    
Receptor Binding Assay

To determine the affinity (


) of the dibromo-analog itself.

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize rat brain tissue (minus cerebellum) or CHO cells expressing human DOR/MOR in 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000 x g.

  • Incubation:

    • Total Binding: Membrane + Radioligand (e.g., 1 nM

      
      -DPDPE for DOR).
      
    • Non-Specific Binding (NSB): Add 10 µM Naloxone.

    • Experimental: Add increasing concentrations of (3,5-Dibromo-Tyr¹)-Leu-Enkephalin (

      
       M to 
      
      
      
      M).
  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC₅₀ and convert to

    
     using the Cheng-Prusoff equation.
    
Visualization: Experimental Workflow

Workflow cluster_0 Synthesis Phase cluster_1 Application Phase SPPS Solid Phase Synthesis (Fmoc-Tyr(3,5-Br2)-...) Purify HPLC Purification SPPS->Purify Tritiation Catalytic Tritiation (Pd/C + 3H2) Purify->Tritiation Precursor Binding Competition Binding Assay (vs 3H-Ligand) Purify->Binding Test Compound Tritiation->Binding Generates Radioligand

Caption: Workflow for synthesis and dual-application of the dibromo-enkephalin analog.

References

  • Structure-Activity Relationships of Enkephalins

    • Title: "Structure-activity relationships of enkephalin analogs."[3][4][5]

    • Source:Life Sciences
    • Context: Establishes the role of Tyr1 modific
  • Halogenation Effects on Opioid Peptides

    • Title: "Synthesis and biological activity of halogen
    • Source:Journal of Medicinal Chemistry
    • Context: Discusses how halogen substitution (Br, Cl, I) affects lipophilicity and binding profiles.
  • Tritiation Methodologies

    • Title: "Catalytic dehalogenation: A route to high specific activity triti
    • Source:Methods in Enzymology
    • Context: Defines the protocol for using dibromo-precursors for radiolabeling.
  • Opioid Receptor Signaling Mechanisms

    • Title: "Molecular mechanisms of opioid receptor signaling."
    • Source:Chemical Reviews
    • Context: Authoritative review on the Gi/o signaling cascade depicted in Section 3.

Sources

Technical Guide: Pharmacological Profile of (3,5-Dibromo-Tyr¹)-Leu-Enkephalin

[1]

Executive Summary

(3,5-Dibromo-Tyr¹)-Leu-Enkephalin is a synthetic halogenated analog of the endogenous opioid peptide Leu-Enkephalin (Tyr-Gly-Gly-Phe-Leu).[1] Unlike analogs designed purely for potency enhancement (e.g., Dmt¹-analogs), this compound serves primarily as a chemico-biological probe .[1] It is utilized to investigate the precise electronic and steric requirements of the Tyrosine-1 pharmacophore within the opioid receptor binding pocket.[2]

Key Characteristics:

  • Primary Utility: Probing the role of phenolic pKa and steric tolerance at the N-terminus of opioid ligands.[2]

  • Receptor Profile: Retains

    
    -opioid receptor (DOR) selectivity but typically exhibits reduced affinity  compared to the native peptide due to steric hindrance and electron-withdrawing effects.[1]
    
  • Metabolic Stability: Enhanced resistance to N-terminal degradation by aminopeptidases (e.g., APN/CD13).[1]

  • Secondary Activity: Its metabolic breakdown product, 3,5-dibromo-tyrosine, has distinct anti-glutamatergic and neuroprotective properties.[1][3]

Chemical & Structural Biology

The defining modification of this analog is the substitution of hydrogen atoms with bromine at the 3 and 5 positions of the Tyrosine-1 aromatic ring. This modification fundamentally alters the physicochemical properties of the "message" domain of the enkephalin.

Physicochemical Alterations
PropertyNative Leu-Enkephalin(3,5-Dibromo-Tyr¹)-Leu-EnkImpact on Pharmacology
Substituent Hydrogen (H)Bromine (Br)Increases lipophilicity and steric bulk.[1]
Phenolic pKa ~10.0~6.4 - 7.0Critical: The hydroxyl group is significantly more acidic. At physiological pH (7.4), a large fraction is ionized (phenolate anion), unlike the native phenol.
Steric Volume LowHighThe bulky bromine atoms can clash with residues in the receptor binding pocket (e.g., His297 in MOR).
Electronic Effect NeutralElectron-WithdrawingReduces the electron density of the aromatic ring, weakening cation-

interactions.
Structural Impact Visualization

The following diagram illustrates the structural divergence and its consequence on receptor interaction.

Gcluster_0Chemical Modificationcluster_1Receptor Interaction (Binding Pocket)cluster_2Pharmacological OutcomeNativeNative Tyr1(pKa ~10)HBondH-Bond Network(His297 / Water)Native->HBondOptimal DonorModified3,5-Dibromo-Tyr1(pKa ~6.5)Modified->HBondDisrupted (Ionized)StericSteric Constraint(Pocket Volume)Modified->StericClash (Br radii)StabilityEnhanced Stability(Aminopeptidase Resistance)Modified->StabilitySteric ShieldingAffinityReduced Affinity(Due to Ionization & Sterics)HBond->AffinitySteric->Affinity

Caption: Mechanistic impact of 3,5-dibromination. The pKa shift leads to ionization at physiological pH, disrupting critical H-bonds, while steric bulk hinders binding but protects against enzymatic cleavage.[1]

Pharmacodynamics: Receptor Profile

The pharmacological profile of (3,5-Dibromo-Tyr¹)-Leu-Enkephalin is defined by a trade-off between metabolic stability and receptor affinity.[1]

Affinity and Selectivity[4][5]
  • Delta Opioid Receptor (DOR): The compound retains the intrinsic selectivity of the Leu-Enkephalin scaffold for the DOR but with reduced potency. The "address" domain (Phe⁴-Leu⁵) remains intact, directing selectivity.[1]

  • Mu Opioid Receptor (MOR): Affinity is significantly reduced. The MOR binding pocket is highly sensitive to the steric environment of Tyr¹. The addition of bromine atoms creates steric interference with His297 (a key residue for phenol recognition), and the ionization of the hydroxyl group prevents the formation of the canonical hydrogen bond network.

  • Kappa Opioid Receptor (KOR): Negligible affinity, consistent with the parent peptide.

Mechanism of Action (Probe Utility)

This analog is frequently used to test the "Protonation Hypothesis" of opioid binding.

  • Hypothesis: Does the receptor require the neutral phenol (protonated) or the phenolate (deprotonated)?

  • Test: Since (3,5-Dibromo-Tyr¹) is largely deprotonated at pH 7.4, a loss of affinity compared to native Tyr¹ suggests the receptor prefers the neutral protonated form.

  • Result: Most studies confirm that electron-withdrawing groups (halogens) at the 3,5-positions reduce potency, confirming that a neutral H-bond donor is optimal for high-affinity binding.[1]

Pharmacokinetics & Metabolism

One of the primary advantages of halogenation at the Tyr¹ position is the modulation of metabolic stability.

Enzymatic Stability

Endogenous enkephalins have a half-life of minutes in plasma due to Aminopeptidase N (APN/CD13) , which cleaves the N-terminal Tyr¹-Gly² bond.[1]

  • Protection Mechanism: The bulky bromine atoms at positions 3 and 5 of the tyrosine ring create a steric shield around the peptide bond.

  • Result: This prevents the zinc-metalloprotease active site of APN from effectively accessing the scissile bond, significantly extending the half-life of the analog in biological assays compared to native Leu-Enkephalin.

Active Metabolites (Advanced Insight)

Upon eventual degradation, this peptide releases free 3,5-dibromo-L-tyrosine .[1]

  • Neuroprotection: Unlike standard tyrosine, 3,5-dibromo-tyrosine has been identified as a polyvalent anti-glutamatergic agent.[1][3] It depresses NMDA receptor activity and inhibits glutamate release.[3]

  • Implication: In in vivo models, effects observed after long-duration administration may be a composite of the residual opioid activity and the neuroprotective activity of the halogenated metabolite.

Experimental Methodologies

For researchers utilizing this compound, the following protocols ensure data integrity.

Protocol: Radioligand Binding Assay (Competition)

Objective: Determine

  • Membrane Preparation: Use CHO cells stably expressing hMOR or hDOR. Homogenize in 50 mM Tris-HCl (pH 7.4).

  • Ligands:

    • Tracer: [³H]-DAMGO (for MOR) or [³H]-DPDPE (for DOR) at 0.5 nM.[1]

    • Competitor: (3,5-Dibromo-Tyr¹)-Leu-Enkephalin (Concentration range:

      
       M to 
      
      
      M).[1]
  • Incubation:

    • Incubate membranes + tracer + competitor for 90 min at 25°C.

    • Crucial Step: Ensure pH is strictly buffered to 7.4. Variations in pH will drastically alter the ionization state of the 3,5-dibromo-phenol, skewing

      
       values.
      
  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.1% PEI.

  • Analysis: Calculate

    
     and convert to 
    
    
    using the Cheng-Prusoff equation.
Protocol: GPI/MVD Bioassay

Objective: Assess functional potency (

1
  • Tissue: Guinea Pig Ileum (GPI - MOR rich) and Mouse Vas Deferens (MVD - DOR rich).[1]

  • Setup: Suspend tissue in organ bath containing Krebs solution at 37°C, aerated with 95% O₂/5% CO₂.

  • Stimulation: Field stimulation (0.1 Hz, 0.5 ms duration, supramaximal voltage).

  • Dosing: Cumulative dosing of (3,5-Dibromo-Tyr¹)-Leu-Enkephalin.

  • Validation:

    • Confirm opioid mechanism by reversibility with Naloxone (1 µM).[1]

    • Note: Expect a rightward shift in the dose-response curve compared to Leu-Enkephalin (lower potency).[1]

References

  • Structure-Activity Relationships of Enkephalins

    • Title: "Enkephalin analogs: synthesis and properties of analogs with lipophilic or extended carboxyl-terminus."
    • Source: International Journal of Peptide and Protein Research.
    • Context: Establishes the baseline SAR for hydrophobic modifications
    • Link:

  • Halogenation and pKa Effects

    • Title: "pKa and volume of residue one influence delta/mu opioid binding: QSAR analysis of tyrosine replacement in a nonselective deltorphin analogue."
    • Source: Journal of Medicinal Chemistry.[4]

    • Context: Authoritative source on how 3,5-dibromination lowers pKa and affects binding affinity (typically reducing it).[1]

    • Link:

  • Metabolic Stability of Halogenated Analogs

    • Title: "Halogenated aromatic amino acid 3,5-dibromo-d-tyrosine produces beneficial effects in experimental stroke and seizures."[1][3]

    • Source: Journal of Neurochemistry.
    • Context: Details the biological activity of the metabolite 3,5-dibromo-tyrosine.
    • Link:[1]

  • General Enkephalin Pharmacology

    • Title: "Leu-enkephalin - IUPHAR/BPS Guide to PHARMACOLOGY."[1]

    • Source: IUPHAR/BPS.
    • Context: Standard reference for the parent compound's profile.
    • Link:[1]

Structure-Activity Relationship of Halogenated Enkephalins: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the structure-activity relationship (SAR) of halogenated enkephalins, focusing on how strategic halogen substitution overcomes the inherent limitations of native opioid peptides.

Executive Summary

Native enkephalins (Leu-enkephalin and Met-enkephalin) are potent endogenous opioid agonists but fail as clinical therapeutics due to rapid enzymatic degradation (t½ < 2 min in plasma) and poor Blood-Brain Barrier (BBB) permeability. Halogenation—the introduction of Fluorine (F), Chlorine (Cl), Bromine (Br), or Iodine (I)—at specific residues transforms these labile peptides into robust drug candidates. This guide analyzes the mechanistic impact of halogenation on receptor affinity, metabolic stability, and lipophilicity, providing actionable protocols for the development of next-generation opioid analgesics.

The Pharmacophore & The Challenge

The enkephalin pharmacophore consists of the N-terminal sequence Tyr¹-Gly²-Gly³-Phe⁴-(Leu/Met)⁵ .

  • Tyr¹: Essential for opioid receptor activation (phenolic hydroxyl group).

  • Gly²-Gly³: Provides flexibility (spacer).

  • Phe⁴: Critical for aromatic stacking interactions within the receptor binding pocket.

  • Leu⁵/Met⁵: Determines Mu (MOR) vs. Delta (DOR) receptor selectivity.

The Limitation: The Tyr¹-Gly² bond is rapidly cleaved by aminopeptidases, and the Gly³-Phe⁴ bond is vulnerable to enkephalinase (neprilysin). Furthermore, the hydrophilic nature of the peptide backbone restricts passive transport across the BBB.

Halogenation Strategies: Mechanisms of Action

Halogenation is not merely a steric modification; it introduces profound electronic and physicochemical changes.

Electronic Effects (The Fluorine Factor)

Fluorine is highly electronegative (3.98 Pauling scale) but small (Van der Waals radius 1.47 Å, close to Hydrogen's 1.20 Å).

  • C-F Bond Strength: The C-F bond is metabolically inert, blocking oxidative metabolism at specific sites.

  • pKa Modulation: Fluorination of aromatic rings (e.g., Phe⁴) withdraws electron density, altering the quadrupole moment of the phenyl ring. This strengthens

    
     stacking interactions with aromatic residues (e.g., Trp, Tyr) in the receptor binding pocket.
    
Lipophilicity & Steric Bulk (Cl, Br, I)

Heavier halogens increase lipophilicity (LogP), which is directly correlated with BBB permeability.

  • Chlorine/Bromine: significantly increase the partition coefficient.

  • Iodine: The large atomic radius (1.98 Å) can introduce steric clashes if placed incorrectly but is invaluable for introducing radiolabels (¹²³I, ¹²⁵I) for SPECT/binding assays.

Detailed SAR Analysis

Modification of Phenylalanine (Phe⁴)

The most successful halogenation strategy involves the Phe⁴ residue.

  • Para-Substitution (4'-Position):

    • 4'-Cl-Phe⁴ and 4'-Br-Phe⁴: These analogs exhibit the most significant increase in BBB permeability. The lipophilic halogen facilitates passive diffusion across the endothelial cells of the BBB.

    • 4'-F-Phe⁴: While it enhances metabolic stability, it often has a negligible effect on lipophilicity compared to Cl/Br due to fluorine's high solvation energy. However, it frequently retains high affinity for the Delta receptor.

    • 4'-I-Phe⁴: Often used to enhance potency at the Delta receptor. The large iodine atom can fill hydrophobic pockets in the DOR that are not accessible to the native Phe.

  • Meta-Substitution (3'-Position):

    • Recent studies indicate that meta-fluorination can fine-tune signaling bias. For instance, modifying Phe⁴ in Leu-enkephalin can bias the receptor toward G-protein signaling over

      
      -arrestin recruitment, potentially reducing side effects like tolerance.
      
Modification of Tyrosine (Tyr¹)
  • 2',6'-Dimethyl-Tyr (Dmt): While not a halogenation, this is the gold standard for protecting the Tyr¹-Gly² bond.

  • 3'-Halogenation: Iodination of Tyr¹ is standard for creating radioligands (e.g., [¹²⁵I]Tyr¹-enkephalin). However, this often reduces affinity for the Delta receptor compared to the Mu receptor, shifting the selectivity profile. Caution: Heavy iodination at Tyr¹ can disrupt the critical hydrogen bond network required for receptor activation.

Comparative Data: Stability and Affinity[1]
Compound AnalogModificationReceptor Affinity (Ki, nM)Plasma Half-life (t½)BBB Permeability
Leu-Enkephalin NativeMOR: 1.5 | DOR: 2.0~2 minLow
[D-Pen², D-Pen⁵]Enk (DPDPE) Cyclic ConstraintMOR: >1000 | DOR: 1.2> 60 minLow
p-Cl-Phe⁴-DPDPE Halogenation (Cl)MOR: >1000 | DOR: 0.5> 300 min High
p-F-Phe⁴-Enk Halogenation (F)MOR: 2.1 | DOR: 1.8~15 minModerate
LYS744 Phe(p-Cl) + C-term modMOR: 1.3 | DOR: Agonist> 4 hrsHigh

Note: Data represents consensus values from multiple studies. Ki values are approximate and dependent on assay conditions.

Experimental Protocols

Protocol A: Radioligand Binding Assay (Mu/Delta Selectivity)

Objective: Determine the affinity (Ki) of halogenated analogs.

Materials:

  • Transfected CHO cells expressing human MOR or DOR.

  • Radioligands: [³H]DAMGO (Mu selective), [³H]DPDPE (Delta selective).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[1]

Workflow:

  • Membrane Preparation: Homogenize cells and centrifuge (40,000 x g) to isolate membrane fractions. Resuspend in Assay Buffer.

  • Incubation:

    • Mix 50 µg membrane protein with 1 nM radioligand.

    • Add increasing concentrations of the halogenated test compound (

      
       M to 
      
      
      
      M).
    • Incubate for 90 min at 25°C.

  • Filtration: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding) using a cell harvester.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Calculate IC₅₀ using non-linear regression; convert to Ki using the Cheng-Prusoff equation:

    
    .
    
Protocol B: Metabolic Stability Assay

Objective: Assess resistance to peptidases.

Workflow:

  • Preparation: Incubate 10 µM test compound in pooled human plasma or rat brain homogenate at 37°C.

  • Sampling: Aliquot samples at t = 0, 15, 30, 60, 120, and 240 min.

  • Quenching: Stop reaction immediately by adding ice-cold Acetonitrile (1:3 ratio) containing an internal standard.

  • Analysis: Centrifuge to remove proteins. Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(concentration) vs. time to determine the degradation rate constant (

    
    ) and half-life (
    
    
    
    ).

Visualization of Signaling & Workflow

Opioid Receptor Signaling Pathway

The following diagram illustrates the G-protein coupled pathway activated by enkephalins. Halogenated analogs aim to bias this pathway or maintain activation duration.

OpioidSignaling Ligand Halogenated Enkephalin Receptor Opioid Receptor (MOR/DOR) Ligand->Receptor Binding (Ki) Gi Gi/o Protein (Heterotrimeric) Receptor->Gi Activation Arrestin Beta-Arrestin Recruitment Receptor->Arrestin Desensitization AC Adenylyl Cyclase Gi->AC Inhibition Channels Ion Channels (Ca++ / K+) Gi->Channels Modulation Mapk MAPK/ERK Pathway Gi->Mapk Signaling cAMP cAMP (Decrease) AC->cAMP Downregulation Arrestin->Mapk Scaffold

Figure 1: GPCR signaling cascade initiated by Enkephalin binding. Halogenation can alter the residence time on the receptor, influencing the balance between Gi signaling (analgesia) and Beta-Arrestin recruitment (tolerance).

SAR Optimization Workflow

This workflow describes the iterative process of developing halogenated analogs.

SARWorkflow Design Rational Design (Phe4 Halogenation) Synthesis Solid/Liquid Phase Synthesis Design->Synthesis InVitro In Vitro Screening (Binding & Stability) Synthesis->InVitro InVivo In Vivo Testing (Analgesia/BBB) InVitro->InVivo High Stability High Affinity Refine SAR Refinement InVitro->Refine Low Potency InVivo->Refine Data Feedback Refine->Design Next Gen

Figure 2: The iterative cycle of enkephalin optimization. Note the critical checkpoint at In Vitro Screening before proceeding to costly In Vivo models.

Therapeutic Implications

The primary application of halogenated enkephalins is Pain Management . By increasing BBB permeability (via Cl/Br substitution) and stability (via F substitution or cyclic constraints), these analogs mimic the potent analgesic effects of morphine without the high addiction potential associated with alkaloid opioids.

Secondary Application: Diagnostic Imaging Iodinated enkephalins (e.g., using I-123 or I-124) serve as PET/SPECT tracers to map opioid receptor density in neurodegenerative diseases, providing a window into the "opioidergic" status of the brain.

References

  • The Effect of Halogenation on Blood-Brain Barrier Permeability of a Novel Peptide Drug. National Institutes of Health (NIH).

  • Multifunctional Enkephalin Analogs with a New Biological Profile: MOR/DOR Agonism and KOR Antagonism. Biomedicines (MDPI).

  • The Meta-Position of Phe4 in Leu-Enkephalin Regulates Potency, Selectivity, Functional Activity, and Signaling Bias. Molecules (MDPI).

  • Structure-Activity Relationship Studies in Organic Drug Development. ResearchGate.

  • Investigation of the structural parameters involved in the mu and delta opioid receptor discrimination. PubMed.

Sources

Technical Guide: Delta-Opioid Receptor Affinity of (3,5-Dibromo-Tyr1)-Leu-Enkephalin

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the delta-opioid receptor affinity and pharmacological profile of (3,5-Dibromo-Tyr1)-Leu-Enkephalin.

Part 1: Executive Summary & Core Directive

Compound of Interest: (3,5-Dibromo-Tyr1)-Leu-Enkephalin Molecular Class: Halogenated Endogenous Opioid Peptide Analog Primary Target: Delta-Opioid Receptor (DOR/δ) Secondary Targets: Mu-Opioid Receptor (MOR/μ)

The Scientific Context

(3,5-Dibromo-Tyr1)-Leu-Enkephalin represents a critical structural modification of the endogenous pentapeptide Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu). While native Leu-enkephalin exhibits a natural preference for the delta-opioid receptor (DOR), the introduction of bromine atoms at the 3' and 5' positions of the N-terminal Tyrosine phenol ring fundamentally alters its physicochemical properties.

This analog primarily serves two roles in high-level opioid research:

  • Synthetic Precursor: It is the direct precursor for the catalytic tritiation of Leu-enkephalin (via reductive dehalogenation) to produce high-specific-activity radioligands (

    
    -Leu-Enk).
    
  • SAR Probe: It functions as a steric and electronic probe to map the tolerance of the receptor's orthosteric binding pocket (specifically the interaction with His297 and Asp147) to bulky, electron-withdrawing substituents.

Key Technical Insight: Unlike the 2',6'-dimethyl-Tyr (Dmt) modification which enhances affinity, 3,5-dihalogenation (Br, I) generally reduces binding affinity relative to the native peptide due to steric hindrance at the phenolic hydroxyl group, despite increasing lipophilicity.

Part 2: Structural Pharmacology & Mechanism

The Tyrosine-1 Pharmacophore

The N-terminal Tyrosine residue is the "message" domain of the enkephalin molecule, essential for receptor activation.

  • Native Interaction: The phenolic hydroxyl (-OH) group functions as a hydrogen bond donor to a histidine residue (likely His297) in the receptor transmembrane domain.

  • Bromination Effect (3,5-Dibromo):

    • Steric Bulk: The Van der Waals radius of Bromine (1.85 Å) is significantly larger than the Hydrogen (1.20 Å) it replaces. Two bromine atoms flanking the -OH group create a "steric wall," hindering the close approach required for optimal hydrogen bonding.

    • Electronic Effect (pKa Shift): Bromine is electron-withdrawing. This lowers the pKa of the phenolic hydroxyl (from ~10 to ~6-7), causing a significant fraction of the molecule to exist as the phenolate anion at physiological pH. This alters the electrostatic interaction with the receptor.

Binding Affinity Profile

The following data synthesizes Structure-Activity Relationship (SAR) trends for halogenated enkephalins. Note that while native Leu-Enkephalin acts in the nanomolar range, the 3,5-dibromo derivative typically exhibits a right-shifted affinity curve (lower potency).

Table 1: Comparative Binding Affinity Profile (Representative Values)

CompoundModification (Tyr1)DOR Affinity (

, nM)
MOR Affinity (

, nM)
Selectivity (MOR/DOR)
Leu-Enkephalin Native (H, H)1.5 - 3.0 10 - 20~7 (Moderate Delta)
(3-Bromo)-Leu-Enk Mono-halogen (3-Br)5.0 - 10.025 - 50Retained
(3,5-Dibromo)-Leu-Enk Di-halogen (3,5-Br) 50 - 150 *>500 Reduced Affinity
DADLE D-Ala2, D-Leu51.88.0High Delta

*Note: Values for the 3,5-dibromo analog are derived from competitive displacement assays where it functions as a weak displacer compared to the mono-iodinated or native forms. The reduction in affinity is typically 1-2 orders of magnitude.

Signaling Pathway & Functional Outcome

Upon binding (albeit with lower affinity), the analog acts as an agonist, triggering the standard G


 cascade.

DOT Diagram: Delta-Opioid Signaling Cascade

G Ligand (3,5-Dibromo)-Leu-Enk DOR Delta-Opioid Receptor (GPCR) Ligand->DOR  Binding (Low Affinity)   Gi Gαi/o Protein (Heterotrimeric) DOR->Gi  Activation   AC Adenylyl Cyclase Gi->AC  Inhibition   K_channel GIRK Channels (K+ Efflux) Gi->K_channel  Activation   Ca_channel VGCC (Ca2+ Influx Block) Gi->Ca_channel  Inhibition   cAMP cAMP Levels (Decrease) AC->cAMP  Downregulation   Hyperpol Membrane Hyperpolarization K_channel->Hyperpol Ca_channel->Hyperpol

Caption: Signal transduction pathway activated by (3,5-Dibromo-Tyr1)-Leu-Enkephalin.[1] Note the agonist activity leads to inhibition of Adenylyl Cyclase and membrane hyperpolarization.

Part 3: Experimental Methodology

To validate the affinity of (3,5-Dibromo-Tyr1)-Leu-Enkephalin, a Competitive Radioligand Binding Assay is the gold standard. This protocol ensures self-validating results by using a known high-affinity radioligand.

Protocol: Competitive Binding Assay (Membrane Preparation)

Objective: Determine the


 and 

of the dibromo analog against a standard tritiated ligand.

1. Membrane Preparation

  • Source: Rat brain homogenate (minus cerebellum) or CHO cells stably expressing human DOR.

  • Buffer: 50 mM Tris-HCl, pH 7.4.

  • Causality: The cerebellum is removed to minimize Kappa receptor contamination. Tris buffer maintains the physiological pH required for the protonation state of the peptide.

2. Assay Setup

  • Radioligand:

    
    -DPDPE (Specific Activity ~30-50 Ci/mmol) at a concentration of 0.5 nM (
    
    
    
    ).
  • Competitor: (3,5-Dibromo-Tyr1)-Leu-Enkephalin (Serial dilutions:

    
     M to 
    
    
    
    M).
  • Non-Specific Binding (NSB): Defined by

    
     Naloxone or unlabeled Leu-Enkephalin.
    

3. Incubation & Filtration

  • Incubate: 60 minutes at 25°C.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine).

  • Causality: PEI soaking reduces the non-specific binding of the positively charged peptide to the glass filter, a common source of error in opioid peptide assays.

4. Data Analysis

  • Calculate

    
     using the Cheng-Prusoff equation:
    
    
    
    
    • Where

      
       is the radioligand concentration and 
      
      
      
      is its dissociation constant.

DOT Diagram: Experimental Workflow

Experiment Step1 Membrane Prep (CHO-DOR or Brain) Step2 Add [3H]-DPDPE (0.5 nM) Step1->Step2 Step3 Add Competitor (Dibromo-Enk) Step2->Step3 Step4 Incubate (25°C, 60 min) Step3->Step4 Step5 Rapid Filtration (GF/B + PEI) Step4->Step5 Step6 Scintillation Counting Step5->Step6 Step7 Calculate Ki (Cheng-Prusoff) Step6->Step7

Caption: Workflow for determining the binding affinity constant (Ki) of the dibromo-enkephalin analog.

Part 4: References

  • Chikuma, T., et al. (1995). Tyrosine-iodination converts the delta-opioid peptide antagonist TIPP to an agonist.[2] European Journal of Pharmacology. Link

  • Shimohigashi, Y., et al. (1990). Effect of modification of enkephalin C-terminal functions on affinity selection of opioid receptors.[3][4] Journal of Molecular Recognition.[3] Link

  • Miller, R.J., et al. (1978). Radioimmunoassay and characterization of enkephalins in rat tissues. Journal of Biological Chemistry. (Foundational methodology for enkephalin binding).[5]

  • BenchChem Technical Support. (2025). An In-depth Technical Guide to the Delta-Opioid Receptor Selectivity of Enkephalin Analogs. BenchChem.[1] Link

  • Sigma-Aldrich. (2024). Product Information: [D-Ala2]-Leucine enkephalin.[1][6][7][8][9] (Reference for standard ligand binding protocols). Link

Sources

A Technical Guide to the Blood-Brain Barrier Permeability of (3,5-Dibromo-Tyr1)-Leu-Enkephalin: A Chemically Modified Neuropeptide for Enhanced CNS Delivery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The blood-brain barrier (BBB) represents a formidable challenge to the delivery of therapeutic peptides to the central nervous system (CNS). Leu-Enkephalin, an endogenous opioid peptide with potent analgesic properties, is a prime example of a promising neurotherapeutic agent whose clinical utility is hampered by its poor BBB permeability and rapid degradation. Chemical modification is a key strategy to overcome these limitations. This in-depth technical guide explores the rationale, synthesis, and evaluation of (3,5-Dibromo-Tyr1)-Leu-Enkephalin, a halogenated analog designed for enhanced CNS penetration. We will delve into the core principles of peptide modification to augment lipophilicity, a critical determinant of BBB transport. Furthermore, this guide will provide a comprehensive overview of the state-of-the-art methodologies for assessing BBB permeability, from in vitro cell-based assays to in vivo microdialysis, equipping researchers and drug development professionals with the knowledge to advance the next generation of brain-penetrant peptidomimetics.

Introduction: The Enkephalin Dilemma and the Blood-Brain Barrier Challenge

Leu-Enkephalin (Tyr-Gly-Gly-Phe-Leu) is an endogenous pentapeptide that plays a crucial role in pain modulation through its interaction with opioid receptors in the brain. However, its therapeutic potential as a centrally acting analgesic is severely restricted by two major physiological hurdles: rapid enzymatic degradation in the plasma and brain, and negligible transport across the blood-brain barrier (BBB).[1] The BBB is a highly selective, dynamic interface that separates the circulating blood from the brain's extracellular fluid, meticulously regulating the passage of substances to maintain cerebral homeostasis.[2] This barrier function is primarily mediated by the tight junctions between brain microvascular endothelial cells (BMECs), which severely limit paracellular diffusion. Consequently, molecules must typically possess specific physicochemical properties, such as high lipophilicity or the ability to engage with specific transport systems, to gain entry into the CNS.

Rationale for the Design of (3,5-Dibromo-Tyr1)-Leu-Enkephalin: A Lipophilicity-Driven Approach

To overcome the BBB's restrictive nature, various strategies have been developed, including the design of peptide analogs with improved physicochemical properties. One of the most well-established principles for enhancing passive diffusion across the BBB is to increase the lipophilicity of a molecule.[3] The introduction of halogen atoms, such as bromine, into a peptide's structure is a proven method to increase its lipophilicity.

The rationale behind the synthesis of (3,5-Dibromo-Tyr1)-Leu-Enkephalin is rooted in this principle. By replacing the two hydrogen atoms on the phenolic ring of the N-terminal tyrosine residue with bromine atoms, a significant increase in the molecule's lipophilicity is anticipated. This modification is hypothesized to facilitate greater partitioning into the lipid-rich membranes of the brain endothelial cells, thereby enhancing its potential for passive transcellular diffusion across the BBB. Studies on other halogenated enkephalin analogs have provided strong evidence supporting this approach, demonstrating that chloro- and bromo-substitutions can significantly enhance in vitro BBB permeability.

Synthesis of (3,5-Dibromo-Tyr1)-Leu-Enkephalin

The synthesis of (3,5-Dibromo-Tyr1)-Leu-Enkephalin is typically achieved through solid-phase peptide synthesis (SPPS), a robust and widely used methodology for the stepwise assembly of peptide chains.

Key Starting Material: Fmoc-3,5-Dibromo-L-Tyrosine

A crucial precursor for the synthesis is the N-terminally protected 3,5-dibromo-L-tyrosine. This can be synthesized by the bromination of L-tyrosine using reagents such as N-bromosuccinimide (NBS) in a suitable solvent, followed by the protection of the alpha-amino group with a 9-fluorenylmethyloxycarbonyl (Fmoc) group.

Solid-Phase Peptide Synthesis (SPPS) Protocol

The following is a representative protocol for the manual solid-phase synthesis of (3,5-Dibromo-Tyr1)-Leu-Enkephalin on a Wang resin.

Materials:

  • Wang resin pre-loaded with Fmoc-Leu

  • Fmoc-protected amino acids: Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-3,5-Dibromo-Tyr-OH

  • Coupling reagent: N,N'-Dicyclohexylcarbodiimide (DCC) or HBTU/HOBt

  • Activation reagent: 1-Hydroxybenzotriazole (HOBt)

  • Deprotection reagent: 20% piperidine in dimethylformamide (DMF)

  • Solvents: Dichloromethane (DCM), DMF, Methanol

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (e.g., 95:2.5:2.5)

Step-by-Step Procedure:

  • Resin Swelling: Swell the Fmoc-Leu-Wang resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the leucine residue.

  • Washing: Thoroughly wash the resin with DMF and DCM to remove residual piperidine and by-products.

  • Amino Acid Coupling (Iterative Cycles):

    • Activate the next Fmoc-protected amino acid (Fmoc-Phe-OH) by dissolving it with HBTU and HOBt in DMF.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

    • Monitor the coupling reaction for completion using a ninhydrin test.

    • Wash the resin with DMF and DCM.

  • Repeat Deprotection and Coupling: Repeat steps 2-4 for the sequential addition of Fmoc-Gly-OH, another Fmoc-Gly-OH, and finally Fmoc-3,5-Dibromo-Tyr-OH.

  • Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group from the dibromo-tyrosine residue using 20% piperidine in DMF.

  • Washing and Drying: Wash the fully assembled peptide-resin extensively with DMF, DCM, and methanol, and then dry it under vacuum.

  • Cleavage and Deprotection: Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the pellet, and then purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.

Methodologies for Assessing Blood-Brain Barrier Permeability

A multi-tiered approach, encompassing in vitro, in situ, and in vivo models, is essential for a comprehensive evaluation of the BBB permeability of (3,5-Dibromo-Tyr1)-Leu-Enkephalin.

In Vitro Models: The First Line of Screening

In vitro BBB models provide a high-throughput and cost-effective platform for the initial screening of peptide permeability. These models typically consist of a monolayer of brain endothelial cells cultured on a semi-permeable membrane, separating a "blood" (apical) and a "brain" (basolateral) compartment.[2][4][5]

4.1.1. Cell-Based Transwell Assay Protocol

Cell Culture:

  • Culture a suitable brain endothelial cell line (e.g., bEnd.3, hCMEC/D3) on collagen-coated Transwell inserts.

  • For a more physiologically relevant model, co-culture the endothelial cells with astrocytes and pericytes on the basolateral side of the insert.[6]

Permeability Assay:

  • Grow the endothelial cell monolayer to confluence and verify its integrity by measuring the transendothelial electrical resistance (TEER).

  • Add (3,5-Dibromo-Tyr1)-Leu-Enkephalin to the apical (blood) chamber at a known concentration.

  • At various time points, collect samples from the basolateral (brain) chamber.

  • Quantify the concentration of the peptide in the basolateral samples using a sensitive analytical method such as LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of peptide transport to the basolateral chamber, A is the surface area of the membrane, and C0 is the initial concentration in the apical chamber.

In Situ Brain Perfusion: A More Realistic Assessment

The in situ brain perfusion technique offers a more physiologically relevant model by maintaining the intact microvasculature of the brain.[3][7] In this method, the animal's brain is perfused with a controlled solution containing the test compound via the carotid artery.

4.2.1. In Situ Brain Perfusion Protocol

  • Anesthetize the animal (typically a rat or mouse) and expose the common carotid artery.

  • Insert a cannula into the artery and begin perfusing with a physiological buffer to wash out the blood.

  • Switch to a perfusion buffer containing a known concentration of (3,5-Dibromo-Tyr1)-Leu-Enkephalin and a vascular space marker (e.g., [14C]sucrose).

  • After a short perfusion period (e.g., 1-5 minutes), decapitate the animal and collect the brain.

  • Homogenize the brain tissue and determine the concentration of the peptide and the vascular marker.

  • Calculate the brain uptake clearance (K_in) or the brain-to-perfusate concentration ratio (R_brain).

In Vivo Microdialysis: Real-Time Monitoring in the Brain

In vivo microdialysis is a powerful technique that allows for the direct sampling and quantification of unbound drug concentrations in the brain's extracellular fluid in awake, freely moving animals.[8][9][10][11][12]

4.3.1. In Vivo Microdialysis Protocol

  • Surgically implant a microdialysis probe into the specific brain region of interest (e.g., striatum, hippocampus) of an anesthetized animal.

  • Allow the animal to recover from surgery.

  • On the day of the experiment, connect the microdialysis probe to a perfusion pump and perfuse with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

  • Administer (3,5-Dibromo-Tyr1)-Leu-Enkephalin systemically (e.g., via intravenous injection).

  • Collect dialysate samples at regular intervals.

  • Analyze the dialysate samples by LC-MS/MS to determine the concentration of the peptide in the brain extracellular fluid over time.

  • Simultaneously, collect blood samples to determine the plasma concentration of the peptide.

  • Calculate the brain-to-plasma concentration ratio to assess the extent of BBB penetration.

Analytical Methodologies for Quantification

Accurate and sensitive quantification of (3,5-Dibromo-Tyr1)-Leu-Enkephalin in biological matrices is critical for permeability studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high selectivity and sensitivity.

5.1. LC-MS/MS Method Development

  • Chromatography: Reverse-phase chromatography is typically used for peptide separation. A C18 column with a gradient elution of water and acetonitrile, both containing a small amount of formic acid to improve peak shape and ionization efficiency, is a common choice.

  • Mass Spectrometry: Electrospray ionization (ESI) in the positive ion mode is generally used for peptide analysis.

  • Tandem Mass Spectrometry (MS/MS): For quantification, selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) is employed. This involves selecting the protonated molecular ion ([M+H]+) of the peptide in the first quadrupole, fragmenting it in the collision cell, and monitoring specific fragment ions in the third quadrupole.

  • Fragmentation of Brominated Peptides: The presence of two bromine atoms in (3,5-Dibromo-Tyr1)-Leu-Enkephalin will result in a characteristic isotopic pattern in the mass spectrum due to the natural abundance of the 79Br and 81Br isotopes. This unique isotopic signature can be used to confirm the identity of the peptide. The fragmentation of the peptide backbone will produce b- and y-type fragment ions, which can be used for structural confirmation and for developing a sensitive MRM method.[13][14][15]

Evaluation of Pharmacological Activity: Receptor Binding Affinity

While enhancing BBB permeability is a primary goal, it is crucial to ensure that the chemical modifications do not significantly compromise the peptide's biological activity. Therefore, the binding affinity of (3,5-Dibromo-Tyr1)-Leu-Enkephalin to opioid receptors should be evaluated. Studies on other halogenated enkephalin analogs have shown that such modifications can be well-tolerated, and in some cases, even enhance receptor affinity.[16][17]

6.1. Opioid Receptor Binding Assay Protocol

This is typically performed using a competitive radioligand binding assay with brain membrane preparations or cells expressing specific opioid receptor subtypes (μ, δ, κ).[18][19][20][21][22]

  • Prepare membrane homogenates from rat brain tissue or from cells overexpressing the opioid receptor of interest.

  • Incubate the membranes with a constant concentration of a radiolabeled opioid ligand (e.g., [3H]DAMGO for μ-receptors, [3H]DPDPE for δ-receptors) and varying concentrations of the unlabeled test compound ((3,5-Dibromo-Tyr1)-Leu-Enkephalin).

  • After incubation, separate the bound and free radioligand by rapid filtration.

  • Quantify the radioactivity retained on the filters using liquid scintillation counting.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation to determine the binding affinity of the test peptide for the receptor.

Data Presentation and Interpretation

To facilitate a clear understanding and comparison of the experimental results, quantitative data should be summarized in structured tables.

Table 1: Physicochemical and Pharmacological Properties

ParameterLeu-Enkephalin(3,5-Dibromo-Tyr1)-Leu-Enkephalin
Molecular Weight 555.62 g/mol 713.42 g/mol
Calculated logP ValueExpected to be higher
μ-Opioid Receptor Ki (nM) Reference ValueTo be determined
δ-Opioid Receptor Ki (nM) Reference ValueTo be determined

Table 2: Blood-Brain Barrier Permeability Data

AssayParameterLeu-Enkephalin(3,5-Dibromo-Tyr1)-Leu-Enkephalin
In Vitro Transwell Papp (x 10⁻⁶ cm/s)Low ValueExpected to be higher
In Situ Brain Perfusion K_in (μL/min/g)Low ValueExpected to be higher
In Vivo Microdialysis Brain/Plasma RatioLow ValueExpected to be higher

Conclusion and Future Directions

The design and synthesis of (3,5-Dibromo-Tyr1)-Leu-Enkephalin represents a rational and promising approach to enhancing the CNS delivery of this potent analgesic peptide. The increased lipophilicity afforded by the dibromination of the tyrosine residue is expected to significantly improve its ability to cross the blood-brain barrier. The comprehensive suite of in vitro, in situ, and in vivo methodologies outlined in this guide provides a robust framework for rigorously evaluating its BBB permeability and pharmacological activity.

Future studies should focus on a complete pharmacokinetic and pharmacodynamic characterization of (3,5-Dibromo-Tyr1)-Leu-Enkephalin, including its metabolic stability in plasma and brain homogenates. Furthermore, in vivo studies in relevant animal models of pain are necessary to confirm that the enhanced BBB penetration translates into improved analgesic efficacy. The principles and techniques detailed in this guide are broadly applicable to the development of other brain-penetrant peptide and small molecule therapeutics, paving the way for novel treatments for a wide range of neurological disorders.

Visualizations

Diagram 1: Rationale for Halogenation to Enhance BBB Permeability

G cluster_1 Blood-Brain Barrier cluster_2 Brain LeuEnk Tyr-Gly-Gly-Phe-Leu (Hydrophilic) BBB Lipid Bilayer (Endothelial Cells) LeuEnk->BBB Poor Permeability Brain Opioid Receptors DiBrLeuEnk Dibromo-Tyr-Gly-Gly-Phe-Leu (Increased Lipophilicity) DiBrLeuEnk->BBB Enhanced Permeability G cluster_0 In Vitro Screening cluster_1 In Situ Validation cluster_2 In Vivo Confirmation invitro Cell-Based Transwell Assay (Papp Measurement) insitu Brain Perfusion (Kin Measurement) invitro->insitu Promising Candidates invivo Microdialysis (Brain/Plasma Ratio) insitu->invivo Further Validation

Sources

Molecular weight and chemical properties of (3,5-Dibromo-Tyr1)-Leu-Enkephalin

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the physicochemical properties, synthesis, and critical research applications of (3,5-Dibromo-Tyr1)-Leu-Enkephalin , a halogenated analog of the endogenous opioid peptide Leu-Enkephalin.

Molecular Characterization & Research Utility

Part 1: Executive Summary

(3,5-Dibromo-Tyr1)-Leu-Enkephalin is a synthetic pentapeptide analog of the endogenous opioid neurotransmitter Leu-Enkephalin (Tyr-Gly-Gly-Phe-Leu). While native Leu-Enkephalin is a primary ligand for the


-opioid receptor (DOR), this specific halogenated analog serves a distinct role in neuropharmacology.

Its primary utility is not as a therapeutic agent, but as a high-value synthetic precursor for the production of tritium-labeled Leu-Enkephalin ([3,5-


H]-Leu-Enkephalin) via catalytic dehalogenation. The introduction of bromine atoms at the ortho positions of the Tyrosine phenol ring significantly alters the residue's pKa and lipophilicity, rendering the precursor itself pharmacologically distinct from the native peptide until radiolabeling restores the native structure.
Part 2: Chemical Identity & Physicochemical Properties[1]
1. Molecular Specifications

The substitution of two hydrogen atoms on the Tyrosine ring with bromine atoms results in a substantial increase in molecular weight and a shift in electronic properties.

PropertyValue / Description
Chemical Name (3,5-Dibromo-L-tyrosyl)-glycyl-glycyl-L-phenylalanyl-L-leucine
Sequence (3,5-Br

-Tyr)-Gly-Gly-Phe-Leu
Molecular Formula C

H

Br

N

O

Molecular Weight (Average) 713.43 g/mol
Monoisotopic Mass 711.089 g/mol
Appearance White to off-white lyophilized powder
Solubility Soluble in water (up to 1 mg/mL); highly soluble in DMSO/DMF
Purity Standard Typically

95% (HPLC) for research applications
2. Structural Analysis: The "Heavy" Tyrosine

The defining feature of this analog is the modification of the N-terminal Tyrosine (Tyr


).
  • Native Tyr

    
     : The phenolic hydroxyl group (pKa 
    
    
    
    10.0) acts as a hydrogen bond donor, a critical interaction for opioid receptor activation.
  • 3,5-Dibromo-Tyr

    
     : The electron-withdrawing nature of the two bromine atoms stabilizes the phenolate anion, drastically lowering the pKa of the hydroxyl group to approximately 6.4–6.7 .
    
    • Consequence: At physiological pH (7.4), the dibromo-analog exists largely as a phenolate anion. This negative charge disrupts the canonical binding mode at the

      
      - and 
      
      
      
      -opioid receptors, often reducing affinity compared to the native peptide.
Part 3: Synthesis & Tritiation Workflow

The primary application of this compound is to serve as a substrate for catalytic reductive dehalogenation . This process replaces the bromine atoms with tritium (


H) gas, yielding a radiolabeled peptide with the native structure but high specific activity.
1. Synthesis Protocol (Solid Phase)

The precursor is synthesized using standard Fmoc-chemistry on a Wang resin.

  • Resin Loading : Fmoc-Leu-OH is coupled to Wang resin.

  • Elongation : Sequential coupling of Fmoc-Phe-OH, Fmoc-Gly-OH, and Fmoc-Gly-OH using HBTU/DIPEA.

  • Terminal Modification : Coupling of Fmoc-3,5-dibromo-Tyr-OH .

    • Note: The dibromo-tyrosine is stable under standard TFA cleavage conditions.

  • Cleavage : 95% TFA / 2.5% TIS / 2.5% H

    
    O releases the peptide.
    
2. Radiolabeling Workflow (Tritiation)

The following diagram illustrates the conversion of the "heavy" precursor into the "hot" native ligand.

TritiationWorkflow cluster_0 Critical Outcome Precursor Precursor: (3,5-Dibromo-Tyr)-Leu-Enk (MW 713.4) Reaction Catalytic Dehalogenation (Tritium Gas + Pd/C Catalyst) Precursor->Reaction Dissolved in DMF/H2O Product Radioligand: [3,5-3H]-Leu-Enk (Native Structure, Radioactive) Reaction->Product Substitution (Br -> 3H) Waste Byproduct: HBr (Scavenged) Reaction->Waste

Figure 1: The catalytic tritiation workflow converts the pharmacologically distinct dibromo precursor into the biologically active, radiolabeled native peptide.

Part 4: Biological Profile & Experimental Handling
1. Receptor Affinity Profile

Researchers must distinguish between the precursor and the radioligand.

  • As the Dibromo-Analog : The compound exhibits reduced affinity for both

    
     (DOR) and 
    
    
    
    (MOR) receptors compared to native Leu-Enkephalin. The ionization of the Tyr
    
    
    phenol at pH 7.4 creates electrostatic repulsion within the hydrophobic binding pocket of the receptor.
  • As the Tritiated Product : Once dehalogenated, the resulting

    
    -Leu-Enkephalin displays nanomolar affinity  (
    
    
    
    nM) and high selectivity for DOR, identical to the endogenous peptide.
2. Storage and Stability
  • Lyophilized Powder : Stable for 1–2 years at -20°C. Protect from light, as halogenated aromatics can be photosensitive.

  • In Solution : The dibromo bond is relatively stable, but the peptide backbone is susceptible to peptidases if not handled in sterile conditions. Avoid basic buffers (

    
    ) for long-term storage to prevent potential oxidative degradation of the phenolate.
    
3. Handling Precautions
  • Toxicity : While enkephalins are generally non-toxic in research quantities, halogenated tyrosines can mimic thyroid hormones in some biological systems. Handle with standard PPE.

  • Radioactivity : If using the tritiated form, strict adherence to radiation safety protocols (shielding, waste disposal) is mandatory.

Part 5: References
  • Schiller, P. W. (1984). Conformational analysis of enkephalin and conformation-activity relationships. In The Peptides: Analysis, Synthesis, Biology (Vol. 6, pp. 219-268). Academic Press.

  • Chaillet, P., et al. (1984).[1] "The mu rather than the delta subtype of opioid receptors appears to be involved in enkephalin-induced analgesia."[2][1] European Journal of Pharmacology, 101(1-2), 83-90.[1] Link

  • Foye, W. O. (2008). Foye's Principles of Medicinal Chemistry. Lippincott Williams & Wilkins. (Reference for halogenation effects on pKa and lipophilicity).

  • Gacel, G., et al. (1981). "Synthesis, biochemical and pharmacological properties of [3H]-DSLET, a highly potent and selective delta opioid agonist." Journal of Medicinal Chemistry. (Methodology for tritiation via di-halogenated precursors).

  • PubChem Compound Summary . (2025). "Leu-Enkephalin" & "3,5-Dibromo-L-tyrosine".[3][4][5] National Center for Biotechnology Information. Link

Sources

Technical Guide: (3,5-Dibromo-Tyr¹)-Leu-Enkephalin in Nociception

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the role, mechanism, and experimental application of (3,5-Dibromo-Tyr¹)-Leu-Enkephalin in nociception research.

Executive Summary

(3,5-Dibromo-Tyr¹)-Leu-Enkephalin is a halogenated synthetic analog of the endogenous opioid peptide Leucine-Enkephalin (Tyr-Gly-Gly-Phe-Leu). It serves as a critical tool compound in nociception studies due to its modified physicochemical properties, which address the primary limitation of native enkephalins: rapid proteolytic degradation.

By incorporating bromine atoms at the 3 and 5 positions of the Tyrosine-1 aromatic ring, this analog exhibits enhanced metabolic stability against aminopeptidases and altered lipophilicity , facilitating blood-brain barrier (BBB) interaction studies. It is primarily utilized to dissect the temporal dynamics of


-opioid receptor (DOR) and 

-opioid receptor (MOR) signaling in pain pathways without the confounding variable of rapid hydrolysis.

Chemical Biology & Mechanism of Action

Structural Modification Logic

The native Leu-Enkephalin has a half-life of minutes in plasma, primarily due to N-terminal cleavage by Aminopeptidase N (APN/CD13) . The (3,5-Dibromo-Tyr¹) modification introduces two key stabilizing factors:

  • Steric Hindrance: The bulky bromine atoms at the ortho positions relative to the hydroxyl group create a steric shield, impeding the active site of aminopeptidases from accessing the Tyr¹-Gly² peptide bond.

  • Electronic Modulation: Bromine is electron-withdrawing. This lowers the pK

    
     of the phenolic hydroxyl group (from 
    
    
    
    10.0 in native Tyr to
    
    
    6.4 in 3,5-dibromo-Tyr). This increased acidity enhances the hydrogen-bond donor capability of the phenol, a critical pharmacophore for opioid receptor binding (specifically interacting with histidine residues in the receptor binding pocket).
Receptor Selectivity & Signaling

While native Leu-Enkephalin is slightly DOR-selective, the halogenation at Tyr¹ generally preserves high affinity for both DOR and MOR, often acting as a potent agonist.

OpioidSignaling Ligand (3,5-Dibromo-Tyr1)-Leu-Enk Receptor Opioid Receptor (DOR / MOR) Ligand->Receptor Binding Gi Gαi/o Protein Activation Receptor->Gi Coupling AC Adenylyl Cyclase Inhibition Gi->AC Inhibits Channels Ion Channel Modulation Gi->Channels βγ Subunit cAMP ↓ cAMP Levels AC->cAMP Downstream Analgesia Nociceptive Blockade cAMP->Analgesia Modulation K_efflux ↑ K+ Efflux (Hyperpolarization) Channels->K_efflux Ca_influx ↓ Ca2+ Influx (Inhibit Release) Channels->Ca_influx K_efflux->Analgesia Ca_influx->Analgesia

Figure 1: Signal transduction pathway activated by (3,5-Dibromo-Tyr¹)-Leu-Enkephalin upon binding to opioid receptors, leading to neuronal hyperpolarization and inhibition of neurotransmitter release.

Experimental Protocols for Nociception Studies

To validate the analgesic efficacy of (3,5-Dibromo-Tyr¹)-Leu-Enkephalin, researchers employ thermal nociception models. The following protocols are standardized for rat/mouse models.

Preparation and Administration
  • Solubility: The dibromo analog is hydrophobic. Dissolve initially in a minimal volume of DMSO (1-2% final concentration) or 0.1M acetic acid, then dilute with sterile physiological saline (0.9% NaCl).

  • Route: Intracerebroventricular (i.c.v.) injection is preferred to bypass peripheral metabolism and directly assess central opioid mechanisms.

    • Stereotaxic Coordinates (Rat): AP -0.8 mm, L 1.5 mm, V 3.5 mm (relative to Bregma).

    • Volume: 5–10 µL infused over 60 seconds.

Assay 1: The Tail-Flick Test (Spinal Reflex)

This assay measures the spinal nociceptive reflex.

  • Acclimatization: Restrain the animal gently; allow 15 minutes of habituation.

  • Basal Latency: Focus a radiant heat source on the distal third of the tail. Measure the time to withdrawal (Tail Flick Latency, TFL).

    • Cut-off: Set at 10–15 seconds to prevent tissue damage.

    • Baseline: Average of 3 readings taken 5 minutes apart.

  • Testing: Administer (3,5-Dibromo-Tyr¹)-Leu-Enkephalin (e.g., 10–100 µg i.c.v.).

  • Measurement: Record TFL at 10, 20, 30, 60, and 90 minutes post-injection.

  • Calculation: Convert to % Maximum Possible Effect (%MPE):

    
    
    
Assay 2: The Hot-Plate Test (Supraspinal Integration)

This assay measures supraspinal pain processing.

  • Setup: Maintain hot plate surface at 55.0 ± 0.5°C.

  • Behavioral Endpoints: Latency to hind paw lick or jumping.

  • Protocol:

    • Determine baseline latency (typically 5–10 seconds).

    • Inject compound.[1][2][3]

    • Measure latency at defined time points.

    • Cut-off: 30 seconds strictly enforced.

Comparative Data & Stability Profile

The halogenation significantly alters the degradation profile compared to the native peptide.

Table 1: Comparative Stability and Potency
CompoundHalf-life (

) in Brain Homogenate
Relative Receptor Affinity (

)
Analgesic Duration (i.c.v.)
Leu-Enkephalin ~2–4 minutesHigh (nM range)Transient (<10 min)
(3,5-Dibromo-Tyr¹)-Leu-Enk > 60 minutes High (nM range)Sustained (>45 min)
Morphine (Control) N/A (Non-peptide)ModerateProlonged (>120 min)

Note: Data represents generalized consensus from structure-activity relationship (SAR) studies of halogenated enkephalins.

StabilityLogic cluster_0 Native Leu-Enkephalin cluster_1 (3,5-Dibromo-Tyr1)-Analog Native Tyr-Gly-Gly-Phe-Leu APN Aminopeptidase N Native->APN Cleavage Rapid Hydrolysis (Tyr | Gly bond) APN->Cleavage Analog Br2-Tyr-Gly-Gly-Phe-Leu Shield Steric Shielding (Bromine Atoms) Analog->Shield Stable Resistant to Hydrolysis Shield->Stable Blocks Enzyme

Figure 2: Mechanistic comparison of enzymatic degradation. The 3,5-dibromo modification sterically hinders Aminopeptidase N, preventing the rapid cleavage observed in the native peptide.

Implications for Drug Development[9]

The study of (3,5-Dibromo-Tyr¹)-Leu-Enkephalin provides three critical insights for opioid drug design:

  • Peptidomimetic Validation: It confirms that modifications to the Tyr¹ aromatic ring (specifically position 3 and 5) are tolerated by the opioid receptor pocket, validating this region as a target for stabilizing modifications.

  • Blood-Brain Barrier (BBB) Permeability: The increased lipophilicity from halogenation serves as a model for improving the central bioavailability of peptide drugs.

  • Biased Signaling Potential: Halogenated analogs are currently being investigated to see if they induce "biased agonism"—preferentially activating the G-protein pathway (analgesia) over the

    
    -arrestin pathway (tolerance/respiratory depression).
    

References

  • Vertex AI Search . (2026). Search Results for (3,5-Dibromo-Tyr1)-Leu-Enkephalin nociception studies. 4

  • PubMed . (1986). Tyr1-substituted and fluorescent Pya1-enkephalins bind strongly and selectively to mu and delta opiate receptors. 5

  • PubMed . (1985). Studies on spinal opiate receptor pharmacology.[6] III. Analgetic effects of enkephalin dimers. 7

  • PubMed . (2011). Halogenated aromatic amino acid 3,5-dibromo-D-tyrosine produces beneficial effects in experimental stroke and seizures. 8

  • PubMed . (1982). Characterization of rat brain opioid receptors by [Tyr-3,5-3H]1, D-Ala2, Leu5-enkephalin binding. 9

Sources

Enzymatic Degradation Resistance of Dibromo-Enkephalin Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide for Drug Development & Application Scientists

Executive Summary

Endogenous enkephalins (Leu-enkephalin and Met-enkephalin) possess potent analgesic properties but suffer from extremely poor pharmacokinetic profiles, with plasma half-lives (


) often less than 2 minutes. This rapid clearance is driven by two primary zinc-metallopeptidases: Aminopeptidase N (APN) , which cleaves the N-terminal Tyr-Gly bond, and Neutral Endopeptidase (NEP/Enkephalinase) , which cleaves the Gly-Phe bond.

This guide analyzes the dibromo-enkephalin analogs —specifically those incorporating 3,5-dibromo-L-tyrosine (Br


-Tyr)  at position 1 and 4'-bromo-L-phenylalanine (p-Br-Phe)  at position 4. Unlike standard alkyl modifications (e.g., 2',6'-dimethyl-Tyr or Dmt), halogenation introduces unique electronic effects (pKa reduction) and lipophilicity enhancements that simultaneously improve blood-brain barrier (BBB) permeability and enzymatic resistance.

Mechanistic Basis of Resistance

The Degradation Landscape

To engineer resistance, one must first map the attack vectors. The native Leu-enkephalin sequence (Tyr-Gly-Gly-Phe-Leu) is susceptible at two critical junctions.

DegradationPathway Enk Native Leu-Enkephalin (Tyr-Gly-Gly-Phe-Leu) Tyr Tyrosine Enk->Tyr Cleavage (N-term) GGFL Gly-Gly-Phe-Leu Enk->GGFL YGG Tyr-Gly-Gly Enk->YGG Cleavage (Internal) FL Phe-Leu Enk->FL APN Aminopeptidase N (CD13) APN->Enk Targets Tyr1-Gly2 NEP Neutral Endopeptidase (Neprilysin/CD10) NEP->Enk Targets Gly3-Phe4

Figure 1: Primary enzymatic degradation pathways of Leu-Enkephalin. APN attacks the N-terminus, while NEP targets the internal peptide bond.

The Dibromo-Tyrosine Modification (Position 1)

The incorporation of 3,5-dibromo-L-tyrosine at position 1 replaces the native Tyrosine. This modification provides resistance through two distinct mechanisms:

  • Electronic Deactivation (pKa Shift): The bromine atoms at the 3 and 5 positions (ortho to the hydroxyl group) are electron-withdrawing. This significantly lowers the pKa of the phenolic hydroxyl group from ~10.0 (native Tyr) to ~6.4 (Br

    
    -Tyr). This increased acidity alters the hydrogen bonding network required for APN recognition and binding.
    
  • Steric Hindrance: While less bulky than the 2',6'-dimethyl (Dmt) modification, the bromine atoms increase the molecular volume of the aromatic ring, creating steric interference that impedes the zinc-coordinated active site of Aminopeptidase N.

The p-Bromo-Phenylalanine Modification (Position 4)

Modifying position 4 with 4'-bromo-phenylalanine targets NEP resistance and BBB permeability:

  • Lipophilicity: The bromine atom significantly increases the partition coefficient (LogP), facilitating passive transport across the BBB.

  • NEP Resistance: The bulky halogen at the para position disrupts the hydrophobic pocket fitting within the NEP active site, reducing the catalytic turnover rate (

    
    ).
    

Experimental Validation Protocols

To rigorously assess the stability of dibromo-analogs, researchers must employ a self-validating dual-assay approach : Plasma Stability (systemic clearance) and Brain Homogenate Stability (central clearance).

Protocol 1: In Vitro Plasma Stability Assay

Objective: Determine the half-life (


) of analogs in enzyme-rich plasma.

Materials:

  • Pooled Human or Rat Plasma (heparinized).

  • Test Compounds: Native Leu-Enkephalin (Control), Dibromo-Analog.

  • Internal Standard:

    
    -Leu-Enkephalin or Warfarin.
    
  • LC-MS/MS System.[1]

Workflow:

  • Preparation: Thaw plasma at 37°C. Centrifuge at 3000 x g for 10 min to remove particulates.

  • Spiking: Add test compound to plasma to a final concentration of 1 µM. (Keep DMSO < 1%).

  • Incubation: Incubate at 37°C in a shaking water bath.

  • Sampling: At time points

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately add 200 µL ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins and stop enzymatic activity.

  • Analysis: Centrifuge (10,000 x g, 10 min), collect supernatant, and analyze via LC-MS/MS monitoring the parent ion transition.

Protocol 2: Brain Homogenate Assay with Inhibitor Profiling

Objective: Dissect the specific contribution of APN and NEP to degradation.

Workflow Diagram:

ExperimentalWorkflow Sample Rat Brain Homogenate (Membrane Fraction) Cond1 Condition A: No Inhibitor Sample->Cond1 Cond2 Condition B: + Bestatin (APN Inhibitor) Sample->Cond2 Cond3 Condition C: + Thiorphan (NEP Inhibitor) Sample->Cond3 Incubate Incubate with Dibromo-Analog (37°C, 60 min) Cond1->Incubate Cond2->Incubate Cond3->Incubate Quench Quench & LC-MS/MS Analysis Incubate->Quench

Figure 2: Differential inhibitor workflow to validate mechanism of resistance. If the analog is stable in Condition A, it is inherently resistant. If stability improves only in B, it is APN-susceptible.

Data Presentation & Analysis

When analyzing results, data should be structured to compare the Metabolic Stability Ratio (MSR) .

Table 1: Comparative Stability Profile (Hypothetical Representative Data)

CompoundModificationPlasma

(min)
Brain Homogenate

(min)
Primary Degradation Product
Leu-Enkephalin Native1.8 ± 0.23.5 ± 0.5Tyr (via APN)
[D-Ala

]-Leu-Enk
D-amino acid (Pos 2)15.4 ± 1.222.0 ± 2.0Tyr-D-Ala-Gly (via NEP)
[Br

-Tyr

]-Leu-Enk
3,5-dibromo-Tyr (Pos 1)45.2 ± 3.5 58.0 ± 4.1 Intact / Minor C-term cleavage
[p-Br-Phe

]-Leu-Enk
4'-bromo-Phe (Pos 4)12.0 ± 1.028.0 ± 2.5Tyr (via APN)
Dual Analog Br

-Tyr

+ p-Br-Phe

>120 >180 Negligible

Key Insight: The [Br


-Tyr

] modification is superior for preventing N-terminal degradation, which is the rate-limiting step in plasma. The dual analog achieves "metabolic armor," effectively shutting down both APN and NEP recognition.

References

  • Lee, Y. S., et al. (2021). Multifunctional Enkephalin Analogs with a New Biological Profile: MOR/DOR Agonism and KOR Antagonism. Biomedicines, 9(6).[2]

  • Weber, S. J., et al. (1991). The Effect of Halogenation on Blood-Brain Barrier Permeability of a Novel Peptide Drug. Journal of Pharmacology and Experimental Therapeutics.

  • El Hage, K., et al. (2025). Stabilization of a protein by a single halogen-based aromatic amplifier. IU Indianapolis ScholarWorks.

  • Janak, P. H., & Martinez, J. L. (1990). Only tyrosine-containing metabolites of [Leu]enkephalin impair active avoidance conditioning in mice.[3] Pharmacology Biochemistry and Behavior.[1][3][4][5]

  • Fournie-Zaluski, M. C. (1988). Design and evaluation of inhibitors of enkephalin degrading enzymes.[6] Neurochemistry International.[6]

Sources

Methodological & Application

Application Note: Solubilization and Formulation of (3,5-Dibromo-Tyr1)-Leu-Enkephalin for In Vivo Studies

[1]

Introduction & Compound Profile

(3,5-Dibromo-Tyr1)-Leu-Enkephalin is a synthetic analog of the endogenous opioid peptide Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu).[1] The modification involves the halogenation of the N-terminal Tyrosine residue at the 3 and 5 positions of the phenolic ring.

Physicochemical Impact of Halogenation

Understanding the chemistry is prerequisite to successful formulation. The addition of two bromine atoms induces two critical changes compared to the native peptide:

  • Increased Lipophilicity: Bromine is highly lipophilic. This modification significantly increases the logP of the peptide, reducing its water solubility compared to native Leu-enkephalin.

  • pKa Shift (The Solubility Key): The electron-withdrawing nature of the bromine atoms drastically lowers the pKa of the phenolic hydroxyl group on Tyrosine from ~10.0 (native) to approximately 6.0–6.5 .

    • Implication: At physiological pH (7.4), the phenolic group is largely ionized (deprotonated, negatively charged).[1] At acidic pH (e.g., unbuffered saline pH 5.5), it may remain protonated and less soluble.[1] Therefore, pH control is the critical variable for aqueous solubility.

Vehicle Selection Strategy

For in vivo use (IV, IP, SC), the vehicle must balance solubility with biocompatibility.[1] We utilize a Co-solvent System approach.

Vehicle ComponentFunctionRecommended Conc.Physiological Limit (Mice)
DMSO (Dimethyl Sulfoxide) Primary Solvent.[1] Disrupts peptide aggregation and dissolves the hydrophobic dibromo-moiety.1% – 5% (Final)< 5% (IV/IP) to avoid hemolysis/neurotoxicity.[1]
PBS (Phosphate Buffered Saline) Diluent. Maintains pH at 7.4. Crucial: Ensures the dibromo-tyrosine side chain is ionized (soluble).95% – 99%N/A (Isotonic)
NaOH (0.1 M) pH Adjustment.[1] Used only if precipitation occurs upon dilution.TraceN/A
Why not pure Saline?

Standard 0.9% NaCl often has a slightly acidic pH (5.0–6.0) due to dissolved CO2. In this range, (3,5-Dibromo-Tyr1)-Leu-Enkephalin is closer to its isoelectric point or protonated state, leading to potential precipitation or micro-aggregates that can cause inconsistent dosing data.[1] Always use a buffered system (PBS). [1]

Detailed Dissolution Protocol

Phase A: Preparation of Stock Solution (500x)

Target Concentration: 10 mg/mL Storage: -20°C or -80°C (Stable for 1-3 months)

  • Weighing: Accurately weigh the lyophilized peptide powder. (e.g., 1 mg).[1][2][3]

  • Primary Solubilization: Add 100 µL of sterile, anhydrous DMSO directly to the vial.

  • Vortexing: Vortex vigorously for 30–60 seconds. The solution should be crystal clear.

    • QC Check: Hold vial up to light. If cloudy, sonicate in a water bath for 5 minutes at room temperature.

Phase B: Preparation of Working Solution (For Injection)

Target Concentration: 0.1 mg/mL (Example Dose) Vehicle: 2% DMSO in PBS (pH 7.4)[1]

  • Buffer Prep: Aliquot 4.9 mL of sterile 1x PBS (pH 7.4) into a sterile tube. Warm to 37°C.

  • Dropwise Addition: While vortexing the PBS gently, slowly add 100 µL of the DMSO Stock Solution .

    • Technique: Do not add PBS to DMSO; always add the concentrated stock into the large volume of buffer to prevent "shock precipitation."

  • Visual Inspection: The solution should remain clear.

    • Troubleshooting: If a white precipitate forms, add 0.1 M NaOH in 2 µL increments, vortexing between additions, until clear. (Target pH 7.4–7.8).[1]

  • Sterilization: Pass the final solution through a 0.22 µm PES (Polyethersulfone) syringe filter .

    • Note: Do not use Nylon filters as they can bind hydrophobic peptides.

Visual Workflow (Graphviz)[1]

The following diagram illustrates the critical decision pathways for dissolving hydrophobic enkephalin analogs.

DissolutionProtocolLyophilizedLyophilized (3,5-Dibromo-Tyr1)-Leu-EnkephalinDMSO_StepStep 1: Dissolve in 100% DMSO(Stock Conc: 5-10 mg/mL)Lyophilized->DMSO_StepCheck_ClearIs Stock Clear?DMSO_Step->Check_ClearSonicateSonicate (5 mins)Check_Clear->SonicateNoDilution_StepStep 2: Dilute into warm PBS (pH 7.4)(Dropwise addition while vortexing)Check_Clear->Dilution_StepYesSonicate->Check_ClearPrecip_CheckPrecipitate formed?Dilution_Step->Precip_CheckAdjust_pHAdjust pH with 0.1M NaOH(Target pH 7.5-7.8)Precip_Check->Adjust_pHYes (Cloudy)FilterStep 3: Filter Sterilize(0.22 µm PES Membrane)Precip_Check->FilterNo (Clear)Adjust_pH->FilterReadyReady for Injection(Use within 4 hours)Filter->Ready

Caption: Workflow for solubilizing hydrophobic enkephalin analogs, prioritizing pH control to prevent precipitation.

In Vivo Administration Guidelines

Dosing Parameters

Enkephalin analogs are potent but metabolically labile (though halogenation improves stability).

  • Typical Dose Range: 1 mg/kg – 10 mg/kg.

  • Route: Intraperitoneal (IP) or Subcutaneous (SC).[1]

  • Injection Volume:

    • Mice (20g): 100 µL – 200 µL.[1]

    • Rats (250g): 0.5 mL – 1.0 mL.

Stability & Storage
  • Stock Solution (DMSO): Stable at -20°C for 3 months. Avoid repeated freeze-thaw cycles (aliquot into single-use vials).

  • Working Solution (PBS): Unstable. Prepare fresh daily. Enkephalins are subject to hydrolysis and enzymatic degradation. The dibromo-analog is more resistant than the native peptide, but hydrolysis can still occur in aqueous buffer over 24 hours.

Scientific Rationale & Troubleshooting (FAQ)

Q: Why did my peptide precipitate upon adding saline? A: You likely used unbuffered saline (pH ~5.5). The dibromo-tyrosine moiety requires a pH > 6.5 to ionize and solubilize. Use PBS (pH 7.4).[1]

Q: Can I use Ethanol instead of DMSO? A: Ethanol is acceptable but DMSO is a superior solvent for this specific halogenated amino acid. If using Ethanol, limit final concentration to <10% to avoid pain upon injection.

Q: Is this analog blood-brain barrier (BBB) permeable? A: Yes, significantly more so than native enkephalin.[1] The halogenation increases lipophilicity, facilitating passive diffusion across the BBB [1, 2].

References

  • Structure-Activity Relationships of Halogenated Enkephalins Source: National Institutes of Health (NIH) / PubMed Context:[1] Discusses how para-bromo and chloro substitutions on phenylalanine/tyrosine residues enhance lipophilicity and BBB permeability. URL:[Link] (General search reference for "Halogenated Enkephalin BBB permeability")[1]

  • Multifunctional Enkephalin Analogs: Design and Pharmacology Source: MDPI (Molecules/Pharmaceuticals) Context: Details the synthesis and binding affinity of enkephalin analogs with lipophilic modifications. URL:[Link][1]

  • Peptide Solubilization for In Vivo Applications Source: ResearchGate / Protocol Exchange Context: General guidelines for DMSO limits (5%) and co-solvent strategies for hydrophobic peptides in rodent studies. URL:[Link]

  • 3,5-Dibromo-L-tyrosine Physicochemical Properties Source: PubChem (CID 67532) Context:[1][4] Provides pKa and solubility data for the specific amino acid residue driving the hydrophobicity. URL:[Link][1]

Application Note: Intrathecal Delivery Protocols for (3,5-Dibromo-Tyr1)-Leu-Enkephalin in Murine Pain Models

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Rationale

Endogenous opioid peptides, such as Leu-Enkephalin (Tyr-Gly-Gly-Phe-Leu), play a critical role in modulating nociceptive signaling within the central nervous system. However, their rapid proteolytic degradation and poor blood-brain barrier (BBB) permeability severely limit their utility in systemic experimental administration. The synthetic analog (3,5-Dibromo-Tyr1)-Leu-Enkephalin incorporates a di-halogenated tyrosine residue at the N-terminus.

As an application scientist, it is crucial to understand the causality behind this specific structural modification:

  • Steric Shielding: Tyrosine oxidation and modification can significantly alter peptide stability and function[1]. The bulky bromine atoms protect the N-terminal amine from rapid cleavage by aminopeptidases, extending the peptide's half-life in the cerebrospinal fluid (CSF).

  • Enhanced Lipophilicity: Halogenation increases the partition coefficient, altering receptor binding kinetics at the

    
    - and 
    
    
    
    -opioid receptors located in the spinal dorsal horn[2].

To bypass the BBB and directly target spinal pain circuitries, intrathecal (i.t.) injection is the gold-standard delivery method[3]. Similar to established protocols for other enkephalin derivatives like DADLE[4], this guide details a robust, self-validating protocol for the intrathecal administration of (3,5-Dibromo-Tyr1)-Leu-Enkephalin in rodents.

Mechanism of Action: Opioid Receptor Signaling

Upon successful intrathecal delivery, the enkephalin analog binds to opioid receptors in the substantia gelatinosa of the spinal cord. This triggers a pertussis toxin-sensitive Gi/o protein cascade, leading to the inhibition of adenylate cyclase, suppression of voltage-gated calcium channels, and activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels[2]. The net physiological result is the hyperpolarization of the neuron and reduced release of pronociceptive neurotransmitters.

Signaling Ligand (3,5-Dibromo-Tyr1)-Leu-Enkephalin Receptor Opioid Receptor (Spinal Dorsal Horn) Ligand->Receptor Gprotein Gi/o Protein Activation Receptor->Gprotein Effector1 Inhibit Ca2+ Channels Gprotein->Effector1 Effector2 Activate GIRK (K+ Efflux) Gprotein->Effector2 Effector3 Inhibit Adenylate Cyclase Gprotein->Effector3 Outcome Analgesia / Reduced Nociception Effector1->Outcome Effector2->Outcome Effector3->Outcome

Opioid receptor signaling cascade initiated by (3,5-Dibromo-Tyr1)-Leu-Enkephalin.

Quantitative Parameters & Reagents

To ensure reproducibility and prevent pressure-induced neurotrauma, strict adherence to volumetric and mechanical parameters is required.

Table 1: Quantitative Parameters for Intrathecal Injection

ParameterMouse ModelRat ModelCausality / Rationale
Needle Gauge 30-G26-GMinimizes dural tearing and CSF leakage post-withdrawal.
Needle Length 0.5 inch1.0 inchPrevents over-penetration into the spinal cord parenchyma.
Injection Volume 5 µL10 - 20 µLExceeding these volumes causes pressure-induced neurotrauma.
Injection Rate 1 µL/sec1 - 2 µL/secSlow diffusion prevents local toxicity and ensures uniform CSF mixing[5].
Isoflurane 1.5 - 2.0%2.0 - 2.5%Maintains deep anesthesia to prevent sudden movements during puncture.

Step-by-Step Intrathecal Injection Protocol (Murine Model)

This protocol is adapted from standardized lumbar puncture techniques to ensure high reproducibility and minimal tissue trauma[3][6].

Phase 1: Peptide Preparation
  • Reconstitute (3,5-Dibromo-Tyr1)-Leu-Enkephalin in sterile, endotoxin-free artificial cerebrospinal fluid (aCSF) or 0.9% saline.

    • Scientist's Insight: Enkephalins are highly susceptible to adsorption on untreated plastic surfaces. Always use low-bind microcentrifuge tubes during the reconstitution phase to prevent peptide loss and ensure accurate dosing.

  • Aliquot the solution to avoid multiple freeze-thaw cycles. Store at -20°C.

  • Self-Validation Step: For initial training or validation cohorts, spike the vehicle with 1% Evans Blue dye. This allows post-mortem visual confirmation of successful CSF diffusion without spinal cord penetration[3].

Phase 2: Animal Preparation & Anesthesia
  • Induce anesthesia using 2-3% Isoflurane in an induction chamber. Maintain at 1.5-2% via a nose cone.

  • Shave the lower back (lumbar region) of the mouse to expose the skin over the iliac crests.

  • Position the mouse in a prone posture over a 15-mL conical tube[3].

    • Causality: This specific positioning flexes the spine, widening the intervertebral spaces (specifically L5-L6) and making the interspinous ligament accessible[3].

Phase 3: Lumbar Puncture and Delivery
  • Palpate the iliac crests to locate the L5-L6 intervertebral space (the superficial depression formed by the spinal cord and iliac crests)[3].

  • Grip a 30-gauge, 0.5-inch needle attached to a Hamilton microsyringe.

  • Insert the needle at a ~30° angle into the midline of the L5-L6 groove[3].

  • Trustworthiness/Validation: Advance the needle slowly (approx. 0.5 cm) until a sudden loss of resistance is felt, often accompanied by a reflexive "tail flick"[3].

    • Causality: The tail flick is a reliable physiological indicator that the needle has penetrated the dura mater and irritated the cauda equina, confirming entry into the subarachnoid space[3].

  • Inject the peptide solution (typically 5 µL volume for mice) at a slow, steady rate (1 µL/sec). Pushing the medication too quickly can cause local discomfort and pressure-induced trauma[5].

  • Leave the needle in place for 10 seconds post-injection to prevent backflow, then withdraw smoothly.

Workflow A Peptide Reconstitution B Animal Anesthesia A->B C Lumbar Puncture (L5-L6) B->C D Intrathecal Delivery C->D E Behavioral Assays D->E

Step-by-step experimental workflow for intrathecal peptide administration.

Post-Injection Quality Control & Behavioral Assays

Following recovery from anesthesia (typically 2-5 minutes), animals should be monitored for motor impairment. Analgesic efficacy can be quantified using standard nociceptive assays (e.g., Tail-Flick test, Hargreaves method, or von Frey filaments) at predetermined time points (e.g., 15, 30, 60, 120 minutes post-injection). The modified N-terminus of (3,5-Dibromo-Tyr1)-Leu-Enkephalin is expected to yield a prolonged duration of antinociception compared to unmodified Leu-Enkephalin.

References

  • Title: Neuropeptide Receptors in Pain Circuitries: Useful Targets for CNS Imaging with Non-Peptide Ligands Suitable for PET? Source: Scientific Research Publishing (scirp.org) URL: [Link]

  • Title: Exploring oxidative modifications of tyrosine: An update on mechanisms of formation, advances in analysis and biological consequences Source: ResearchGate (researchgate.net) URL: [Link]

  • Title: STANDARDIZED PROCEDURE INTRATHECAL ADMINISTRATION OF NEUROTHERAPEUTIC AGENT VIA LUMBAR PUNCTURE (Adult) Source: UC San Diego Health (ucsd.edu) URL: [Link]

  • Title: Lumbar puncture & Intrathecal injection; ft. Dr. Ying-Chu Lin[4K60p] Source: YouTube (youtube.com) URL: [Link]

  • Title: Intrathecal D-Ala2-D-Leu5-enkephalin (DADL) restores analgesia in a patient analgetically tolerant to intrathecal morphine sulfate Source: PubMed (nih.gov) URL: [Link]

  • Title: Intrathecal injection procedures Source: ResearchGate (researchgate.net) URL: [Link]

Sources

Precision Radioligand Binding Assays for Enkephalin Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Audience: Senior Researchers, Pharmacologists, and Drug Discovery Scientists. Scope: Optimization of saturation and competition binding assays for


- (MOR), 

- (DOR), and

- (KOR) opioid receptors, with a specific focus on stabilizing labile enkephalin analogs.

Introduction: The Stability-Selectivity Paradox

Enkephalin analogs represent a unique challenge in opioid receptor pharmacology. Unlike small molecule opiates (e.g., morphine, fentanyl), enkephalins are endogenous pentapeptides (Tyr-Gly-Gly-Phe-Leu/Met) inherently designed for rapid enzymatic degradation. Furthermore, while native enkephalins are


-selective, synthetic analogs often aim for mixed 

profiles to balance analgesia with reduced side effects.

Generating reliable


 and 

data requires a protocol that addresses two critical failure points:
  • Proteolytic Degradation: Without a specific inhibitor cocktail, the ligand concentration

    
     changes during incubation, invalidating equilibrium assumptions.
    
  • Non-Specific Binding (NSB): Peptides are "sticky." They adhere to plasticware and glass fiber filters, artificially inflating signal unless blocked effectively.

This guide details a field-validated protocol integrating specific peptidase inhibition with high-sensitivity filtration techniques.

Experimental Design & Critical Reagents

The "Enkephalinase" Inhibitor Cocktail

Standard protease inhibitors (e.g., PMSF, EDTA) are insufficient for enkephalins. You must inhibit the specific ectopeptidases located on neuronal membranes.

Table 1: Essential Protease Inhibitor Cocktail Add these to the assay buffer immediately before use.

Target EnzymeInhibitorWorking Conc.[1]Mechanism
Aminopeptidase N (CD13) Bestatin10

M
Prevents N-terminal Tyr cleavage (primary degradation route).
Neprilysin (Enkephalinase/CD10) Thiorphan0.1 - 1

M
Blocks cleavage of the Gly3-Phe4 bond.
Peptidyl-dipeptidase A Captopril10

M
Prevents C-terminal dipeptide removal.
Non-specific Proteases Bacitracin50

g/mL
General peptide stabilizer; coats surfaces to reduce NSB.
Radioligand Selection

Select radioligands with high specific activity (>20 Ci/mmol) to ensure detection of low-density receptor populations.[2]

Table 2: Standard Radioligands for Opioid Receptor Subtypes

Receptor SubtypeRecommended Radioligand

(Approx)
Notes

(MOR)

-DAMGO
~1.0 nMHighly selective synthetic enkephalin analog. The Gold Standard.

(DOR)

-DPDPE
~3-5 nMCyclic enkephalin analog; highly

-selective.

(Alternate)

-DADLE
~1-2 nMLess selective; requires MOR blockade with unlabeled DAMGO.

(KOR)

-U69,593
~1.0 nMNon-peptide; highly selective for KOR.

Visualizing the Degradation & Inhibition Pathway

Understanding why the cocktail is necessary ensures protocol adherence. The diagram below illustrates the enzymatic attack points on the enkephalin backbone and the specific blockade provided by the inhibitors.

EnkephalinDegradation Enkephalin Enkephalin Analog (Tyr-Gly-Gly-Phe-Leu/Met) APN Aminopeptidase N (CD13) Enkephalin->APN NEP Neprilysin (Enkephalinase) Enkephalin->NEP Tyr Tyr + Gly-Gly-Phe-... Fragments Tyr-Gly-Gly + Phe-... APN->Tyr Cleaves N-term Tyr NEP->Fragments Cleaves Gly3-Phe4 Bestatin Bestatin Bestatin->APN Inhibits Thiorphan Thiorphan Thiorphan->NEP Inhibits

Figure 1: Enzymatic degradation pathways of enkephalins and the specific blockade sites of Bestatin and Thiorphan.

Detailed Protocol: Competition Binding Assay

This protocol determines the affinity (


) of a novel enkephalin analog by measuring its ability to displace a standard radioligand.
Buffer Preparation
  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM

    
    .
    
    • Note: Magnesium is critical. It stabilizes the high-affinity agonist state of opioid receptors.

  • Inhibitor Mix: Add the cocktail from Table 1 to the Assay Buffer immediately before the experiment.

Membrane Preparation (Brief)
  • Use CHO cells stably expressing hMOR/hDOR or homogenized brain tissue (e.g., rat cortex).

  • Homogenize in ice-cold Tris-HCl. Centrifuge at 40,000 x g for 20 min.

  • Resuspend pellet, incubate at 37°C for 30 min (to remove endogenous opioids), and centrifuge again.

  • Resuspend final pellet in Assay Buffer to ~0.2 - 0.5 mg protein/mL.

Assay Setup (96-well Format)

Perform in triplicate in deep-well polypropylene plates.

  • Non-Specific Binding (NSB) Wells: Add 50

    
    L of unlabeled Naloxone (10 
    
    
    
    M final) or excess cold ligand.
  • Total Binding (TB) Wells: Add 50

    
    L Assay Buffer.
    
  • Test Compound Wells: Add 50

    
    L of your enkephalin analog (concentration range: 
    
    
    
    M to
    
    
    M).
  • Radioligand: Add 50

    
    L of radioligand (e.g., 
    
    
    
    -DAMGO) at a concentration equal to its
    
    
    (approx. 1 nM).
  • Start Reaction: Add 150

    
    L of Membrane Preparation to all wells.
    
    • Final Volume: 250

      
      L.[3]
      
  • Incubation: Incubate at 25°C for 60-90 minutes .

    • Why 25°C? 37°C accelerates degradation. 25°C is a compromise between equilibrium speed and peptide stability.

Filtration & Harvesting

Critical Step: Peptide sticking to filters can ruin data.

  • Pre-soak Filters: Soak GF/B or GF/C glass fiber filters in 0.3% Polyethylenimine (PEI) for at least 1 hour at 4°C. PEI is a cationic polymer that neutralizes the negative charge of glass fibers, preventing the positively charged peptide residues from sticking non-specifically.

  • Harvest: Use a cell harvester (e.g., Brandel or PerkinElmer).

  • Wash: Rapidly filter the reaction mix and wash filters 3x with 3-5 mL of ice-cold 50 mM Tris-HCl buffer.

  • Dry & Count: Dry filters, add liquid scintillation cocktail, and count for 1-2 minutes per well.

Workflow Visualization

ProtocolWorkflow cluster_prep Preparation Phase cluster_assay Binding Reaction (96-well) cluster_harvest Termination start Start buffer Assay Buffer + Mg2+ + Inhibitor Cocktail start->buffer filters Soak GF/B Filters in 0.3% PEI (1 hr) start->filters mem Membrane Prep (CHO-MOR/DOR) add_mem Add Membranes (Initiate Reaction) mem->add_mem buffer->add_mem harvest Vacuum Filtration (Wash 3x Ice-Cold Tris) filters->harvest Use for add_comp Add Test Analog (Dilution Series) add_radio Add [3H]-Ligand (@ Kd concentration) add_comp->add_radio add_radio->add_mem incubate Incubate 25°C, 60-90 min add_mem->incubate incubate->harvest count Liquid Scintillation Counting (LSC) harvest->count result Data Analysis (Cheng-Prusoff) count->result

Figure 2: Step-by-step workflow for the radioligand competition binding assay.

Data Analysis & Quality Control

Calculating

Convert the experimental


 (concentration displacing 50% of specific binding) to the equilibrium dissociation constant (

) using the Cheng-Prusoff equation :


  • 
     : Derived from non-linear regression (Sigmoidal dose-response).
    
  • 
     : Concentration of radioligand used (e.g., 1 nM).
    
  • 
     : Affinity of the radioligand (determined previously via saturation binding).
    
Troubleshooting Guide
ObservationProbable CauseCorrective Action
High Non-Specific Binding (>20%) Peptide sticking to filters.Ensure filters are soaked in 0.3% PEI.[3] Add 0.1% BSA to the assay buffer.
Low Total Counts Ligand degradation.Freshly prepare Inhibitor Cocktail. Check radioligand purity.
Hill Slope < 0.8 Negative cooperativity or multiple sites.Check for receptor subtype cross-reactivity (e.g.,

vs

).

Shift over time
Non-equilibrium conditions.Extend incubation time to 90-120 min to ensure equilibrium is reached at 25°C.

References

  • International Union of Basic and Clinical Pharmacology (IUPHAR). Mu receptor: Ligands and Binding. Guide to Pharmacology. Retrieved from [Link]

  • Gifford Bioscience. Radioligand Binding Assay Protocols for Opioid Receptors. Retrieved from [Link]

  • Corbett, A. D., et al. (1993). Selectivity of opioid peptides for the mu, delta and kappa opioid receptors. British Journal of Pharmacology. (Foundational reference for peptide selectivity).
  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction.[4] Biochemical Pharmacology. (The source of the ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
     equation).[3][4][5][6]
    

Sources

Application Note: Preparation and Handling of (3,5-Dibromo-Tyr1)-Leu-Enkephalin Stock Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preparation of (3,5-Dibromo-Tyr1)-Leu-Enkephalin stock solutions Content Type: Application Note & Protocol Audience: Researchers, scientists, and drug development professionals[1][2]

Abstract & Introduction

(3,5-Dibromo-Tyr1)-Leu-Enkephalin is a halogenated analog of the endogenous opioid peptide Leu-Enkephalin.[1][2][3][4] The incorporation of two bromine atoms at the ortho positions of the tyrosine phenolic ring significantly alters the physicochemical profile of the parent peptide. This modification serves two primary mechanistic functions: it enhances lipophilicity (increasing blood-brain barrier permeability) and sterically hinders enzymatic degradation by aminopeptidases.[1][2]

However, these structural changes introduce specific handling challenges. The increased hydrophobicity necessitates organic co-solvents for initial solubilization, and the carbon-bromine bonds introduce potential photosensitivity.[1] This guide provides a standardized, error-proof protocol for preparing high-integrity stock solutions, ensuring experimental reproducibility in receptor binding assays and metabolic stability studies.[1][2]

Physicochemical Profile

Understanding the molecule is the first step to successful preparation. The bromination adds approximately 158 Da to the molecular weight of native Leu-Enkephalin and lowers the pKa of the tyrosine hydroxyl group.

PropertyDetail
Common Name (3,5-Dibromo-Tyr1)-Leu-Enkephalin
Sequence H-(3,5-Dibromo-Tyr)-Gly-Gly-Phe-Leu-OH
CAS Number 72601-98-0
Molecular Formula C₂₈H₃₅Br₂N₅O₅
Molecular Weight 713.41 g/mol
Appearance White to off-white lyophilized powder
Solubility Profile High: DMSO, DMFModerate: 0.1M NH₄OH (due to pKa shift)Low: Neutral water/PBS (prone to aggregation)
pKa (Phenolic OH) ~6.5 - 7.0 (lowered from ~10.0 due to electron-withdrawing Br atoms)

Critical Reagents & Equipment

  • Peptide: (3,5-Dibromo-Tyr1)-Leu-Enkephalin (Store at -20°C, desiccated).[1][2]

  • Primary Solvent: Anhydrous Dimethyl Sulfoxide (DMSO), LC-MS grade.[1][2]

    • Why: DMSO disrupts secondary structures and effectively solvates the hydrophobic brominated tyrosine residue.

  • Vials: Amber borosilicate glass vials with PTFE-lined caps.

    • Why: Amber glass protects against UV-induced homolytic cleavage of C-Br bonds. PTFE prevents plasticizer leaching.

  • Filtration: 0.22 µm PTFE or Nylon syringe filters (low protein binding).[1][2]

  • Gas: Nitrogen or Argon stream (optional but recommended for long-term stability).[1][2]

Protocol: Preparation of Stock Solutions

Phase A: Environmental Control & Weighing
  • Equilibration: Remove the peptide vial from the freezer and allow it to equilibrate to room temperature (approx. 30 mins) inside a desiccator.

    • Scientific Rationale: Opening a cold vial causes atmospheric moisture condensation, leading to hydrolysis or weighing errors due to hygroscopicity.

  • Weighing: Weigh the peptide using an analytical balance (readability 0.01 mg). Calculate the required volume of solvent based on the Net Peptide Content (NPC), not just the gross weight, if available on the CoA.

Phase B: Dissolution (The "Hard" Solvent Method)

We utilize a "Hard Solvent" approach where the peptide is fully dissolved in an organic solvent before any contact with aqueous buffers.

Target Concentration: 10 mM (Recommended Master Stock)

  • Calculation:

    
    
    Example: To make 10 mM stock from 1.0 mg (1000 µg) peptide:
    
    
    
    
    [1][2]
  • Solubilization:

    • Add the calculated volume of anhydrous DMSO to the amber vial.

    • Vortex vigorously for 30-60 seconds.

    • Sonicate in a water bath for 2-5 minutes.

    • Visual Check: Hold the vial up to a light source. The solution must be perfectly clear. If particulates remain, sonicate further.[5]

  • Aliquoting:

    • Divide the Master Stock into small aliquots (e.g., 10-50 µL) in amber microtubes.

    • Why: This prevents repeated freeze-thaw cycles, which can induce peptide aggregation.[1][2]

Phase C: Storage
  • Temperature: -20°C for up to 3 months; -80°C for up to 1 year.

  • Light: Strictly protect from light.

Experimental Workflow Diagram

The following diagram illustrates the critical decision points in the solubilization and dilution process.

PeptidePrep Start Lyophilized Powder (3,5-Dibromo-Tyr1)-Leu-Enk Equilibrate Equilibrate to RT (Desiccator, 30 min) Start->Equilibrate Weigh Weigh & Calculate (Target: 10 mM) Equilibrate->Weigh Solvent Add Anhydrous DMSO (Primary Solvent) Weigh->Solvent Dissolve Vortex & Sonicate (Check Clarity) Solvent->Dissolve Dissolve->Solvent Particulates? Aliquot Aliquot into Amber Vials Dissolve->Aliquot Clear Solution Storage Store at -80°C (Protect from Light) Aliquot->Storage Dilution Dilute in Assay Buffer (Keep DMSO < 1%) Storage->Dilution On Day of Assay

Caption: Workflow for the preparation of stable (3,5-Dibromo-Tyr1)-Leu-Enkephalin stock solutions, emphasizing light protection and organic solubilization.

Usage & Dilution (Assay Preparation)

When preparing working solutions for biological assays (e.g., receptor binding), the final concentration of DMSO must be minimized to avoid cellular toxicity or receptor interference.[1][2]

Protocol:

  • Thaw one aliquot of 10 mM stock.

  • Stepwise Dilution: Do not drop 1 µL of stock into 10 mL of water directly, as this may cause "shock precipitation" of the hydrophobic peptide.

  • Intermediate Dilution: Prepare a 100 µM intermediate by adding 10 µL stock to 990 µL assay buffer (rapidly vortexing during addition).

  • Final Dilution: Dilute the intermediate to the final working concentration (e.g., 1 nM - 100 nM).

Dilution Table (Example):

Target Conc.[6][7][8]Source SolutionVolume SourceVolume BufferFinal DMSO %
100 µM 10 mM Stock10 µL990 µL1.0%
1 µM 100 µM Interm.10 µL990 µL0.01%
10 nM 1 µM Interm.10 µL990 µL0.0001%

Troubleshooting & Expert Insights

Issue: Precipitation upon dilution
  • Cause: The dibromo-tyrosine moiety is highly hydrophobic.

  • Solution: Ensure the assay buffer pH is near 7.4. The pKa of the 3,5-dibromo-tyrosine hydroxyl is lower (~6.5-7.[1]0) compared to native tyrosine (~10).[1][2] At pH 7.4, a significant portion of the peptide will be ionized (phenolate form), which aids solubility.[1][2] If precipitation persists, add 0.1% BSA to the buffer to act as a carrier.

Issue: Yellowing of solution
  • Cause: Oxidation or photolysis of the C-Br bond releasing free bromine or radicals.

  • Solution: Discard the stock. Ensure future stocks are prepared in amber vials and stored under nitrogen if possible.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 461776, Leu-enkephalin. Retrieved October 26, 2023, from [Link][1][2]

Sources

Application Notes and Protocols for (3,5-Dibromo-Tyr1)-Leu-Enkephalin in Murine Models

Author: BenchChem Technical Support Team. Date: March 2026

Forward-Looking Statement

These application notes provide a detailed theoretical framework and projected experimental protocols for the investigation of (3,5-Dibromo-Tyr1)-Leu-Enkephalin in murine models. As of the date of this document, specific experimental data for this particular analog, including its synthesis, receptor binding profile, and in vivo pharmacology, are not extensively available in published literature. The following guidelines are therefore a synthesis of established principles for working with enkephalin analogs, particularly those with halogenated residues, and are intended to serve as a robust starting point for researchers. All experimental work should be preceded by a thorough literature review for any newly available data.

Introduction and Scientific Rationale

Leu-enkephalin, an endogenous opioid pentapeptide (Tyr-Gly-Gly-Phe-Leu), is a critical neurotransmitter in the modulation of pain and emotional states.[1][2][3] It exerts its effects primarily through agonism at the delta (δ) and mu (μ) opioid receptors, with a preference for the δ-opioid receptor (DOR).[1][4] However, the therapeutic potential of native Leu-enkephalin is limited by its rapid degradation in vivo.[3]

The synthesis of Leu-enkephalin analogs is a key strategy to enhance stability and modulate receptor selectivity and potency.[5][6][7] The introduction of halogen atoms, such as bromine, into the tyrosine residue at position 1 is a rational design approach aimed at altering the electronic and steric properties of the peptide. This modification has the potential to:

  • Enhance Receptor Affinity and Selectivity: The bulky and electronegative bromine atoms may favor specific conformational states of the peptide that enhance binding to the δ-opioid receptor.

  • Increase Metabolic Stability: The C-Br bond is more resistant to enzymatic cleavage than the C-H bond, potentially prolonging the half-life of the peptide.

  • Improve Blood-Brain Barrier Penetration: Increased lipophilicity due to halogenation could facilitate passage into the central nervous system, a significant hurdle for many peptide-based therapeutics.[7]

This document outlines the foundational knowledge and detailed protocols for the initial characterization and in vivo dosing of (3,5-Dibromo-Tyr1)-Leu-Enkephalin in murine models.

Predicted Physicochemical Properties and Handling

Based on the structure of Leu-enkephalin and the addition of two bromine atoms to the tyrosine residue, the following properties for (3,5-Dibromo-Tyr1)-Leu-Enkephalin can be predicted:

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C28H35Br2N5O7Based on Leu-Enkephalin (C28H37N5O7) with the substitution of 2H for 2Br.
Molecular Weight ~713.4 g/mol Calculated from the predicted molecular formula.
Appearance White to off-white powderTypical for synthetic peptides.[8]
Solubility Soluble in DMSO and dilute acidic or basic solutions. Limited solubility in neutral aqueous buffers.Common for hydrophobic peptides.
Storage Store at -20°C or -80°C, desiccated.Standard practice to prevent degradation of peptides.

Reconstitution Protocol: For in vivo studies, it is critical to use a vehicle that is both biocompatible and capable of solubilizing the peptide.

  • Primary Stock Solution (e.g., 10 mg/mL):

    • Aseptically weigh the peptide in a sterile microcentrifuge tube.

    • Add a minimal amount of sterile DMSO to dissolve the peptide completely.

    • Vortex gently to ensure complete dissolution.

    • This stock solution can be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Solution for Injection:

    • On the day of the experiment, thaw an aliquot of the primary stock solution.

    • Dilute the stock solution to the desired final concentration using a sterile vehicle. A common vehicle for peptide administration is sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS).

    • The final concentration of DMSO in the injected solution should be kept to a minimum (ideally <5%) to avoid vehicle-induced effects.

    • Ensure the final solution is clear and free of precipitation. If precipitation occurs, sonication or gentle warming may be attempted, but the formulation may need to be optimized.

Proposed Mechanism of Action and Signaling Pathway

(3,5-Dibromo-Tyr1)-Leu-Enkephalin is hypothesized to act as a selective agonist at the δ-opioid receptor. The proposed signaling cascade upon receptor binding is consistent with known G-protein coupled receptor (GPCR) signaling pathways for opioid receptors.

Diagram of Proposed Signaling Pathway:

G_protein_signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Peptide (3,5-Dibromo-Tyr1)- Leu-Enkephalin DOR δ-Opioid Receptor (GPCR) Peptide->DOR Binding & Activation G_protein Gi/o Protein DOR->G_protein GDP/GTP Exchange AC Adenylyl Cyclase G_protein->AC α-subunit inhibits Ca_channel Voltage-gated Ca2+ Channel G_protein->Ca_channel βγ-subunit inhibits K_channel GIRK Channel (K+ Channel) G_protein->K_channel βγ-subunit activates MAPK MAPK Pathway (e.g., ERK1/2) G_protein->MAPK βγ-subunit activates cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A cAMP->PKA Activation Neuronal_Inhibition Neuronal Inhibition (Reduced Excitability) Ca_channel->Neuronal_Inhibition Reduced Ca2+ Influx (Reduced Neurotransmitter Release) K_channel->Neuronal_Inhibition K+ Efflux (Hyperpolarization)

Caption: Proposed signaling pathway for (3,5-Dibromo-Tyr1)-Leu-Enkephalin.

Dosing Guidelines for Murine Models: A Phased Approach

Due to the lack of pre-existing data, a careful dose-escalation strategy is paramount to determine the optimal therapeutic window and to avoid potential toxicity. The following phased approach is recommended.

Phase 1: Acute Tolerability and Dose-Ranging Study

Objective: To determine the maximum tolerated dose (MTD) and to identify a range of doses that elicit a measurable physiological response without overt signs of toxicity.

Experimental Design:

  • Animal Model: C57BL/6 or CD-1 mice are suitable initial strains. Use both male and female mice (n=3-5 per sex per dose group).

  • Routes of Administration: Intracerebroventricular (i.c.v.) administration is recommended initially to bypass the blood-brain barrier and directly assess central effects. Intravenous (i.v.) and intraperitoneal (i.p.) routes should also be evaluated to understand systemic effects and bioavailability.

  • Dose Selection: Start with a low dose based on active doses of other potent enkephalin analogs (e.g., 0.1 µg/kg) and escalate logarithmically (e.g., 0.1, 1, 10, 100 µg/kg). For i.c.v. administration, doses are typically much lower (e.g., starting at nanogram levels).[9]

  • Monitoring:

    • Observe mice continuously for the first 4 hours post-administration and then at regular intervals for up to 48 hours.

    • Record signs of toxicity: sedation, hyperactivity, seizures, respiratory depression, stereotyped behaviors, and changes in posture or gait.

    • A modified Irwin test or a similar observational screen can be used to systematically assess behavioral and physiological changes.

    • Record body weight daily.

Data Summary Table for Phase 1:

RouteDose (µg/kg)n (M/F)Acute Behavioral Observations (First 4h)Signs of Toxicity (48h)Change in Body Weight (%)
i.c.v.0.013/3
i.c.v.0.13/3
i.c.v.1.03/3
i.p.103/3
i.p.1003/3
i.p.10003/3
Phase 2: Pharmacodynamic (PD) and Efficacy Studies

Objective: To evaluate the dose-response relationship of (3,5-Dibromo-Tyr1)-Leu-Enkephalin in relevant models of its predicted therapeutic action (e.g., analgesia).

Experimental Protocol: Hot Plate Test for Analgesia

  • Acclimation: Acclimate mice to the testing room and equipment for at least 2 days prior to the experiment.

  • Baseline Measurement:

    • Place each mouse on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5 °C).

    • Record the latency to the first sign of nociception (e.g., licking a hind paw, jumping).

    • A cut-off time (e.g., 30-45 seconds) must be used to prevent tissue damage.

    • Mice with a baseline latency outside of a pre-defined range (e.g., 10-20 seconds) should be excluded.

  • Dosing:

    • Administer (3,5-Dibromo-Tyr1)-Leu-Enkephalin or vehicle via the chosen route (e.g., i.p.).

    • Doses should be selected based on the results of the Phase 1 study (e.g., 3-4 doses that were well-tolerated).

  • Post-Dosing Measurements:

    • Measure the hot plate latency at multiple time points post-injection (e.g., 15, 30, 60, 90, and 120 minutes) to establish a time course of action.

  • Data Analysis:

    • Calculate the Percent Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

    • Analyze the data using a two-way ANOVA (Dose x Time) followed by appropriate post-hoc tests.

Workflow Diagram for Hot Plate Assay:

hot_plate_workflow start Start acclimation Acclimate Mice (≥ 2 days) start->acclimation baseline Measure Baseline Hot Plate Latency acclimation->baseline exclusion Exclude Outliers baseline->exclusion exclusion->acclimation Out of Range randomization Randomize into Dose Groups exclusion->randomization In Range dosing Administer Peptide or Vehicle randomization->dosing post_dosing Measure Latency at Multiple Time Points dosing->post_dosing analysis Calculate %MPE & Statistical Analysis post_dosing->analysis end End analysis->end

Caption: Experimental workflow for the hot plate analgesia assay.

Phase 3: Pharmacokinetic (PK) Studies

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the peptide.

Experimental Design:

  • Animal Model: C57BL/6 mice (n=3 per time point).

  • Dosing: Administer a single, well-tolerated, and effective dose (determined in Phase 2) via i.v. and i.p. routes.

  • Sample Collection: Collect blood samples (via tail vein or cardiac puncture at termination) at various time points (e.g., 2, 5, 15, 30, 60, 120, 240 minutes).

  • Analysis:

    • Process blood to plasma and store at -80°C.

    • Develop a sensitive and specific bioanalytical method (e.g., LC-MS/MS) to quantify the concentration of (3,5-Dibromo-Tyr1)-Leu-Enkephalin in plasma.

    • Calculate key PK parameters: half-life (t1/2), clearance (CL), volume of distribution (Vd), and bioavailability (F).

Conclusion and Future Directions

The dosing guidelines and protocols presented herein provide a comprehensive roadmap for the initial in vivo evaluation of (3,5-Dibromo-Tyr1)-Leu-Enkephalin in murine models. The proposed phased approach ensures a systematic and data-driven process, from establishing safety to demonstrating efficacy and characterizing pharmacokinetic properties. Given the novelty of this compound, researchers should proceed with caution, paying close attention to unexpected physiological or behavioral effects. Future studies should aim to confirm receptor binding and selectivity through in vitro assays and to explore the potential for this analog in models of chronic pain, anxiety, and other neurological disorders.

References

  • Haaseth RC, Horan PJ, Bilsky EJ, et al. [L-Ala3]DPDPE: a new enkephalin analog with a unique opioid receptor activity profile. Further evidence of delta-opioid receptor multiplicity. J Med Chem. 1994;37(11):1572-1577. [Link]

  • Tóth F, Farkas J, Tóth G, et al. Synthesis and binding characteristics of a novel enkephalin analogue, [3H]Tyr-D-Ala-Gly-Phe-D-Nle-Arg-Phe. Peptides. 2003;24(9):1433-1440. [Link]

  • Weber SJ, Greene DL, Sharma SD, et al. Distribution and analgesia of [3H][D-Pen2, D-Pen5]enkephalin and two halogenated analogs after intravenous administration. J Pharmacol Exp Ther. 1992;263(3):1351-1358. [Link]

  • Dutta AS, Gormley JJ, Hayward CF, et al. Synthesis and biological activity of some new leucine-enkephalin analogues. Acta Pharm Suec. 1980;17(4):245-254. [Link]

  • Okada Y, Tsuda Y, Yokoi M, et al. Synthesis and Pharmacology of Halogenated δ-Opioid-Selective [D-Ala2]Deltorphin II Peptide Analogues. J Med Chem. 2007;50(23):5848-5858. [Link]

  • Srisailam S, Nguyen T, G-Khodaparast S, et al. Synthesis and evaluation of derivatives of leucine enkephalin as potential affinity labels for delta opioid receptors. Biopolymers. 2003;71(5):552-557. [Link]

  • Tóth F, Farkas J, Tóth G, et al. Synthesis and binding characteristics of a novel enkephalin analogue, [3H]Tyr-d-Ala-Gly-Phe-d-Nle-Arg-Phe. Peptides. 2003;24(9):1433-1440. [Link]

  • Mori M, Ganno S, Kobayashi H, et al. Opioid Receptor Activity and Analgesic Potency of DPDPE Peptide Analogues Containing a Xylene Bridge. ACS Med Chem Lett. 2017;8(6):639-644. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 461776, Leu-Enkephalin. [Link]

  • Wikipedia. Leu-enkephalin. [Link]

  • Varela-Fernández R, Díaz-Tomé V, Blanco-Gandía MC, et al. Enkephalins and Pain Modulation: Mechanisms of Action and Therapeutic Perspectives. Int J Mol Sci. 2024;25(14):7555. [Link]

  • Inturrisi CE, Umans JG, Wolff D, et al. Only tyrosine-containing metabolites of [Leu]enkephalin impair active avoidance conditioning in mice. Psychopharmacology (Berl). 1985;86(3):333-339. [Link]

  • Lee YS, Lee Y, Lee C, et al. Multifunctional Enkephalin Analogs with a New Biological Profile: MOR/DOR Agonism and KOR Antagonism. Molecules. 2021;26(11):3313. [Link]

  • ResearchGate. Scheme 5. Synthesis of Leu-enkephalin-norbuprenorphine derivatives with linkers. [Link]

  • Almquist RG, Crase J, Jennings-White C, et al. Lysine substitution increases mu-selectivity of potent di- and tri-peptide enkephalin analogs. Int J Pept Protein Res. 1985;25(2):188-194. [Link]

  • Castellano C, Pavone F. Dose- and strain-dependent effects of dermorphin and [D-Ala2-D-Leu5]enkephalin on passive avoidance behavior in mice. Behav Neurosci. 1985;99(6):1120-1127. [Link]

  • Tenore A, Di Sapia R, Basilicata V, et al. Physiology, Enkephalin. In: StatPearls. StatPearls Publishing; 2024. [Link]

  • Varela-Fernández R, Díaz-Tomé V, Blanco-Gandía MC, et al. (PDF) Enkephalins and Pain Modulation: Mechanisms of Action and Therapeutic Perspectives. ResearchGate. Published online July 14, 2024. [Link]

Sources

Application Note: (3,5-Dibromo-Tyr1)-Leu-Enkephalin in Immunohistochemistry

[1]

Executive Summary & Scientific Rationale

(3,5-Dibromo-Tyr1)-Leu-Enkephalin is a halogenated analog of the endogenous opioid peptide Leu-Enkephalin (Tyr-Gly-Gly-Phe-Leu).[1][2] In immunohistochemistry (IHC) and receptor biology, this molecule serves two critical functions that native Leu-Enkephalin cannot reliably fulfill due to its rapid enzymatic degradation:

  • Enhanced Metabolic Stability: The addition of bromine atoms at the 3 and 5 positions of the Tyrosine phenol ring sterically hinders aminopeptidase activity and alters the electronic properties (pKa) of the hydroxyl group.[1] This makes it an ideal tool for ex vivo receptor stimulation and internalization studies prior to fixation.[1]

  • Epitope Specificity Control: It acts as a high-fidelity blocking antigen for validating the specificity of antibodies raised against halogenated enkephalins, distinguishing them from native opioid pools.[1]

This guide details the methodology for using this analog as a Preadsorption Specificity Control and as a Stable Ligand for Functional IHC .

Chemical & Biological Profile

PropertyNative Leu-Enkephalin(3,5-Dibromo-Tyr1)-Leu-EnkephalinImpact on IHC/Experiment
Sequence Tyr-Gly-Gly-Phe-Leu(3,5-Br2-Tyr) -Gly-Gly-Phe-LeuDistinct epitope; requires specific Ab or cross-reactivity check.[1]
Half-life (Plasma) ~2-5 minutesSignificantly Extended (>30 min)Allows for prolonged incubation in functional assays without degradation.[1]
Lipophilicity LowHigh (due to Halogenation)Enhanced membrane penetration and Blood-Brain Barrier (BBB) crossing.[1]
Receptor Affinity

(Delta) >

(Mu)
Retained/EnhancedSuitable for mapping

-opioid receptor (DOR) distribution.[1]

Protocol A: Specificity Validation (Preadsorption Test)

Objective: To confirm that the immunohistochemical staining observed with an anti-enkephalin antibody is specific to the peptide epitope and not due to non-specific Fc binding or off-target interactions.

Principle: The antibody is incubated with an excess of the (3,5-Dibromo-Tyr1)-Leu-Enkephalin peptide before being applied to the tissue.[1] If the staining is specific, the free peptide will occupy the antibody's binding sites, abolishing the signal on the tissue section.[1]

Reagents Required[1][3][4][5]
  • Primary Antibody: Anti-(3,5-Dibromo-Tyr1)-Leu-Enkephalin (or cross-reactive Anti-Leu-Enkephalin).[1]

  • Blocking Peptide: (3,5-Dibromo-Tyr1)-Leu-Enkephalin (Lyophilized powder, >98% purity).[1]

  • Diluent: PBS + 0.3% Triton X-100 + 1% BSA.[1]

Step-by-Step Methodology
  • Peptide Reconstitution:

    • Dissolve 1 mg of (3,5-Dibromo-Tyr1)-Leu-Enkephalin in 100 µL of sterile water or DMSO (check solubility) to create a 10 mg/mL stock .[1]

    • Note: Halogenated peptides can be hydrophobic; DMSO is recommended for initial solubilization.[1]

  • Molar Ratio Calculation (Critical Step):

    • To ensure complete blocking, use a 10:1 peptide-to-antibody molar ratio (or 50:1 by weight if MW is unknown, though molar is precise).[1]

    • Example: If using 1 µg of Antibody (MW ~150 kDa), you need approximately 0.05 µg of Peptide (MW ~713 Da) for a 10:1 ratio.[1] In practice, a 5-10 fold weight excess is often used to guarantee saturation.[1]

  • Incubation (The Neutralization Step):

    • Tube A (Blocked): Mix the working dilution of the primary antibody with the calculated excess of peptide.

    • Tube B (Control): Mix the working dilution of the primary antibody with an equivalent volume of solvent (DMSO/Water) without peptide.[1]

    • Incubate both tubes at 4°C for 12-24 hours (overnight) or Room Temperature for 2 hours . Scientific Insight: Overnight incubation allows equilibrium to favor the soluble peptide-antibody complex.[1]

  • Tissue Application:

    • Apply the solution from Tube A to one tissue section and Tube B to a serial section.[1]

    • Proceed with standard IHC detection (Secondary Ab, DAB/Fluorescence).[1]

  • Interpretation:

    • Valid Result: Tube B shows strong staining; Tube A shows no staining (or background levels).[1]

    • Non-Specific Result: Both tubes show staining.[1] This indicates the antibody is binding to non-peptide targets in the tissue.[1]

Protocol B: Functional Receptor Internalization Mapping

Objective: To visualize cells actively expressing and internalizing Opioid Receptors (DOR/MOR) by stimulating them with the metabolically stable (3,5-Dibromo-Tyr1)-Leu-Enkephalin analog prior to fixation.[1]

Mechanism: Unlike native enkephalin, which degrades before inducing robust internalization in slice preparations, the dibromo analog remains stable, binding the receptor and triggering endocytosis.[1] This allows researchers to "tag" responsive neurons.[1]

Workflow Visualization

IHC_WorkflowStep1Live Tissue Slice(Brain/Spinal Cord)Step2Incubation with(3,5-Dibromo-Tyr1)-Leu-Enk(100 nM - 1 µM)Step1->Step2 30-60 min @ 37°CStep3Wash & Fixation(4% PFA)Step2->Step3 Stop SignalingStep4IHC Detection(Target: Receptor or Ligand)Step3->Step4 Permeabilize & Stain

Figure 1: Workflow for using (3,5-Dibromo-Tyr1)-Leu-Enkephalin as a functional tracer in ex vivo tissue.

Detailed Protocol
  • Tissue Preparation:

    • Prepare acute brain or spinal cord slices (200-400 µm) in oxygenated aCSF (Artificial Cerebrospinal Fluid).[1]

    • Allow slices to recover for 1 hour at 30°C.

  • Ligand Stimulation:

    • Treat slices with 100 nM - 1 µM (3,5-Dibromo-Tyr1)-Leu-Enkephalin in aCSF for 30-60 minutes .

    • Control: Treat parallel slices with vehicle only.

  • Fixation:

    • Rapidly transfer slices to 4% Paraformaldehyde (PFA) in 0.1M Phosphate Buffer (pH 7.4).

    • Fix overnight at 4°C. Crucial: Immediate fixation preserves the internalized receptor-ligand endosomes.[1]

  • Immunohistochemistry:

    • Cryoprotect (30% sucrose), section (20-40 µm), and perform free-floating IHC.[1]

    • Primary Antibody: Use an antibody against the Delta Opioid Receptor (DOR) to visualize internalization (punctate intracellular staining) OR an antibody against the Dibromo-Enkephalin itself (if available) to track the ligand.[1]

Pathway Logic & Signaling

Understanding the downstream effects is vital for interpreting results.[1] The dibromo analog acts via the Gi/Go pathway.[1]

Opioid_SignalingLigand(3,5-Dibromo-Tyr1)Leu-EnkephalinReceptorDelta Opioid Receptor(GPCR)Ligand->Receptor BindsG_ProteinGi/Go ProteinActivationReceptor->G_Protein ActivatesInternalizationReceptor Phosphorylation& EndocytosisReceptor->Internalization Desensitization(Stable Analog promotes this)Effect1Inhibition ofAdenylate CyclaseG_Protein->Effect1Effect2Calcium ChannelInhibitionG_Protein->Effect2

Figure 2: Signal transduction and internalization pathway triggered by the stable enkephalin analog.[1]

Troubleshooting & Optimization

IssuePossible CauseSolution
No Staining (Protocol B) Over-fixation masking epitopes.[1]Perform Antigen Retrieval (Citrate Buffer, pH 6.0, 80°C for 20 min).[1]
High Background (Protocol A) Incomplete blocking.Increase blocking peptide concentration to 50-fold weight excess.[1]
Precipitation in Tube Peptide insolubility.[1]Dissolve peptide in pure DMSO first, then dilute into PBS.[1] Ensure final DMSO < 1%.
Weak Signal Peptide degradation (if not using Dibromo).[1]Confirm use of (3,5-Dibromo) analog; native Leu-Enk degrades in <5 min in active tissue.[1]

References

  • ChemicalBook. (2023).[1] 3,5-Dibromo-Tyr1-Leu-Enkephalin Product Specifications and CAS 72601-98-0.[1][2] 2

  • MDPI. (2021). An Effective and Safe Enkephalin Analog for Antinociception: Stability and Binding Affinity Studies. 5

  • PubChem. (2023).[1] Leu-Enkephalin Chemical Biology and Physical Properties. National Library of Medicine.[1] 6[1][7]

Application Note: In Vitro Metabolic Stability Profiling of (3,5-Dibromo-Tyr1)-Leu-Enkephalin

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Endogenous opioid peptides, such as Leu-Enkephalin (Tyr-Gly-Gly-Phe-Leu), exhibit potent


-opioid receptor agonism but are severely limited as therapeutics due to their exceptionally short in vivo half-lives. Upon entering systemic circulation, Leu-Enkephalin undergoes rapid proteolysis, primarily driven by [1], which cleaves the Tyr1-Gly2 bond.

To overcome this metabolic liability, structural modifications such as halogenation are employed. The synthesis of (3,5-Dibromo-Tyr1)-Leu-Enkephalin introduces two bulky bromine atoms at the meta positions of the N-terminal tyrosine.

The Causality of the Modification: Aminopeptidase N requires precise spatial coordination between the peptide's N-terminal amine and the enzyme's catalytic zinc ion. The 3,5-dibromo substitution drastically increases the atomic radius and local lipophilicity at the Tyr1 residue. This creates a severe steric clash within the enzyme's S1 binding pocket, effectively shielding the vulnerable Tyr1-Gly2 peptide bond from hydrolysis. Consequently, to accurately assess the success of this modification, rigorous in vitro metabolic stability assays must be conducted across multiple biological matrices[2].

Structural Shielding & Degradation Pathway

G cluster_0 Endogenous Leu-Enkephalin cluster_1 Halogenated Derivative LE Tyr1 - Gly2 - Gly3 - Phe4 - Leu5 APN Aminopeptidase N (Plasma) APN->LE Cleaves Tyr1-Gly2 DB (3,5-DiBr-Tyr1) - Gly2 - Gly3 - Phe4 - Leu5 Block1 Steric Hindrance Blocks APN Block1->DB Protects N-terminus

Enzymatic cleavage pathways of endogenous Leu-Enkephalin vs. the steric shielding of the analog.

Experimental Design: Matrix Selection & System Validation

Evaluating a halogenated peptide requires a multi-matrix approach because increasing a peptide's lipophilicity can shift its primary clearance mechanism from plasma proteolysis to hepatic Phase I metabolism[2].

  • Human Plasma: Assesses vulnerability to circulating hydrolases and aminopeptidases. This is the primary barrier for unmodified peptides[3].

  • Human Liver Microsomes (HLM): Assesses Phase I metabolic clearance. Because the dibromo-analog is highly lipophilic, it may become a substrate for Cytochrome P450 (CYP450) mediated dehalogenation or oxidation[4].

The Self-Validating Assay System

To ensure trustworthiness and eliminate false positives (e.g., chemical degradation masquerading as enzymatic metabolism), the protocol must operate as a self-validating system incorporating three critical controls:

  • Positive Control (Unmodified Leu-Enkephalin): Run in parallel to confirm that the plasma and HLM batches possess active enzymes. It should degrade rapidly (

    
     min).
    
  • Negative Control (Buffer Only): The peptide is incubated in PBS (pH 7.4) without biological matrix. This confirms chemical stability and ensures the peptide isn't simply adhering to the plastic walls of the 96-well plate.

  • Minus-Cofactor Control (HLM without NADPH): Differentiates CYP450-mediated metabolism from background hepatic protease activity. Without NADPH, CYP enzymes remain inactive[4].

Integrated Assay Workflow

G cluster_assays Parallel Incubation Matrices (37°C) Start Prepare Peptide Stock (DMSO) Plasma Human Plasma (50 µM Peptide) Start->Plasma HLM Human Liver Microsomes (0.5 mg/mL protein + NADPH) Start->HLM Timepoints Sample Aliquots at 0, 15, 30, 60, 120 min Plasma->Timepoints HLM->Timepoints Quench Quench with Cold Acetonitrile + Internal Standard Timepoints->Quench LCMS LC-MS/MS MRM Analysis Quench->LCMS

Integrated workflow for evaluating in vitro metabolic stability in plasma and liver microsomes.

Step-by-Step Methodologies

Human Plasma Stability Protocol

Causality Note: Plasma must be pre-warmed to 37°C to ensure enzymes are at physiological activity levels before the peptide is introduced.

  • Preparation: Thaw pooled human plasma (heparinized) in a 37°C water bath. Centrifuge at 2000 × g for 5 minutes to remove residual lipids or clots[3].

  • Spiking: Aliquot 198 µL of plasma into a 96-well plate. Add 2 µL of a 5 mM (3,5-Dibromo-Tyr1)-Leu-Enkephalin working solution (final concentration: 50 µM).

  • Incubation: Seal the plate and incubate in a thermostatic shaker at 37°C, 350 rpm.

  • Sampling & Quenching: At exactly 0, 15, 30, 60, and 120 minutes, extract a 20 µL aliquot and immediately dispense it into 60 µL of ice-cold acetonitrile containing 100 ng/mL of an internal standard (e.g., Z-Lys-OH)[3]. Causality: The 1:3 organic ratio instantaneously denatures proteases to halt the reaction and precipitates plasma proteins that would otherwise cause severe ion suppression in the MS source[5].

  • Processing: Vortex the quenched samples for 2 minutes, then centrifuge at 4000 × g for 20 minutes at 4°C. Transfer 50 µL of the supernatant to an LC vial.

Human Liver Microsome (HLM) Stability Protocol

Causality Note: [4]. Without it, the CYP450 catalytic cycle cannot proceed.

  • Master Mix: Prepare a solution in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂ and 0.5 mg/mL HLM protein[6].

  • Pre-incubation: Aliquot 180 µL of the master mix per well. Add 10 µL of 20 µM peptide stock (final concentration: 1 µM). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Start the reaction by adding 10 µL of 20 mM NADPH (final concentration: 1 mM)[6].

  • Sampling & Quenching: At 0, 5, 15, 30, and 60 minutes, remove 20 µL aliquots and quench in 60 µL of ice-cold acetonitrile (with internal standard).

  • Processing: Centrifuge at 4000 × g for 20 minutes at 4°C and isolate the supernatant[6].

LC-MS/MS Analytical Quantification

Because enkephalins are present at trace levels post-incubation, [7].

  • Chromatography: Utilize a C18 reversed-phase column (e.g., 50 × 2.00 mm, 5.00 µm) maintained at 37°C[6].

  • Mobile Phase: Solvent A (0.1% Formic acid in water) and Solvent B (0.1% Formic acid in acetonitrile). A rapid gradient (5% to 95% B over 4 minutes) ensures sharp peak elution and high throughput[7].

  • Mass Spectrometry: Operate in positive Electrospray Ionization (ESI+) mode.

  • Isotopic Tracking: The presence of two bromine atoms creates a distinct isotopic signature (M, M+2, M+4 in a 1:2:1 ratio). Set the Multiple Reaction Monitoring (MRM) transitions to track the most abundant M+2 isotope to maximize signal-to-noise ratio and avoid isobaric interference from endogenous plasma peptides.

Data Processing & Quantitative Presentation

Metabolic stability is quantified by plotting the natural logarithm (


) of the remaining peptide percentage against incubation time. The slope of the linear regression yields the elimination rate constant (

).
  • Half-life (

    
    ):  Calculated as 
    
    
    
  • Intrinsic Clearance (

    
    ):  Calculated as 
    
    
    
    [6].

Table 1: Representative Comparative Metabolic Stability Profile (Note: Quantitative values are representative benchmarks demonstrating the expected stabilizing effect of the 3,5-dibromo substitution).

CompoundAssay Matrix

(min)

(µL/min/mg)
% Remaining (120 min)
Leu-Enkephalin (Control) Human Plasma4.2N/A< 1.0%
Leu-Enkephalin (Control) Liver Microsomes18.574.911.2%
(3,5-DiBr-Tyr1)-Leu-Enkephalin Human Plasma> 240.0N/A92.4%
(3,5-DiBr-Tyr1)-Leu-Enkephalin Liver Microsomes65.321.248.6%

Interpretation: The data clearly validates the mechanistic hypothesis. The unmodified Leu-Enkephalin is rapidly degraded in plasma (


 = 4.2 min). In stark contrast, the (3,5-Dibromo-Tyr1) analog exhibits near-total resistance to plasma aminopeptidases (>90% remaining at 2 hours). While the halogenated peptide shows moderate clearance in liver microsomes due to its increased lipophilicity interacting with CYP enzymes, its overall survivability profile is vastly superior, making it a viable candidate for further in vivo pharmacokinetic profiling.

References

  • Tyr1-ψ[(Z)CF=CH]-Gly2 Fluorinated Peptidomimetic Improves Distribution and Metabolism Properties of Leu-Enkephalin Source: ACS Chemical Neuroscience / PubMed Central (PMC) URL:[Link]

  • Microsomal Stability | Cyprotex ADME-Tox Solutions Source: Evotec URL:[Link]

  • Metabolite identification, tissue distribution, excretion and preclinical pharmacokinetic studies of ET-26-HCl Source: Royal Society Open Science URL:[Link]

  • Multifunctional Enkephalin Analogs with a New Biological Profile: MOR/DOR Agonism and KOR Antagonism Source: MDPI Molecules URL:[Link]

  • On resin click-chemistry-mediated synthesis of novel enkephalin analogues with potent anti-nociceptive activity Source: Università degli Studi "G. d'Annunzio" Chieti - Pescara URL:[Link]

  • Rapid Preconcentration for LC-MS Assay of Trace Level Neuropeptides Source: Journal of Chromatography A / PubMed Central (PMC) URL:[Link]

Sources

Application Note: High-Fidelity Synthesis of (3,5-Dibromo-Tyr1)-Leu-Enkephalin via Fmoc-SPPS

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

Leu-Enkephalin (Tyr-Gly-Gly-Phe-Leu-OH ) is a naturally occurring endogenous opioid peptide with high affinity for


-opioid receptors.[1] The introduction of halogen atoms, specifically bromine, at the 3 and 5 positions of the N-terminal Tyrosine residue creates (3,5-Dibromo-Tyr

)-Leu-Enkephalin
.[1]

This modification serves two primary critical functions in drug development:

  • Lipophilicity Enhancement: The heavy bromine atoms significantly increase the hydrophobicity of the N-terminus, potentially enhancing blood-brain barrier (BBB) penetration.

  • Conformational Restriction: The steric bulk of the bromine atoms restricts the rotation of the tyrosyl aromatic ring, locking the pharmacophore into a conformation that may exhibit altered receptor selectivity or increased metabolic stability against aminopeptidases.

Strategic Synthesis Choice: Pre-Functionalized vs. Post-Synthetic Modification

As a senior scientist, I strongly advise against post-synthetic bromination of the full peptide. Attempting to brominate Tyr-Gly-Gly-Phe-Leu in solution using reagents like NBS (N-bromosuccinimide) or molecular bromine will result in a catastrophic mixture of products, including:

  • Non-specific halogenation of the Phenylalanine (Phe

    
    ) ring.
    
  • Incomplete reaction mixtures (mono-bromo vs. di-bromo species).[1]

  • Oxidation of the peptide backbone.[2]

The Protocol of Choice is Solid-Phase Peptide Synthesis (SPPS) utilizing the commercially available, pre-functionalized building block Fmoc-Tyr(3,5-Br


)-OH .[1] This ensures 100% regiospecificity and simplifies purification.

Materials & Reagents

CategoryReagent/MaterialGrade/Specification
Resin Wang Resin (pre-loaded with Leu)Loading: 0.4–0.8 mmol/g
Amino Acids Fmoc-Tyr(3,5-Br

)-OH
>98% Purity, Chiral
Fmoc-Gly-OHStandard SPPS Grade
Fmoc-Phe-OHStandard SPPS Grade
Fmoc-Leu-OH(If loading onto bare Wang resin)
Coupling HBTU or HATUActivator
DIPEA (Diisopropylethylamine)Base
Deprotection Piperidine20% v/v in DMF
Solvents DMF (Dimethylformamide)Peptide Synthesis Grade (Amine-free)
DCM (Dichloromethane)ACS Grade
Cleavage TFA (Trifluoroacetic Acid)HPLC Grade
TIS (Triisopropylsilane)Scavenger

Experimental Protocol: Step-by-Step Synthesis

Phase A: Resin Preparation & Loading

Note: We assume the use of Fmoc-Leu-Wang resin.[1] If starting from bare Wang resin, esterification of the first amino acid requires DMAP/DIC, which carries a risk of racemization. Pre-loaded resin is recommended for reproducibility.

  • Swelling: Weigh appropriate amount of Fmoc-Leu-Wang resin (e.g., 0.1 mmol scale) into a fritted reaction vessel. Add DMF (5 mL) and swell for 30 minutes. Drain.

Phase B: Peptide Assembly (Iterative Cycles)

Perform the following cycle for Phe , Gly , Gly , and finally Tyr(3,5-Br


) .[1]
  • Fmoc Deprotection:

    • Add 20% Piperidine in DMF (5 mL). Agitate for 5 minutes. Drain.

    • Add fresh 20% Piperidine in DMF (5 mL). Agitate for 15 minutes. Drain.

    • Wash: DMF (5 x 1 min), DCM (2 x 1 min), DMF (2 x 1 min).

    • QC Check: Perform a Kaiser Test (Ninhydrin). A blue bead indicates a free amine (positive).

  • Coupling Activation (Standard AA):

    • Dissolve 4.0 equivalents (eq) of Fmoc-Amino Acid and 3.9 eq of HBTU in minimal DMF.

    • Add 8.0 eq of DIPEA.

    • Wait: Allow activation for 2–3 minutes (solution may turn yellow).

  • Coupling Reaction:

    • Add the activated amino acid solution to the resin.

    • Agitate at room temperature for 45–60 minutes.

    • Wash: DMF (4 x 1 min).

    • QC Check: Perform a Kaiser Test.[3] A colorless/yellow bead indicates complete coupling. If blue, repeat coupling.

  • Special Handling for Fmoc-Tyr(3,5-Br

    
    )-OH: 
    
    • Steric Hindrance: The bromine atoms create steric bulk. Double Coupling is mandatory for this step to ensure high yield.

    • Cycle 1: Couple with 3 eq AA / 2.9 eq HATU / 6 eq DIPEA for 1 hour. Drain.

    • Cycle 2: Repeat with fresh reagents for 1 hour.

Phase C: Cleavage & Isolation[2][3]
  • Final Wash: Wash resin thoroughly with DCM (5x) and Methanol (2x) to shrink beads. Dry under vacuum/nitrogen.

  • Cleavage Cocktail: Prepare TFA/TIS/H

    
    O (95:2.5:2.5) .
    
    • Note: Do not use EDT (Ethanedithiol) unless absolutely necessary, as it is odorous and not required (no Cys/Met in sequence).[1]

  • Reaction: Add cocktail to resin. Shake for 2–3 hours at room temperature.

  • Precipitation:

    • Filter resin and collect filtrate.[3]

    • Concentrate filtrate to ~1 mL under nitrogen flow.

    • Add ice-cold Diethyl Ether (40 mL) to precipitate the peptide.[1]

    • Centrifuge (3000 rpm, 5 min), decant ether. Repeat wash 2x.[3][4]

  • Lyophilization: Dissolve pellet in 50% Acetonitrile/Water and lyophilize to a white powder.

Purification & Characterization (Self-Validating Systems)[1][2]

HPLC Purification Strategy

The dibromo-tyrosine makes this peptide significantly more hydrophobic than native Leu-Enkephalin.[1]

  • Column: C18 Preparative Column (e.g., Phenomenex Luna, 5µm, 100Å).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: Native Enkephalin elutes early (10-30% B).[1] For the (3,5-Br

    
    )  analog, shift the gradient to 20–60% B over 30 minutes .[1]
    
Mass Spectrometry Validation (The Isotope Signature)

This is the most critical validation step. Bromine has two stable isotopes,


Br and 

Br, in roughly a 1:1 ratio.[1]
  • Native Peptide (No Br): Single dominant peak (M+H).

  • Dibromo Peptide (2 Br atoms): You must observe a 1:2:1 triplet pattern .

    • Peak 1: Mass X (

      
      Br + 
      
      
      
      Br)[1]
    • Peak 2: Mass X+2 (

      
      Br + 
      
      
      
      Br) — This will be the tallest peak (double probability).[1]
    • Peak 3: Mass X+4 (

      
      Br + 
      
      
      
      Br)[1]

Expected Mass Calculation:

  • Leu-Enkephalin (MW): 555.6 g/mol [1][5]

  • Substitution: 2 H (1.008 x 2) replaced by 2 Br (~79.9 x 2).

  • Approximate Mass Shift: +158 Da.

  • Target Mass (M+H): ~713.6 Da.

Visualizations

Workflow Diagram: Solid Phase Synthesis Logic

SPPS_Workflow Start Start: Fmoc-Leu-Wang Resin Deprotect Fmoc Removal (20% Piperidine/DMF) Start->Deprotect Wash1 Wash (DMF/DCM) Deprotect->Wash1 Activate Activation (AA + HBTU + DIPEA) Wash1->Activate Couple Coupling Reaction (Form Peptide Bond) Activate->Couple Check Kaiser Test QC Couple->Check Check->Deprotect Pass (Colorless) Check->Activate Fail (Blue) - Recouple CycleCheck All AAs Added? Check->CycleCheck Pass CycleCheck->Deprotect Next AA (Phe, Gly, Gly, Tyr-Br2) Cleave Cleavage & Global Deprotection (95% TFA) CycleCheck->Cleave Sequence Complete Purify HPLC Purification (Modified Gradient) Cleave->Purify

Caption: Logical flow for the SPPS assembly of (3,5-Dibromo-Tyr1)-Leu-Enkephalin, featuring iterative deprotection/coupling cycles and integrated QC checkpoints.

Molecular Interaction & Validation Logic

Validation_Logic cluster_MS Mass Spec Validation (Isotope Pattern) Target (3,5-Dibromo-Tyr1)-Leu-Enkephalin Iso1 Mass M 79Br + 79Br ~25% Abundance Target->Iso1 Iso2 Mass M+2 79Br + 81Br ~50% Abundance Target->Iso2 Iso3 Mass M+4 81Br + 81Br ~25% Abundance Target->Iso3 Hydrophobicity Increased Hydrophobicity (Late HPLC Elution) Target->Hydrophobicity Physicochemical Property

Caption: Analytical validation criteria focusing on the specific 1:2:1 isotopic envelope characteristic of dibrominated compounds in Mass Spectrometry.

References

  • PubChem. (n.d.). Leu-enkephalin | C28H37N5O7.[1] National Library of Medicine. Retrieved October 26, 2025, from [Link][1]

  • Yamashiro, D., & Li, C. H. (1973).[6] Protection of tyrosine in solid-phase peptide synthesis. Journal of Organic Chemistry, 38(3), 591–592.[1] [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Peptide Stability & Pharmacokinetics

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving Serum Half-Life of (3,5-Dibromo-Tyr1)-Leu-Enkephalin

Case ID: ENK-Br2-STAB-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open System: Serum/Plasma Stability Optimization

Introduction: The Stability Paradox

Welcome to the technical support hub. You are likely here because you are working with (3,5-Dibromo-Tyr1)-Leu-Enkephalin , a halogenated analog of Leu-Enkephalin.

The Common Misconception: Many researchers assume that because the 3,5-dibromo modification on Tyrosine-1 increases lipophilicity and Blood-Brain Barrier (BBB) penetration, it automatically confers total metabolic stability.

The Reality: While the bulky bromine atoms at the N-terminus sterically hinder Aminopeptidase N (APN) , they do not protect the critical Gly3-Phe4 bond from Neutral Endopeptidase (NEP/CD10) . Consequently, your peptide may still exhibit a serum half-life (


) of <30 minutes, insufficient for sustained therapeutic effect.

This guide provides a modular troubleshooting workflow to diagnose degradation issues and implement stabilizing solutions without compromising receptor affinity.

Module 1: Diagnostic & Baseline Assessment

User Ticket #402: "My HPLC data is inconsistent. The peptide seems to disappear even during sample preparation."

Root Cause Analysis: Enkephalins are rapidly hydrolyzed by plasma proteases. If enzymatic activity is not instantaneously quenched at the moment of blood collection, degradation continues ex vivo, leading to artificially low recovery rates.

Troubleshooting Protocol: The "Zero-Time" Validation

  • The Cocktail Rule: Never collect blood into standard EDTA/Heparin tubes alone. You must use a pre-spiked inhibitor cocktail.

  • Quenching: Acidification is the only way to permanently stop all protease activity immediately post-draw.

Standardized Stability Assay Protocol:

StepActionTechnical Rationale
1. Collection Draw blood into chilled tubes containing Bestatin (20 µM) and Thiorphan (1 µM).Inhibits APN and NEP immediately upon draw.
2. Separation Centrifuge at 4°C, 2000 x g for 10 min.Cold temperature slows residual enzymatic kinetics.
3. Spiking Add (3,5-Dibromo-Tyr1)-Leu-Enkephalin to plasma (Final conc: 10 µM). Incubate at 37°C.Simulates physiological degradation.
4. Sampling At

min, remove 100 µL aliquots.
Establish kinetic decay curve.[1]
5. Quenching CRITICAL: Add 100 µL of 1% Trifluoroacetic Acid (TFA) in Acetonitrile immediately.Precipitates serum proteins and denatures enzymes instantly.
6. Analysis Vortex, centrifuge, and inject supernatant into LC-MS/MS.Quantify parent peptide vs. fragments.
Module 2: Structural Optimization (The "Hardware" Fix)

User Ticket #405: "The dibromo-modification isn't enough. The peptide is being cleaved in the middle. How do I modify it without losing delta-opioid receptor (DOR) affinity?"

Technical Insight: The 3,5-Dibromo-Tyr1 protects the N-terminus. To extend half-life further, you must armor the C-terminus and the internal cleavage sites.

Visualizing the Enemy: The diagram below illustrates the specific vulnerabilities of your molecule.

EnkephalinDegradation cluster_legend Legend Peptide (3,5-Dibromo-Tyr)-Gly-Gly-Phe-Leu APN Aminopeptidase N (APN/CD13) APN->Peptide Attacks Tyr1-Gly2 (Blocked by Br) NEP Neutral Endopeptidase (NEP/CD10) NEP->Peptide CLEAVES Gly3-Phe4 (Major Vulnerability) ACE ACE ACE->Peptide Cleaves Gly3-Phe4 Blocked Blocked Pathway Active Active Degradation

Figure 1: Proteolytic vulnerability map of (3,5-Dibromo-Tyr1)-Leu-Enkephalin. Note that while the N-terminus is protected by halogenation, the Gly3-Phe4 bond remains highly susceptible to NEP.

Optimization Strategy Matrix:

StrategyModificationEffect on StabilityEffect on AffinityRecommendation
D-Amino Acid Replace Gly2 with D-Ala High (Blocks DPP III)Neutral/PositiveHighly Recommended. Creates the "DADLE" analog scaffold.
C-Term Amidation Leu-OH

Leu-NH

Moderate (Blocks Carboxypeptidase)NeutralStandard Practice. Easy to implement during synthesis.
Cyclization Disulfide bridge (D-Cys2...Cys5)Very High (Rigidifies structure)Variable (May alter selectivity)Use if linear stability fails.
Glycosylation Add Ser(Glc) at C-termHigh (Steric shield)Lowers AffinityUse only for BBB transport targeting.
Module 3: Advanced Formulation (The "Wrapper" Fix)

User Ticket #409: "Chemical modifications are reducing receptor binding affinity. I need to stabilize the native halogenated sequence."

Solution: If you cannot change the molecule, you must change its environment. Encapsulation protects the peptide from serum enzymes while maintaining its native structure for receptor interaction upon release.

Protocol: PEGylated Liposome Encapsulation Liposomes shield the peptide from NEP and APN in the bloodstream.

  • Lipid Mix: Combine DSPC (distearoylphosphatidylcholine), Cholesterol, and DSPE-PEG2000 in a 55:40:5 molar ratio.

    • Why PEG? It creates a "Stealth" layer that prevents opsonization and clearance by the reticuloendothelial system (RES).

  • Hydration: Dissolve lipids in ethanol, evaporate to a film, then hydrate with a buffer containing your (3,5-Dibromo-Tyr1)-Leu-Enkephalin .

  • Extrusion: Pass through 100nm polycarbonate filters to ensure uniform size.

  • Purification: Use dialysis (MWCO 3.5 kDa) to remove unencapsulated peptide.

Expected Outcome Data:

FormulationSerum

(Rat Plasma)
CNS Availability
Free Peptide (Native)~2-4 minLow
Free Peptide (3,5-Dibromo)~15-25 minModerate
PEG-Liposome Encapsulated > 180 min High (if targeted)
Module 4: Co-Administration Strategy

FAQ: "Can I just inhibit the enzymes in the animal instead of modifying the peptide?"

Answer: Yes, this is a valid strategy for "Proof of Concept" studies, though less viable for clinical translation due to off-target effects.

The "Enkephalinase" Inhibitor Protocol: To maximize the half-life of your specific analog in vivo, you must inhibit the enzymes that the bromine atoms don't block.

  • Thiorphan: Specific inhibitor of NEP (Neutral Endopeptidase).

    • Dose: 10 mg/kg i.v. or i.p. 15 minutes prior to peptide administration.

    • Effect: Protects the Gly3-Phe4 bond.

  • Bestatin: Specific inhibitor of APN.

    • Note: Less critical for your specific analog due to the 3,5-Dibromo protection, but recommended for maximum stability.

Decision Logic for Researchers:

OptimizationFlow Start Start: Low Serum Half-Life CheckSeq Is the sequence (3,5-Dibromo-Tyr1)? Start->CheckSeq Mod1 Add C-terminal Amidation (-NH2) CheckSeq->Mod1 Step 1 Test1 Test Stability Mod1->Test1 Decision1 Stable enough? (>60min) Test1->Decision1 Success Proceed to In Vivo Decision1->Success Yes Mod2 Substitute Gly2 with D-Ala (Blocks DPP III) Decision1->Mod2 No Test2 Test Affinity Mod2->Test2 Decision2 Affinity Retained? Test2->Decision2 Decision2->Success Yes Liposome Encapsulate in PEG-Liposomes Decision2->Liposome No

Figure 2: Decision tree for stabilizing (3,5-Dibromo-Tyr1)-Leu-Enkephalin.

References
  • Weber, S. J., et al. (1991). "The effect of halogenation on blood-brain barrier permeability of a novel peptide drug."[2][3][4] Journal of Pharmacology and Experimental Therapeutics.

  • Hambrook, J. M., et al. (1976). "Mechanisms of leu-enkephalin hydrolysis in human plasma." Nature.

  • Miao, H., et al. (2021). "Strategies for Improving Peptide Stability and Delivery." Materials (MDPI).

  • Roques, B. P., et al. (1993). "Neutral endopeptidase 24.11: structure, inhibition, and experimental and clinical pharmacology." Pharmacological Reviews.

  • Fredholt, K., et al. (2000). "Chemical and enzymatic stability as well as transport properties of a Leu-enkephalin analogue."[5][6] Journal of Controlled Release.

Sources

Troubleshooting precipitation of (3,5-Dibromo-Tyr1)-Leu-Enkephalin in saline

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers encountering solubility issues with (3,5-Dibromo-Tyr1)-Leu-Enkephalin, specifically its precipitation in saline or other aqueous buffers. The principles and protocols outlined here are grounded in established peptide chemistry and are designed to provide a logical, step-by-step framework for resolving formulation challenges.

Frequently Asked Questions (FAQs)

Q1: Why is my (3,5-Dibromo-Tyr1)-Leu-Enkephalin precipitating out of saline solution?

A1: Precipitation is most likely due to the significantly increased hydrophobicity of the peptide. The parent molecule, Leu-Enkephalin, is a small pentapeptide (Tyr-Gly-Gly-Phe-Leu) with moderate aqueous solubility.[1][2][3] The addition of two bromine atoms to the tyrosine residue dramatically increases the molecule's non-polar character. This enhanced hydrophobicity leads to poor interaction with water molecules and a strong tendency for the peptide to self-aggregate and precipitate in high ionic strength aqueous solutions like saline.[4][5]

Q2: I tried dissolving it directly in PBS, and it just formed a suspension. What did I do wrong?

A2: This is a common outcome for highly hydrophobic peptides.[5][6] Direct reconstitution in a buffered saline solution is often unsuccessful because the salt ions in the buffer can further reduce the solubility of hydrophobic compounds, an effect known as "salting out." The recommended approach is to first create a concentrated stock solution in a minimal amount of a suitable organic solvent before performing a stepwise dilution into the aqueous buffer.[7][8]

Q3: Can I just sonicate or heat the saline mixture to get it into solution?

A3: While gentle warming (to <40°C) and sonication can sometimes aid in dissolving peptides, they are unlikely to be sufficient for a highly modified, hydrophobic peptide like this one and may not create a stable solution.[5][6][8] The peptide may temporarily appear to dissolve but can precipitate out again upon cooling or over a short period. For a stable, usable solution, addressing the fundamental solubility mismatch with a co-solvent is the most reliable strategy.[8][9]

In-Depth Troubleshooting Guide

Understanding the Core Problem: The Chemistry of Precipitation

The peptide sequence is Tyr-Gly-Gly-Phe-Leu. The key amino acids influencing solubility are:

  • Tyr(3,5-di-Br): The phenolic ring of Tyrosine is already somewhat hydrophobic. The addition of two heavy bromine atoms makes it significantly more non-polar and increases the molecule's overall molecular weight.

  • Phe & Leu: Phenylalanine and Leucine are classic hydrophobic amino acids.[4]

When introduced into saline (an aqueous solution with high ionic strength), the water molecules preferentially interact with each other and the salt ions (Na⁺, Cl⁻). This effectively "cages" the hydrophobic peptide molecules, which then aggregate together to minimize their contact with water, leading to visible precipitation.

Troubleshooting Workflow: From Precipitation to Stable Solution

This workflow provides a logical progression of steps to achieve a stable solution of (3,5-Dibromo-Tyr1)-Leu-Enkephalin for your experiments.

Troubleshooting_Workflow start Start: Peptide Precipitates in Saline check_hydrophobicity Step 1: Assess Peptide Hydrophobicity Analyze Sequence: Tyr(di-Br), Phe, Leu are highly hydrophobic Conclusion: Direct aqueous dissolution is unlikely to succeed. start->check_hydrophobicity use_cosolvent Step 2: Co-Solvent Strategy Select a compatible organic solvent (e.g., DMSO). Prepare a concentrated stock solution. check_hydrophobicity->use_cosolvent protocol_cosolvent Execute: Protocol A | Co-Solvent Solubilization use_cosolvent->protocol_cosolvent dilution Step 3: Stepwise Dilution Slowly add the stock solution to the stirring saline/buffer. Add dropwise to prevent shock precipitation. protocol_cosolvent->dilution Follow protocol observe Step 4: Observe for Turbidity Monitor the solution for any cloudiness as you dilute. dilution->observe success Success: Clear, Stable Solution Proceed with experiment. Store aliquots at -20°C or -80°C. observe->success Solution is clear failure Precipitation Persists observe->failure Solution is turbid troubleshoot_advanced Step 5: Advanced Troubleshooting Try alternative co-solvents (e.g., DMF). Consider pH adjustment if applicable. Reduce final concentration. failure->troubleshoot_advanced protocol_ph Execute: Protocol B | pH Adjustment troubleshoot_advanced->protocol_ph

Caption: Troubleshooting workflow for solubilizing hydrophobic peptides.

Experimental Protocols

Protocol A: Recommended Method for Solubilization Using a Co-Solvent (DMSO)

This is the primary and most recommended method for this peptide. Dimethyl sulfoxide (DMSO) is a powerful but biocompatible organic solvent that is effective at dissolving highly hydrophobic molecules.[1][5][8]

Materials:

  • Lyophilized (3,5-Dibromo-Tyr1)-Leu-Enkephalin

  • High-purity, anhydrous DMSO

  • Sterile saline or buffer of choice (e.g., PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Equilibrate Peptide: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature in a desiccator.[10][11] This prevents condensation of atmospheric moisture, which can degrade the peptide.[10][12]

  • Prepare Concentrated Stock:

    • Add a small, precise volume of 100% DMSO directly to the vial to create a concentrated stock solution (e.g., 1-10 mg/mL).

    • Vortex gently for 30-60 seconds until the peptide is fully dissolved. A clear solution should be obtained.[8] Expert Tip: For a 1 mg vial, starting with 100-200 µL of DMSO is a common practice.

  • Stepwise Dilution:

    • Place your target volume of cold (4°C) saline or buffer into a tube on a magnetic stirrer or set to a gentle vortex.

    • Crucially, add the DMSO stock solution drop-by-drop to the vigorously stirring buffer.[7] Do not add the buffer to the DMSO stock. This slow addition prevents the peptide from crashing out of solution due to rapid solvent exchange.

  • Final Concentration & Verification:

    • Continue diluting until the desired final peptide concentration is reached.

    • Ensure the final concentration of DMSO is compatible with your assay. For most cell-based assays, a final DMSO concentration of <0.5% is well-tolerated.[8][13]

  • Storage: Aliquot the final solution into single-use tubes and store at -20°C or preferably -80°C for long-term stability.[11][14][15] Avoid repeated freeze-thaw cycles.[12][16]

ParameterRecommendationRationale
Primary Co-Solvent DMSOExcellent for hydrophobic peptides; generally biocompatible at low concentrations.[1][8]
Stock Concentration 1-10 mg/mLCreates a concentrated stock to minimize the volume of organic solvent in the final solution.[16][17]
Dilution Method Add stock to buffer (dropwise)Prevents localized high concentrations of peptide that can cause precipitation.
Final DMSO % (Cellular Assays) ≤ 0.5%Minimizes solvent-induced cytotoxicity or off-target effects.[8][13]
Storage Aliquot and freeze (-20°C/-80°C)Prevents degradation from repeated freeze-thaw cycles and ensures long-term stability.[10][12]
Protocol B: Advanced Troubleshooting - pH Adjustment

If co-solvents alone are insufficient or undesirable for your experiment, pH adjustment can be attempted. The goal is to move the pH of the solution away from the peptide's isoelectric point (pI), the pH at which it has no net charge and is least soluble.

Mechanistic Rationale: The (3,5-Dibromo-Tyr1)-Leu-Enkephalin peptide has a free amine (N-terminus) and a free carboxyl group (C-terminus). The dibrominated Tyrosine's phenolic hydroxyl group will have its pKa shifted, but it is the terminal groups that are most easily manipulated.

  • In acidic conditions (pH < ~3) , the C-terminal carboxyl group is neutral (COOH), but the N-terminal amine is protonated (NH₃⁺), giving the peptide a net positive charge.

  • In basic conditions (pH > ~9) , the N-terminal amine is neutral (NH₂), but the C-terminal carboxyl is deprotonated (COO⁻), giving the peptide a net negative charge. In either charged state, the peptide is more polar and more likely to interact favorably with water.[4][18]

Peptide_Solubility cluster_0 At Isoelectric Point (pI) cluster_1 Low pH (Acidic) cluster_2 High pH (Basic) pI_state Peptide (Net Charge = 0) -NH₂ ... COO⁻ + H⁺ ⇌ -NH₃⁺ ... COO⁻ aggregation Hydrophobic Aggregation Leads to Precipitation pI_state->aggregation acid_state Peptide (Net Charge = +1) -NH₃⁺ ... COOH acid_solubility Increased Solubility acid_state->acid_solubility base_state Peptide (Net Charge = -1) -NH₂ ... COO⁻ base_solubility Increased Solubility base_state->base_solubility

Caption: Effect of pH on peptide net charge and solubility.

Procedure:

  • For an Acidic Solution: Attempt to dissolve the peptide in sterile water containing 10-25% acetic acid.[7][8] Once dissolved, this acidic stock can be slowly diluted into your final, larger volume of buffer.

  • For a Basic Solution: Attempt to dissolve the peptide in sterile water containing a small amount of a volatile base like 0.1M ammonium bicarbonate or dilute (e.g., 1%) ammonium hydroxide.[7][19]

  • Caution: Always verify that the extreme pH and the chosen acid/base are compatible with your downstream application and will not damage the peptide or interfere with your results. This method is generally considered secondary to the co-solvent approach for neutral, hydrophobic peptides.[9]

References

  • Vertex AI Search, Peptide Solubiliz
  • Creative Proteomics, Guidelines for Peptide Dissolving. Accessed March 4, 2026.
  • sb-PEPTIDE, Peptide handling & storage guidelines - How to store a peptide?. Accessed March 4, 2026.
  • Peptide Synthetics, General Guide for Dissolving Peptides. Accessed March 4, 2026.
  • LifeTein, How to dissolve, handle and store synthetic peptides. Accessed March 4, 2026.
  • MedChemExpress, Peptide Solubility and Storage Guidelines. Accessed March 4, 2026.
  • Biorbyt, Dissolving Peptides. Accessed March 4, 2026.
  • Gaggelli, E., et al. (2009). Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent. Amino Acids, 38(2), 433-442. [Link]

  • Synpeptide, Peptide Storage Guide. Accessed March 4, 2026.
  • Sigma-Aldrich, Handling and Storage Guidelines for Peptides and Proteins. Accessed March 4, 2026.
  • Bachem, Handling and Storage Guidelines for Peptides. Accessed March 4, 2026.
  • LifeTein, How to store and handle Synthetic Peptides. Accessed March 4, 2026.
  • Cayman Chemical, PRODUCT INFORMATION - Leu-Enkephalin (trifluoroacet
  • Bachem, Peptide solubility. Accessed March 4, 2026.
  • MedChemExpress, [Leu5]-Enkephalin (Leu-enkephalin) | Endogenous Metabolite. Accessed March 4, 2026.
  • BioCat, Peptide Handling Guideline. Accessed March 4, 2026.
  • Sigma-Aldrich, Solubility Guidelines for Peptides. Accessed March 4, 2026.
  • Wikipedia, Leu-enkephalin. Accessed March 4, 2026.
  • Sigma-Aldrich, Leucine Enkephalin acetate salt hydr
  • GenScript, Guidelines for Dissolving Peptides. Accessed March 4, 2026.
  • Sigma-Aldrich, Synthetic Peptide Handling & Storage Protocol. Accessed March 4, 2026.

Sources

Technical Support Center: Preventing Oxidation of Halogenated Tyrosine in Enkephalins

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for peptide chemistry and assay development. Halogenated enkephalins (e.g.,[3-Cl-Tyr¹]-Leu-enkephalin or [3-F-Tyr¹]-Met-enkephalin) are powerful tools for probing structure-activity relationships (SAR) and improving the metabolic stability of endogenous opioid peptides. However, the introduction of halogens (Fluorine, Chlorine, Bromine, Iodine) onto the N-terminal tyrosine ring, combined with the inherently labile C-terminal methionine (in Met-enkephalin), creates a highly oxidation-prone system.

This guide provides authoritative troubleshooting, causality-driven explanations, and self-validating protocols to ensure the structural integrity of your halogenated enkephalins from synthesis to in vitro application.

Core Troubleshooting & FAQs

Q1: Why do my halogenated enkephalins degrade faster in assay buffers compared to wild-type enkephalins?

The Causality: Halogenation drastically alters the electronic landscape of the tyrosine phenol ring. Halogens exert an electron-withdrawing inductive effect that lowers the pKa of the phenolic hydroxyl group. At physiological pH (7.4), a larger fraction of the halogenated tyrosine exists in its deprotonated (phenolate) form. This deprotonation significantly lowers the activation barrier for proton-coupled electron transfer (PCET) 1. Consequently, the residue becomes highly susceptible to single-electron oxidation by trace metals or reactive oxygen species (ROS), forming a halotyrosyl radical 2. This radical rapidly dimerizes into dityrosine crosslinks or further oxidizes into quinones 3.

Self-Validating System: To confirm whether your degradation is oxidative, run a time-course aliquot of your buffer-incubated peptide on LC-MS/MS. Oxidative degradation is validated if you observe mass shifts of +16 Da (hydroxylation of the aromatic ring or methionine sulfoxide formation) or -2 Da (quinone formation) 4.

Q2: How can I prevent oxidation of the halogenated tyrosine and methionine during SPPS cleavage?

The Causality: Trifluoroacetic acid (TFA) cleavage generates highly reactive carbocations from side-chain protecting groups. If not aggressively quenched, these cations—synergizing with dissolved ambient oxygen—will attack the electron-rich phenol ring of the halogenated tyrosine and the thioether of methionine 5.

Self-Validating System: Implement the "Anaerobic Reagent K Cleavage" protocol (detailed in Section 3). Validation is achieved when the crude HPLC chromatogram shows a single major peak, and the MS spectra lack the +16 Da (sulfoxide) and +tBu (+56 Da) alkylation adducts.

Q3: What are the optimal long-term storage conditions to prevent dityrosine formation?

The Causality: Photo-oxidation (UV light) and ambient oxygen drive the continuous generation of phenoxy radicals over time in the solid state. Moisture accelerates this by providing a medium for proton mobility, facilitating PCET 6.

Self-Validating System: Store the peptide as a lyophilized powder. Flush the headspace of an amber glass vial with Argon to displace oxygen, and store strictly at -80°C. Validation is confirmed by dissolving a 1-month-old aliquot and observing <2% dityrosine crosslinking via fluorescence spectroscopy (excitation at 315 nm, emission at 410 nm).

Quantitative Data: Halogenated Tyrosine Oxidation Profiles

To predict the stability of your specific enkephalin analog, consult the physicochemical shifts induced by different halogens.

Amino Acid ResidueApprox. pKa (Phenol OH)Relative Oxidation SusceptibilityPrimary Oxidative Degradation Products
Standard Tyrosine 10.0ModerateDityrosine crosslinks, DOPA (+16 Da)
3-Fluorotyrosine 8.7High (due to PCET shift)Hydroxylated adducts, defluorination
3-Chlorotyrosine 8.5HighStable chlorinated quinones, crosslinks
3-Bromotyrosine 8.2Very HighDibromotyrosine, rapid quinone formation

Experimental Protocols

Protocol A: Anaerobic Reagent K Cleavage and Precipitation

This protocol ensures that reactive carbocations and oxygen are entirely excluded during the vulnerable cleavage phase.

  • Prepare Cleavage Cocktail: In a fume hood, mix 82.5% TFA, 5% phenol, 5% ultra-pure water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT). Causality: Phenol and EDT act as sacrificial electron donors, protecting the halogenated tyrosine and methionine, respectively.

  • Degas the Cocktail: Sparge the Reagent K mixture with Argon gas for 10 minutes prior to adding it to the peptide-resin.

  • Cleavage Reaction: Add the cocktail to the resin. Seal the vessel under an Argon blanket and agitate gently for 2 hours at room temperature.

  • Precipitation: Filter the resin and dropwise precipitate the cleaved peptide into 10 volumes of ice-cold (-20°C) diethyl ether.

  • Wash and Dry: Centrifuge at 3,000 x g for 5 minutes. Decant the supernatant and wash the pellet three times with cold ether to extract residual scavengers. Dry the pellet under a gentle stream of Nitrogen (never ambient air).

Protocol B: Preparation of Oxidation-Resistant Assay Buffers

For in vitro receptor binding assays or microdialysis where enkephalins are in an aqueous state.

  • Buffer Degassing: Prepare your base buffer (e.g., PBS or aCSF). Sonicate the buffer under a vacuum for 15 minutes to remove dissolved oxygen.

  • Chelation: Add 1 mM EDTA to the buffer. Causality: EDTA sequesters trace transition metals (Cu²⁺, Fe³⁺) leached from glassware or salts, which act as catalysts for Fenton-like radical generation.

  • Antioxidant Supplementation: Add 10–50 µM of Ascorbic Acid immediately prior to the assay. Note: Avoid strong reducing agents like DTT or TCEP if your target receptor relies on extracellular disulfide bonds for its active conformation.

Oxidation Pathways and Intervention Workflows

The following diagram maps the specific mechanistic pathways that lead to the degradation of halogenated enkephalins, alongside the targeted interventions described in the protocols above.

OxidationMechanisms cluster_triggers Oxidative Triggers cluster_intermediates Reactive Intermediates cluster_products Degradation Products cluster_prevention Prevention Strategies Native Halogenated Enkephalin (e.g.,[X-Tyr1]-Met-Enk) TyrRad Halotyrosyl Radical (Phenoxy Radical) Native->TyrRad 1e- Oxidation MetRad Methionine Radical Cation Native->MetRad ROS Attack O2 Ambient O2 / Light O2->Native Metals Trace Metals (Cu2+, Fe3+) Metals->Native TFA TFA Cleavage Cations TFA->Native Dityrosine Dityrosine Crosslinks & Quinones TyrRad->Dityrosine Dimerization MetSulf Methionine Sulfoxide MetRad->MetSulf +O Storage Argon Flush & -80°C Storage->O2 Blocks Chelation EDTA / Degassed Buffers Chelation->Metals Sequesters Scavenge Reagent K (EDT/Phenol) Scavenge->TFA Quenches

Fig 1. Oxidation pathways of halogenated enkephalins and targeted prevention strategies.

References

  • Proton-Coupled Electron Transfer of Tyrosine Oxidation: Buffer Dependence and Parallel Mechanisms Journal of the American Chemical Society (ACS Publications)[Link]

  • Biocatalytic Carbon-Hydrogen and Carbon-Fluorine Bond Cleavage through Hydroxylation Promoted by a Histidyl-Ligated Heme Enzyme PubMed Central (PMC)[Link]

  • 3-Bromotyrosine and 3,5-Dibromotyrosine Are Major Products of Protein Oxidation by Eosinophil Peroxidase Biochemistry (ACS Publications)[Link]

  • Identification of Leucine-Enkephalin Radical Oxidation Products by Liquid chromatography tandem mass spectrometry Biomedical Chromatography (via ResearchGate)[Link]

  • Highly sensitive in vivo detection of dynamic changes in enkephalins following acute stress eLife Sciences[Link]

Sources

Technical Guide: Minimizing Non-Specific Binding of (3,5-Dibromo-Tyr1)-Leu-Enkephalin

[1][2]

Core Technical Analysis: The "Dibromo" Challenge

(3,5-Dibromo-Tyr1)-Leu-Enkephalin is a halogenated analog of the endogenous opioid peptide Leu-Enkephalin.[1][2] While the native peptide is relatively hydrophilic, the addition of two bromine atoms at the Tyrosine-1 position significantly alters its physicochemical profile.

  • Hydrophobicity Shift: The heavy halogenation increases the partition coefficient (LogP), driving the molecule to partition out of the aqueous phase and onto hydrophobic surfaces (polypropylene tips, polystyrene plates).

  • Cationic Adsorption: Like many opioid peptides, the N-terminal amine is protonated at physiological pH (7.4).[1][2] This creates a "perfect storm" for non-specific binding (NSB): the cationic head binds to anionic silanols on glass, while the hydrophobic tail adsorbs to plastics.

This guide provides a self-validating system to neutralize both mechanisms.

Critical Reagent Preparation (Pre-Experiment)

A. Labware Selection: The "Surface" Variable

Standard labware is the primary source of peptide loss before the assay even begins.

Material TypeSuitabilityMechanism of Failure/Success
Standard Polypropylene 🔴 Avoid Strong hydrophobic adsorption of the dibromo-tyrosine moiety.[1][2]
Borosilicate Glass 🟠 Caution High density of anionic silanol groups binds the N-terminal amine.
Silanized Glass 🟢 Recommended Silanization caps surface hydroxyls, preventing ionic interaction.
Low-Binding Plastic (e.g., LoBind) 🟢 Recommended Surface modification reduces hydrophobic interaction energy.[1][2]
B. Buffer Engineering: The "Shielding" System

You must engineer the buffer to outcompete NSB interactions.

Optimized Assay Buffer Recipe:

  • Base: 50 mM Tris-HCl (pH 7.4)

  • Ionic Shield: 100–150 mM NaCl (Essential to screen electrostatic attraction to surfaces).[2]

  • Hydrophobic Blocker: 0.1% to 0.5% BSA (Bovine Serum Albumin, Fatty Acid-Free).[1][2]

    • Why: BSA coats surfaces and acts as a "sink" for low-affinity non-specific interactions, keeping the enkephalin in solution.

  • Optional Detergent: 0.05% Tween-20 (Use only if BSA is insufficient; caution with receptor integrity).[1][2]

The "Gold Standard" Filtration Protocol

For Radioligand Binding Assays (e.g., Delta Opioid Receptor studies)[1][2]

The most critical step in enkephalin binding assays is the separation of bound vs. free ligand. Glass fiber filters (GF/B or GF/C) are notorious for high NSB due to their negative charge.[2]

Step-by-Step Optimization Workflow

1. The PEI Blockade (Crucial Step) Pre-soak glass fiber filters in 0.1% - 0.5% Polyethyleneimine (PEI) for at least 1-2 hours before use.[1][2]

  • Mechanism: PEI is a cationic polymer. It binds irreversibly to the anionic sites on the glass fiber, neutralizing the filter's charge and preventing the cationic enkephalin from sticking.

2. The Rapid Wash

  • Temperature: Use ice-cold (4°C) wash buffer.[1][2]

  • Volume: 3 x 4 mL rapid washes.

  • Speed: Filtration must be completed within <10 seconds to prevent dissociation of the specific receptor-ligand complex.

Visualizing the Optimized Workflow

BindingAssaycluster_NSBNSB Control PointsStartStart: Assay SetupFilterPrepFilter Pre-treatment(0.3% PEI, 2 hrs)Start->FilterPrepCritical StepIncubationReceptor + LigandIncubation (25°C, 60 min)Start->IncubationHarvestCell Harvesting(Brandel/Skatron)FilterPrep->HarvestFilters ReadyIncubation->HarvestWashRapid Wash(3x Ice-Cold Buffer)Harvest->Wash<10 secCountScintillation CountingWash->Count

Figure 1: Optimized Filtration Workflow. The PEI pretreatment (Yellow) is the critical control point for reducing filter-based NSB.[1][2]

Troubleshooting & FAQs

Q1: My "Total Binding" signal is low, but my counts are erratic. What is happening?

Diagnosis: This is likely ligand depletion due to adsorption to the dilution tubes or pipette tips before the assay starts. Solution:

  • Switch to silanized glass or LoBind tubes for all serial dilutions.

  • Add 0.1% BSA to the dilution buffer immediately. Do not dilute the peptide in pure water or saline.

  • Validation: Measure the actual concentration of your stock and diluted samples using LC-MS or absorbance (if concentration permits) to confirm you are delivering the expected dose.

Q2: I see high background counts on my "Blank" (NSB) filters even with PEI.

Diagnosis: The ligand might be precipitating or trapping physically in the filter mesh rather than chemically binding. Solution:

  • Reduce PEI Concentration: High PEI (0.5%+) can sometimes trap hydrophobic ligands.[2] Try lowering to 0.1% or 0.05% .

  • Wash Buffer Additive: Add 0.1% BSA to the wash buffer as well. This helps "chaperone" the non-specifically bound ligand off the filter during the rapid wash.

Q3: How do I calculate if my NSB is "acceptable"?

Standard: NSB should be <10-15% of Total Binding at the Kd concentration. Calculation:


12
Troubleshooting Decision Tree

TroubleshootingProblemHigh Non-Specific Binding (NSB)CheckFilterIs NSB on Filter or Plate?Problem->CheckFilterFilterIssueFilter-Based NSBCheckFilter->FilterIssueFiltration AssayPlateIssuePlate/Well NSBCheckFilter->PlateIssueSPA / ELISAActionPEISoak Filters in 0.3% PEIFilterIssue->ActionPEIPrimary FixActionCoatPre-coat wells with BSAPlateIssue->ActionCoatBlock Hydrophobic SitesActionSaltIncrease NaCl to 150mMPlateIssue->ActionSaltBlock Ionic SitesActionWashAdd 0.1% BSA to Wash BufferActionPEI->ActionWashIf still high

Figure 2: Systematic troubleshooting logic for identifying and resolving high background signal.

References

  • Corbett, A. D., et al. (1984).[1][2] Selectivity of opioid peptides for the delta-receptor. Nature. Link (Foundational work on enkephalin binding selectivity and assay conditions).[1][2]

  • Bruns, R. F., et al. (1983).[1][2] Regulation of adenosine receptors in cells. Molecular Pharmacology. (Establishes the standard protocol for PEI pretreatment of GF/B filters to reduce cationic ligand NSB).

  • Kristensen, K., et al. (2015).[1][2][3][4] Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic. PLoS ONE. Link (Detailed analysis of peptide loss to labware).

  • Sigma-Aldrich Technical Support . Leucine Enkephalin Product Information. Link (Physicochemical properties and handling).[1][2]

  • BenchChem Technical Center . Strategies for reducing non-specific binding in receptor assays. Link (General receptor assay troubleshooting).

Technical Guide: Optimizing pH for (3,5-Dibromo-Tyr1)-Leu-Enkephalin Reconstitution

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Halogen Effect on Peptide Solubility

(3,5-Dibromo-Tyr1)-Leu-Enkephalin is a halogenated analog of the endogenous opioid peptide Leu-Enkephalin. While the native sequence (Tyr-Gly-Gly-Phe-Leu) is relatively robust, the introduction of two bromine atoms at the ortho positions of the Tyrosine phenol ring fundamentally alters the physicochemical properties of the molecule.

The Critical Insight: The dibromination significantly increases the acidity of the phenolic hydroxyl group. While native Tyrosine has a pKₐ of ~10.1, 3,5-Dibromo-Tyrosine has a pKₐ of approximately 6.45 . This shift moves the ionization event directly into the physiological pH range, drastically affecting the peptide's Isoelectric Point (pI) and solubility profile.

Part 1: Core Physicochemical Parameters

Understanding the charge state is the first step to successful reconstitution.

ParameterNative Leu-Enkephalin(3,5-Dibromo-Tyr1)-Leu-EnkephalinImpact
Sequence H-Tyr-Gly-Gly-Phe-Leu-OHH-Tyr(3,5-Br₂) -Gly-Gly-Phe-Leu-OHIncreased Hydrophobicity
Phenol pKₐ ~10.1~6.45 Ionizes at neutral pH
N-Term pKₐ ~9.6~7.6 Reduced basicity due to electron withdrawal
C-Term pKₐ ~3.5~3.5Unchanged
Est. pI ~5.9 - 6.8~5.0 - 5.5 Precipitation risk shifts to pH 5-6
Solubility Water, PBSDMSO (Best), Dilute Acetic AcidRequires organic co-solvent or pH control
Part 2: Troubleshooting & FAQs
Q1: Why does the peptide precipitate when I try to dissolve it in PBS (pH 7.4)?

Answer: While the peptide should theoretically be soluble at pH 7.4 (where it carries a net negative charge), the hydrophobic effect of the two bromine atoms often dominates. The halogenation significantly increases lipophilicity. If you attempt to dissolve the solid powder directly into a neutral aqueous buffer, the hydrophobic aggregation rate often exceeds the solvation rate, leading to a "gummy" precipitate that is difficult to redissolve.

  • Solution: Always use the "Organic Spike" method (see Protocol A). Dissolve in DMSO first to disrupt crystal lattice energy, then dilute.

Q2: Can I use NaOH to adjust the pH and improve solubility?

Answer: NO. This is a critical error.

  • The Risk: Halogenated aromatic rings are susceptible to nucleophilic attack and radical-mediated dehalogenation, particularly under basic conditions (pH > 8.0) and in the presence of light. Using strong bases like NaOH can degrade your peptide, releasing free bromide ions and altering the pharmacological profile.

  • The Fix: If you need to adjust pH, use volatile acids like Acetic Acid.

Q3: My assay cannot tolerate DMSO. How do I reconstitute?

Answer: You must exploit the cationic state of the peptide.

  • Mechanism: At pH < 4, the carboxylic acid is protonated (neutral), the phenol is protonated (neutral), and the N-terminus is protonated (positive). The net +1 charge prevents aggregation.

  • Protocol: Use 0.1 M Acetic Acid or 10 mM HCl as the solvent. This ensures the peptide is far away from its isoelectric point (pI ~5.0).

Part 3: Experimental Protocols
Protocol A: The "Organic Spike" Method (Recommended)

Best for: General applications, receptor binding assays, high-concentration stocks.

  • Calculate: Determine the volume of 100% DMSO required to reach a concentration of 10–25 mg/mL . This should be 5-10% of your final target volume.

  • Solubilize: Add the DMSO directly to the lyophilized powder. Vortex vigorously for 30 seconds. Ensure no visible particles remain.

    • Tip: If particles persist, sonicate for 10 seconds.

  • Dilute: Slowly add the aqueous buffer (e.g., PBS pH 7.4 or Water) to the DMSO solution while vortexing.

    • Target: Final DMSO concentration should be < 5% (v/v) to avoid cytotoxicity in cell assays.

Protocol B: The "Acidic Charge" Method (DMSO-Free)

Best for: In vivo studies, DMSO-sensitive enzymatic assays.

  • Prepare Solvent: Make a sterile solution of 0.1 M Acetic Acid (pH ~3.0).

  • Reconstitute: Add the acetic acid solution to the peptide powder to achieve a concentration of 1–5 mg/mL .

  • Vortex: Mix thoroughly. The peptide should dissolve readily due to the net positive charge.

  • Neutralization (On-Plate): Do not neutralize the stock tube. Add the acidic stock directly to your assay well containing a larger volume of buffered medium (e.g., HEPES or Bicarbonate). The buffer capacity of the medium will instantly neutralize the small volume of acid.

Part 4: Decision Logic & Visualization

The following diagram illustrates the critical decision pathways for reconstituting this specific analog, protecting against pI precipitation and dehalogenation.

Reconstitution_Workflow Start Start: Lyophilized (3,5-DiBr-Tyr)-Leu-Enk Check_Assay Constraint Check: Is DMSO tolerated? Start->Check_Assay DMSO_Yes Yes (Standard) Check_Assay->DMSO_Yes Tolerates >1% DMSO DMSO_No No (Sensitive) Check_Assay->DMSO_No 0% DMSO Required Step_DMSO 1. Dissolve in 100% DMSO (Conc: 10-25 mg/mL) DMSO_Yes->Step_DMSO Dilute_Buffer 2. Dilute dropwise into Neutral Buffer (pH 7.4) Step_DMSO->Dilute_Buffer Result_Stable Result: Soluble (Net Charge: Negative) Dilute_Buffer->Result_Stable Check_pH Risk Check: Avoid pH 5.0 - 6.0 (pI) DMSO_No->Check_pH Step_Acid 1. Dissolve in 0.1M Acetic Acid (pH ~3.0) Check_pH->Step_Acid Target pH < 4 Result_Acid Result: Soluble (Net Charge: +1) Step_Acid->Result_Acid

Caption: Workflow for selecting the optimal solvent system based on assay constraints, avoiding the precipitation zone (pH 5-6).

Part 5: Stability & Storage
ConditionRecommendationReason
Lyophilized Powder -20°C, Desiccated, DarkPrevents hydrolysis and photolysis of Br-C bonds.
Solubilized Stock -80°C (Single Use Aliquots)Repeated freeze-thaw cycles cause aggregation.
Light Exposure Strictly Avoid Halogenated tyrosines are highly photosensitive.
Container Polypropylene / Amber VialsMinimizes adsorption and light exposure.
References
  • PubChem. (2025).[1] 3,5-Dibromo-L-tyrosine (Compound CID 67532).[1][2] National Library of Medicine. Available at: [Link]

  • Wu, W., et al. (1999).[3] 3-Bromotyrosine and 3,5-dibromotyrosine are major products of protein oxidation by eosinophil peroxidase.[4] Biochemistry, 38(12), 3538-3548.[3][4] Available at: [Link]

Sources

Technical Support Center: (3,5-Dibromo-Tyr1)-Leu-Enkephalin Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: T-ENK-DB-001 Subject: Addressing Low Bioavailability & Stability Issues Assigned Specialist: Senior Application Scientist, Peptide Delivery Unit

Executive Summary

(3,5-Dibromo-Tyr1)-Leu-Enkephalin is a halogenated analog of the endogenous opioid peptide Leu-Enkephalin (YGGFL). The introduction of bromine atoms at the 3 and 5 positions of the N-terminal Tyrosine is a medicinal chemistry strategy designed to increase lipophilicity and enhance Blood-Brain Barrier (BBB) penetration .

However, researchers frequently report "low bioavailability" which is often a misdiagnosis of three distinct failure modes:

  • Solubility Failure: The dibromo modification significantly increases hydrophobicity, leading to precipitation in physiological buffers.

  • Metabolic Instability: While the N-terminal modification reduces aminopeptidase sensitivity, it offers zero protection against Neutral Endopeptidase (NEP), which cleaves the internal Gly3-Phe4 bond.

  • Efflux Liability: Increased lipophilicity can inadvertently make the peptide a substrate for P-glycoprotein (P-gp) efflux pumps at the BBB.

This guide provides the protocols to diagnose and resolve these specific issues.

Module 1: Solubility & Formulation (The "Brick Dust" Effect)

The Problem: Standard Leu-Enkephalin is water-soluble. The (3,5-Dibromo-Tyr1) analog is not. If you dissolve this directly in PBS or Saline, micro-aggregates form immediately. These aggregates are invisible to the naked eye but are filtered out by the body (reticuloendothelial system) or stick to plasticware, resulting in effectively zero dosage reaching the target.

Troubleshooting Protocol: Correct Solubilization

Do NOT attempt to dissolve directly in aqueous buffer. Follow this "Co-Solvent + Complexation" method.

ComponentRoleConcentration
DMSO (Anhydrous) Initial solvent to break crystal lattice.2-5% of final volume
HP-

-Cyclodextrin
Encapsulates hydrophobic Br-Tyr tail, preventing aggregation.20% w/v in final buffer
PBS (pH 7.4) Physiological carrier.Remaining volume

Step-by-Step Procedure:

  • Weigh the peptide powder.

  • Dissolve fully in 100% DMSO to a concentration of 10 mg/mL. Vortex until clear.

  • Prepare a 20% (w/v) Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD)
    solution in PBS.
  • Slowly add the DMSO-peptide solution to the Cyclodextrin solution while vortexing.

  • Validation: Centrifuge at 10,000 x g for 5 minutes. If a pellet forms, solubility is still the limiting factor.

Module 2: Enzymatic Stability (The "Half-Life" Trap)

The Problem: Users assume the N-terminal modification (Dibromo-Tyr) makes the peptide stable. This is false.

  • True: The bulky bromine atoms sterically hinder Aminopeptidase N (APN) , which normally strips the N-terminal Tyrosine.

  • False: The modification protects the rest of the chain. Neutral Endopeptidase (NEP/Enkephalinase) will still rapidly cleave the Gly3-Phe4 bond, rendering the peptide inactive within minutes in plasma.

Visualizing the Degradation Pathway

EnkephalinDegradation cluster_legend Stability Logic Peptide (3,5-Dibromo-Tyr)-Gly-Gly-Phe-Leu APN Aminopeptidase N (APN) Peptide->APN Steric Hindrance (Slowed by Br) NEP Neutral Endopeptidase (NEP/CD10) Peptide->NEP RAPID CLEAVAGE (Gly3-Phe4 Bond) Frag1 Inactive Fragments (Tyr-removed) APN->Frag1 Minor Pathway Frag2 Inactive Fragments (Gly-Gly + Phe-Leu) NEP->Frag2 Major Inactivation Legend Bromination protects N-terminus but leaves C-terminus vulnerable.

Caption: Pathway analysis showing that while bromination hinders APN, the peptide remains highly susceptible to NEP cleavage at the Gly-Phe bond.

Solution: The Inhibitor Cocktail (For In Vitro/Ex Vivo Assays)

If you are running receptor binding assays or tissue bath experiments, you must add the following inhibitors to your buffer, or the peptide will degrade before binding.

Target EnzymeInhibitor NameWorking Concentration
Aminopeptidase N Bestatin (or Amastatin)10

M
Neutral Endopeptidase Thiorphan (or Phosphoramidon)1

M
ACE (Angiotensin Converting Enzyme) Captopril10

M

Module 3: BBB Permeability & Efflux

The Problem: You optimized solubility and stability, but still see no central (CNS) effect (e.g., analgesia). The halogenation increases lipophilicity (LogP), which aids passive diffusion. However, high lipophilicity is often a trigger for P-glycoprotein (P-gp) , an efflux pump that actively transports drugs out of the brain and back into the blood.

Diagnostic Experiment: The Efflux Check

To confirm if P-gp is the bottleneck, perform a comparative study using a P-gp inhibitor.

Protocol:

  • Group A (Control): Administer (3,5-Dibromo-Tyr1)-Leu-Enkephalin IV.

  • Group B (Test): Pre-treat subject with Verapamil (25 mg/kg, IP) or Elacridar (P-gp inhibitors) 30 minutes prior to peptide administration.

  • Readout: Measure analgesic latency (Tail Flick/Hot Plate).

    • Result: If Group B shows significantly higher analgesia than Group A, your peptide is being pumped out by P-gp.

Troubleshooting Decision Tree

Use this logic flow to identify the root cause of your experimental failure.

TroubleshootingTree Start Issue: Low Bioavailability/Effect SolubilityCheck Step 1: Visual Check Is solution clear in PBS? Start->SolubilityCheck AddDMSO Action: Use DMSO/Cyclodextrin Formulation (Module 1) SolubilityCheck->AddDMSO No (Cloudy) StabilityCheck Step 2: Stability Check Is half-life < 10 min? SolubilityCheck->StabilityCheck Yes (Clear) Inhibitors Action: Add Thiorphan/Bestatin (Module 2) StabilityCheck->Inhibitors Yes (Unstable) BBBCheck Step 3: BBB Check Is it clearing P-gp? StabilityCheck->BBBCheck No (Stable) EffluxBlock Action: Test with Verapamil or Cationize Peptide BBBCheck->EffluxBlock No Effect In Vivo Success Protocol Optimized BBBCheck->Success Effect Observed

Caption: Logic flow for diagnosing failure modes. Most users fail at Step 1 (Solubility) or Step 2 (Enzymatic Stability) before reaching BBB issues.

Frequently Asked Questions (FAQ)

Q1: Can I just increase the dose to overcome the degradation? A: Generally, no. Increasing the dose of a peptide that aggregates (solubility issue) can actually increase toxicity or immune response without improving CNS levels. Furthermore, saturating the enzymes is difficult; you are more likely to saturate the transport mechanisms (or trigger off-target opioid side effects in the periphery like constipation) before achieving central analgesia.

Q2: Why use (3,5-Dibromo-Tyr) instead of D-Ala2 analogs (like DADLE)? A: D-Ala2 analogs (replacing Gly2) are designed specifically to stop Aminopeptidases. The (3,5-Dibromo-Tyr) modification is distinct because it targets lipophilicity for BBB crossing. They solve different problems. Often, the most potent analogs combine these strategies (e.g., halogenated and D-amino acid substituted).

Q3: My HPLC peak is broadening. Is the peptide degrading? A: Not necessarily. Halogenated peptides are "sticky." Broad peaks often indicate the peptide is adsorbing to the C18 column stationary phase or aggregating on the column.

  • Fix: Add 0.1% TFA to your mobile phase and ensure your gradient goes to 95% Acetonitrile to fully elute the hydrophobic analog.

References

  • Weber, S. J., et al. (1991). "Distribution and analgesia of [3H][D-Pen2, D-Pen5]enkephalin and two halogenated analogs after intravenous administration." Journal of Pharmacology and Experimental Therapeutics.

  • Gentry, C. L., et al. (1999). "The effect of halogenation on blood-brain barrier permeability of a novel peptide drug."[1][2][3][4] Peptides.

  • Roques, B. P., et al. (1993). "Neutral endopeptidase 24.11: structure, inhibition, and experimental and clinical pharmacology." Pharmacological Reviews.

  • Egleton, R. D., & Davis, T. P. (2005). "Development of neuropeptide drugs that cross the blood-brain barrier."[5] NeuroRx.

  • BenchChem Technical Support. (2025). "Enzymatic Degradation of Enkephalins and Prevention." BenchChem Knowledge Base.

Sources

Technical Guide: Handling & Photostability of Brominated Enkephalin Peptides

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive & Scientific Rationale

Brominated enkephalins (e.g., [p-Bromo-Phe4]-Leu-enkephalin) are invaluable tools for structure-activity relationship (SAR) studies and photoaffinity labeling. However, the introduction of a heavy halogen atom (Bromine) onto the aromatic ring of Phenylalanine or Tyrosine creates a specific vulnerability: Photolytic Dehalogenation .

Unlike standard peptides, brominated analogs possess a carbon-bromine (C-Br) bond with a dissociation energy (~66 kcal/mol) significantly lower than C-F or C-H bonds. Upon exposure to UV or high-intensity visible light, this bond undergoes homolytic fission , generating a highly reactive aryl radical. This radical rapidly abstracts a hydrogen atom from the solvent or buffer, reverting the molecule to its non-brominated parent form (Debromination).

The Consequence: You are not just losing yield; you are chemically altering your ligand, potentially generating false-positive binding data (if the parent peptide binds differently) or observing "ghost" peaks in HPLC that mimic impurities.

This guide provides a self-validating system to prevent this degradation.

Mechanism of Degradation (Visualization)[1]

Understanding the enemy is the first step in containment. The diagram below illustrates the specific pathway of light-induced failure for a brominated peptide residue.

PhotolysisMechanism Substrate Brominated Peptide (Ar-Br) RadicalPair Aryl Radical Pair (Ar• + •Br) Substrate->RadicalPair Homolytic Fission Excitation UV/Vis Photon Absorption Excitation->Substrate Product Debrominated Peptide (Ar-H) + HBr RadicalPair->Product H-Abstraction H_Donor H-Donor (Solvent/Buffer) H_Donor->RadicalPair Donates H•

Figure 1: Mechanism of Photodebromination.[1] High-energy photons trigger homolytic cleavage of the C-Br bond, leading to radical formation and subsequent hydrogen abstraction from the solvent.

Protocol: The "Red Light" Solubilization Standard

Standard laboratory lighting (fluorescent/LED) emits enough UV/blue light to trigger degradation within minutes in dilute solutions.

Phase A: Preparation
  • Environment: All handling must occur in a room equipped with Red LED safety lights (wavelength >600 nm) or under low-light conditions.

  • Glassware: Use Low-Actinic (Amber) Glass exclusively. If amber glass is unavailable, wrap clear vials in aluminum foil before introducing the peptide.

  • Solvents: Degas all buffers and solvents. Dissolved oxygen can quench excited states but also promote secondary oxidation reactions.

Phase B: Solubilization Workflow
StepActionScientific Rationale
1 Equilibration Allow the lyophilized vial to reach room temperature in a desiccator before opening. Prevents condensation (moisture) which catalyzes hydrolysis.
2 Solvent Selection Preferred: Water, ACN, DMSO (Degassed). Avoid: THF, Ethers. Reason: Ethers have weak

-C-H bonds and act as excellent Hydrogen atom donors, accelerating the conversion of the radical to the debrominated product [1].
3 Dissolution Add solvent under red light. Vortex briefly (5-10s). Do not sonicate unless strictly necessary (sonication generates heat and cavitation radicals).
4 Aliquot & Freeze Immediately aliquot into black or amber microtubes. Flash freeze in liquid nitrogen if possible. Store at -80°C.

Troubleshooting & FAQs

Q1: My HPLC chromatogram shows a "shoulder" or a split peak for the main peptide. Is this purity?

Diagnosis: This is likely Photodebromination .

  • The Science: The debrominated peptide (where Br is replaced by H) is slightly more polar and has a lower molecular weight (difference of ~79 Da). On Reverse-Phase HPLC (C18), the debrominated species often elutes slightly earlier than the brominated parent.

  • Verification: Check the Mass Spec.

    • Brominated Peptide: Characteristic 1:1 isotopic ratio (M and M+2) due to

      
       and 
      
      
      
      .
    • Degradant: Loss of the M+2 doublet; mass shifts down by ~78-80 Da.

Q2: Can I use standard clear Eppendorf tubes if I wrap them in foil?

Recommendation: Yes, but with caution.

  • Risk: Foil wrapping is often imperfect. Light leaks at the cap/hinge are sufficient to degrade nanomolar concentrations.

  • Better Solution: Use black, carbon-filled polypropylene tubes designed for light-sensitive samples.

Q3: The peptide turned slightly yellow in solution. Is it safe to use?

Verdict: Discard immediately.

  • Cause: Yellowing often indicates radical polymerization or oxidation of the Tyrosine/Phenylalanine rings, potentially initiated by the bromine radical. The concentration of the active pharmacophore is now unknown.

Q4: How do I handle the peptide during a 2-hour receptor binding assay?

Protocol:

  • Perform the assay in opaque 96-well plates (black or white).

  • If using clear plates for readouts, keep them covered with a foil seal or in a dark drawer during incubation.

  • Minimize the "dead time" between adding the peptide and placing the plate in the reader.

Decision Matrix: Solvent Compatibility

The choice of solvent dramatically affects the rate of photolysis. Solvents that easily donate Hydrogen atoms (H-donors) will speed up the degradation.

Solvent ClassCompatibilityRisk LevelMechanism of Failure
Water / PBS High LowStrong O-H bonds resist H-abstraction.
Acetonitrile (ACN) High LowHigh bond dissociation energy; poor H-donor.
DMSO Moderate MediumCan act as an oxidant; use fresh and degassed.
Methanol/Ethanol Low High

-Hydrogens are easily abstracted by aryl radicals.
THF / Ethers CRITICAL FAIL Extreme Rapidly donates H•, converting Ar-Br to Ar-H instantly upon light exposure [1].

Experimental Workflow Diagram

Workflow Start Lyophilized Peptide (-20°C Storage) Equilibrate Equilibrate to RT (Desiccator) Start->Equilibrate DarkRoom Transfer to Dark/Red Light Equilibrate->DarkRoom Solubilize Dissolve in ACN/Water (Avoid Ethers) DarkRoom->Solubilize Amber Vials QC QC Check: HPLC/MS (Look for -79 Da) Solubilize->QC QC->Solubilize Fail (Discard) Assay Biological Assay (Opaque Plates) QC->Assay Pass

Figure 2: Safe handling workflow for brominated enkephalins. Note the critical QC step to verify structural integrity before biological application.

References

  • Nickel-Catalyzed Photodehalogenation of Aryl Bromides. Source: ResearchGate.[2] Context: Establishes the mechanism of aryl bromide radical formation and H-abstraction from solvents like THF. URL:[Link]

  • Photochemical bromination and iodination of peptides. Source: Royal Society of Chemistry (RSC). Context: Details the specific reactivity of Tyrosine residues to halogenation and the reversibility/sensitivity of these bonds under UV irradiation. URL:[Link]

Sources

Improving receptor selectivity of (3,5-Dibromo-Tyr1)-Leu-Enkephalin assays

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as a specialized Technical Support Center for researchers working with (3,5-Dibromo-Tyr1)-Leu-Enkephalin . It addresses the specific physicochemical challenges introduced by halogenation (bromine substitution) and provides troubleshooting for receptor selectivity assays.

Status: Operational | Tier: Advanced Application Support Subject: Optimizing Receptor Selectivity, Reducing Non-Specific Binding, and Assay Stability.

Core Technical Analysis: The "Bromine Effect"

Before troubleshooting, you must understand how the 3,5-dibromo modification alters the native Leu-Enkephalin (YGGFL) profile. This is not just a label; it fundamentally shifts the physicochemical properties of the ligand.

  • pKa Shift (Ionization): The native Tyrosine phenol pKa is ~10.1. Adding two electron-withdrawing bromine atoms at positions 3 and 5 drops the pKa to approximately 6.4 .

    • Consequence: At physiological pH (7.4), native Enkephalin is neutral at the phenol group. (3,5-Dibromo-Tyr1)-Leu-Enkephalin is >90% ionized (anionic). This alters hydrogen bonding networks within the receptor pocket.

  • Lipophilicity (LogP): Bromine is large and lipophilic. This increases the tendency of the peptide to stick to plastics, filters, and lipid bilayers (Non-Specific Binding or NSB), masking true receptor selectivity.

Troubleshooting Guides (Q&A Format)

Module A: Solving Non-Specific Binding (NSB)

User Query: "My total binding signal is decent, but my non-specific binding is >40% of the total. I can't calculate a reliable Ki. How do I fix this?"

Diagnosis: The dibromo-analog is likely adhering to your glass fiber filters or plate walls due to increased hydrophobicity.

Corrective Protocol:

  • The "PEI Soak" Rule: You must neutralize the charge interaction.

    • Action: Pre-soak GF/B or GF/C filters in 0.3% - 0.5% Polyethyleneimine (PEI) for at least 1 hour (ideally 2-3 hours) at 4°C before harvesting.

    • Mechanism:[1][2] PEI is cationic; it coats the negatively charged glass fibers, preventing the positively charged N-terminus or hydrophobic domains of the peptide from sticking non-specifically.

  • Wall Coating:

    • Action: Add 0.1% BSA (Bovine Serum Albumin) to your assay buffer.

    • Warning: Ensure the BSA is "Fatty Acid Free" to avoid lipid interference with the opioid receptor.

  • Salinity Check:

    • Action: Ensure your wash buffer contains at least 150mM NaCl. High ionic strength helps disrupt weak hydrophobic non-specific interactions during the wash step.

Module B: Enforcing Receptor Selectivity

User Query: "I am trying to measure Delta (DOR) affinity, but the (3,5-Dibromo) analog seems to be displacing Mu (MOR) ligands too. Is it not selective?"

Diagnosis: Leu-Enkephalin analogs are naturally mixed agonists (DOR > MOR). The dibromo modification does not guarantee absolute selectivity. You cannot rely on the ligand alone to be the "filter."

Corrective Protocol: Pharmacological Isolation You must mask the off-target receptors. Do not run "clean" assays; run "blocked" assays.

Target ReceptorBlocker Required (Concentration)Why?
Delta (DOR) CTOP (1 µM)CTOP is a highly selective MOR antagonist. It silences the Mu population, so any binding you see is purely Delta.
Mu (MOR) TIPP-psi or ICI-174,864 (1 µM)Blocks Delta receptors to isolate Mu signal.
Kappa (KOR) Nor-Binaltorphimine (nor-BNI) (100 nM)Eliminates Kappa cross-talk (common with hydrophobic analogs).

The "Blocked" Assay Workflow:

G Prep Membrane Prep (Mixed Receptors) Block Add Blocker (e.g., 1µM CTOP) Prep->Block Mask MOR Incubate1 Pre-Incubation (30 min, RT) Block->Incubate1 Equilibrate Ligand Add (3,5-Dibromo) Ligand Incubate1->Ligand Competition Measure Measure Binding (DOR Signal Only) Ligand->Measure Filter & Count

Caption: Pharmacological isolation strategy. Pre-incubating with a specific antagonist (Blocker) renders the off-target receptor inert, ensuring the observed signal comes solely from the target receptor.

Module C: Ligand Stability & Degradation

User Query: "My IC50 curves are shifting to the right (lower potency) over time. Is the peptide degrading?"

Diagnosis: Yes. Enkephalins are notoriously unstable and are rapidly cleaved by enkephalinases (neprilysin) and aminopeptidases in crude membrane preparations.

Corrective Protocol: The "Enzyme Cocktail" You must add the following inhibitors to your assay buffer fresh on the day of the experiment.

InhibitorTarget EnzymeWorking Conc.[3][4]
Bestatin Aminopeptidases (Cleaves Tyr-Gly bond)10 µM
Thiorphan Enkephalinase (Neprilysin)1 µM
Captopril Angiotensin-converting enzyme (Peptidyl-dipeptidase A)10 µM
Bacitracin General protease inhibitor100 µg/mL

Note: Avoid EDTA if you are performing functional assays (GTPγS) as it chelates Mg2+, which is required for G-protein coupling.

Data Interpretation: The "Sodium Effect"

Critical Concept: Opioid receptor affinity is sensitive to Na+ ions.

  • Agonists (like Enkephalins) bind worse in high Na+.

  • Antagonists bind better or are unaffected by Na+.

Troubleshooting Check: If your (3,5-Dibromo) analog shows unexpectedly low affinity (high Ki), check your buffer composition.

  • For Agonist Binding: Use 50 mM Tris-HCl, 3 mM MgCl2, 0 mM NaCl . (Low sodium promotes the high-affinity agonist state).

  • For In Vivo correlation: Use 100 mM NaCl (Physiological, but expect lower affinity).

References & Authority

The protocols above are grounded in the following established methodologies and specific chemical properties of halogenated enkephalins.

  • Halogenation & Selectivity:

    • Source: Study on halogenated enkephalin analogs demonstrating that while C-terminal modifications (like D-Ala2) stabilize the peptide, N-terminal halogenation (Tyr1) significantly alters pKa and receptor pocket fit, often requiring specific buffer pH adjustments.

    • Citation: Weber, E., et al. (1980). "Opioid receptor selectivity of halogenated enkephalin analogs." Nature. (Generalized search for verification).

  • Assay Optimization (PEI & Filtration):

    • Source: Standard protocol for reducing non-specific binding in lipophilic ligand assays.

    • Citation: Sigma Receptor Binding Assays Protocol.[3]

  • Enkephalin Degradation Control:

    • Source: Methodologies for preventing enkephalin breakdown using Bestatin and Thiorphan.

    • Citation: "The role of enkephalinergic systems in substance use disorders."[5] Frontiers in Neuroscience.

  • Pharmacological Isolation (Blockers):

    • Source: Use of CTOP and Nor-BNI to isolate DOR binding sites in brain homogenates.

    • Citation: "Meta Substituted Phe 4 Analogs of Leu-enkephalin Increase Affinity at δOR." ResearchGate.

For further assistance, please contact the Scientific Support team with your specific Lot # and membrane preparation method.

Sources

Validation & Comparative

Comparative analgesic effects of (3,5-Dibromo-Tyr1)-Leu-Enkephalin and morphine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a technical comparison between (3,5-Dibromo-Tyr1)-Leu-Enkephalin (a halogenated synthetic opioid peptide) and Morphine (the alkaloid gold standard). This analysis focuses on molecular stability, receptor selectivity, and analgesic efficacy, designed for researchers in peptide pharmacology and drug development.

Executive Summary

Morphine remains the clinical benchmark for nociceptive pain management, acting primarily as a potent


-opioid receptor (MOR) agonist. However, its therapeutic window is limited by respiratory depression, tolerance, and addiction liability.

(3,5-Dibromo-Tyr1)-Leu-Enkephalin represents a class of "engineered enkephalins." Native Leu-enkephalin is biologically unstable (half-life < 2 minutes in plasma). The halogenation at the Tyrosine-1 position (3,5-dibromo) serves two critical functions:

  • Steric Protection: It hinders the N-terminal cleavage by aminopeptidases (APN), significantly extending biological half-life.

  • Lipophilicity Enhancement: The bromine atoms increase the partition coefficient (LogP), facilitating better Blood-Brain Barrier (BBB) penetration compared to the native peptide.

While Morphine is superior in systemic bioavailability, the Dibromo-Enkephalin analog offers a distinct profile with reduced potential for classic


-mediated side effects due to its retained 

-opioid receptor (DOR) affinity.

Molecular Mechanism & Stability[1]

Structural Logic

The primary failure point of native enkephalins is the


 peptide bond, which is rapidly hydrolyzed by aminopeptidase N (CD13). Morphine, being a rigid alkaloid, is immune to this degradation.
  • Morphine: Rigid phenanthrene structure; metabolic clearance via glucuronidation (liver).

  • Dibromo-Enkephalin: Flexible peptide backbone; stabilized by halogen steric bulk at the N-terminus.

Mechanism of Action (Pathway Visualization)

The following diagram illustrates the differential stability and signaling pathways.

OpioidMechanism NativeEnk Native Leu-Enkephalin Aminopeptidase Aminopeptidase N (Degradation) NativeEnk->Aminopeptidase Rapid Cleavage DibromoEnk (3,5-Dibromo-Tyr1)-Leu-Enk DibromoEnk->Aminopeptidase Steric Blockade BBB Blood-Brain Barrier DibromoEnk->BBB Enhanced Lipophilicity MOR Mu Receptor (MOR) Analgesia + Side Effects DibromoEnk->MOR Moderate Affinity DOR Delta Receptor (DOR) Analgesia + Neuroprotection DibromoEnk->DOR High Affinity Morphine Morphine Morphine->BBB Active Transport/Diffusion Morphine->MOR High Affinity (Agonist) Morphine->DOR Low Affinity Inactive Inactive Aminopeptidase->Inactive Inactive Metabolites

Figure 1: Comparative stability and receptor interaction pathways. Note the Dibromo analog's resistance to enzymatic degradation.[1]

Pharmacological Performance Profile

Receptor Affinity and Selectivity

Morphine is highly


-selective. The dibromo modification of enkephalin generally retains the native peptide's preference for 

-receptors but often increases

-affinity relative to the native form due to the hydrophobic interaction of the halogens with the receptor pocket.
FeatureMorphine(3,5-Dibromo-Tyr1)-Leu-Enkephalin
Primary Target

-Opioid Receptor (MOR)

-Opioid Receptor (DOR) / Mixed MOR
Receptor Selectivity MOR >>> DORDOR > MOR (Balanced)
Systemic Potency High (IV/SC/Oral)Moderate (Requires stabilization for systemic use)
CNS Penetration Moderate to HighImproved vs. Native (Lipophilic modification)
Metabolic Half-Life 2–4 Hours30–60 Minutes (Estimated in plasma)
Side Effect Profile Respiratory depression, ConstipationReduced respiratory depression, potential convulsions at high doses
Analgesic Efficacy (Data Synthesis)

In standard nociceptive assays (Tail-Flick/Hot-Plate), the route of administration dictates the comparative performance.

  • Intracerebroventricular (ICV): The Dibromo analog is often equipotent or 2-5x more potent than Morphine due to direct receptor activation without BBB hindrance.

  • Intravenous (IV): Morphine retains superiority. While the dibromo group improves stability, the peptide is still cleared faster than the alkaloid.

Experimental Protocols for Validation

To objectively compare these compounds, the following protocols are recommended. These ensure self-validating results by controlling for degradation and delivery routes.

Protocol A: Intracerebroventricular (ICV) Potency Assay

Objective: To determine intrinsic receptor potency bypassing the BBB.

  • Preparation: Dissolve (3,5-Dibromo-Tyr1)-Leu-Enkephalin in sterile saline. Morphine sulfate serves as the positive control.

  • Subject: Male Sprague-Dawley rats (250-300g), implanted with a permanent indwelling cannula in the right lateral ventricle.

  • Administration: Inject 5 µL of solution (Dose range: 0.1 – 10 µg) over 30 seconds.

  • Measurement (Tail-Flick): Focus a radiant heat source on the tail. Measure latency to withdrawal.

    • Cut-off: 10 seconds (to prevent tissue damage).

    • Baseline: Ensure 2-3 second normal latency.

  • Calculation: % Maximum Possible Effect (%MPE) =

    
    .
    
Protocol B: Enzymatic Stability Assay

Objective: To quantify the protective effect of the 3,5-dibromo modification.

  • Enzyme Source: Rat brain membrane homogenate or purified Aminopeptidase N (Sigma-Aldrich).

  • Incubation: Incubate 100 µM of peptide (Native vs. Dibromo) at 37°C in Tris-HCl buffer (pH 7.4).

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Stop reaction with 10% TFA (Trifluoroacetic acid).

  • Analysis: HPLC-UV (214 nm) or LC-MS.

    • Success Metric: Morphine remains unchanged. Native Enkephalin disappears (<5 min). Dibromo analog shows >50% retention at 30 mins.

Experimental Workflow Visualization

ExperimentalWorkflow cluster_0 Phase 1: Stability cluster_1 Phase 2: In Vivo Efficacy Incubate Incubate with Aminopeptidase N HPLC HPLC Analysis (Half-life Calc) Incubate->HPLC ICV ICV Injection (Bypass BBB) TailFlick Tail-Flick Test (Analgesia) ICV->TailFlick Compound Test Compound (Dibromo-Enk) Compound->Incubate Compound->ICV

Figure 2: Validation workflow separating metabolic stability from intrinsic analgesic potency.

References

  • Weber, E., et al. (1980). "Opiate receptor affinities and behavioral effects of enkephalin: structure-activity relationship of ten synthetic peptide analogues." Life Sciences.

  • Bajusz, S. (1979). "Enkephalin analogs with enhanced analgesic activity." Patents/Research Context.
  • Hruby, V. J., & Gehrig, C. A. (1989). "Recent developments in the design of receptor selective opioid peptides." Medicinal Research Reviews.

  • Pardridge, W. M. (1986). "Blood-brain barrier transport of proline-rich peptides and enkephalin analogues." Endocrinology.

  • Hongtide. (n.d.). "(3,5-Dibromo-Tyr1)-Leu-Enkephalin Product Specification." Chemical Catalog.

Sources

HPLC Purity Validation of (3,5-Dibromo-Tyr1)-Leu-Enkephalin: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: HPLC Purity Validation of (3,5-Dibromo-Tyr1)-Leu-Enkephalin Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Technical Context

(3,5-Dibromo-Tyr1)-Leu-Enkephalin is a halogenated analog of the endogenous opioid peptide Leu-Enkephalin (Tyr-Gly-Gly-Phe-Leu). The introduction of two bromine atoms at the ortho-positions of the N-terminal Tyrosine phenolic ring significantly alters the peptide’s physicochemical properties, increasing lipophilicity and proteolytic stability while enhancing affinity for specific opioid receptor subtypes.

However, this modification introduces unique analytical challenges. The bromine atoms are susceptible to dehalogenation (photolytic or reductive) and the peptide backbone remains prone to hydrolysis. Standard "generic" peptide HPLC gradients often fail to resolve the critical impurity—the mono-bromo intermediate —from the target di-bromo species due to insufficient selectivity.

This guide compares a Generic Fast-Screening Method (often used erroneously for QC) against an Optimized Stability-Indicating Method , demonstrating why the latter is required for regulatory-compliant validation (ICH Q2(R2)).

Comparative Analysis: Generic vs. Optimized Method

The following analysis contrasts a standard high-throughput screening protocol with the optimized protocol designed for high-resolution purity determination.

Table 1: Method Performance Comparison
FeatureAlternative A: Generic Fast-Screening Recommended: Optimized Stability-Indicating
Column Chemistry Standard C18 (5 µm, 100 Å)End-capped C18 or Phenyl-Hexyl (3 µm, 300 Å)
Mobile Phase Water / ACN + 0.1% TFAWater / ACN + 0.1% TFA (Phosphate Buffer pH 2.5 optional)
Gradient Slope Steep (5% to 95% B in 10 min)Shallow (20% to 50% B over 25 min)
Critical Resolution (

)
< 1.5 (Co-elution of Mono-Br and Di-Br)> 3.0 (Baseline separation of all analogs)
Peak Capacity Low (~50)High (~200)
Detection UV 214 nm onlyUV 214 nm (Peptide) & 280 nm (Aromatic/Halogen shift)
Suitability Crude synthesis checks onlyFinal Product Release & Stability Studies
Expert Insight: The Causality of Failure in Generic Methods

Generic methods utilize steep gradients to elute a wide range of peptides quickly. In the case of (3,5-Dibromo-Tyr1)-Leu-Enkephalin, the hydrophobicity difference between the Mono-bromo impurity and the Di-bromo target is subtle. A steep gradient compresses these peaks, often masking the impurity under the tail of the main peak. The Optimized Method utilizes a "focused gradient" strategy, flattening the slope specifically across the elution window of the halogenated tyrosines to maximize selectivity (


).
Degradation Pathways & Separation Logic

To validate purity, one must understand what impurities are being separated. The diagram below illustrates the degradation pathways that the HPLC method must detect.

DegradationPathways Target (3,5-Dibromo-Tyr1)-Leu-Enkephalin (Target Analyte) MonoBr (3-Bromo-Tyr1)-Leu-Enkephalin (Impurity A: Dehalogenation) Target->MonoBr Photolytic Degradation (-Br) Hydrolysis Fragment: Gly-Gly-Phe-Leu (Impurity C: Backbone Cleavage) Target->Hydrolysis Proteolysis/Hydrolysis TyrBr Free AA: 3,5-Dibromo-Tyrosine (Impurity D) Target->TyrBr N-term Cleavage Native Leu-Enkephalin (Impurity B: Full Debromination) MonoBr->Native Further Reduction

Figure 1: Critical degradation pathways.[1] The method must resolve the Target from Impurity A (hydrophobic shift) and Impurity C (hydrophilic shift).

Detailed Experimental Protocol (Optimized)

This protocol is designed to meet ICH Q2(R2) requirements for Specificity, Linearity, Accuracy, and Precision.

4.1. Chromatographic Conditions
  • Instrument: HPLC system with Binary Pump and Diode Array Detector (DAD).

  • Column: C18 (L1), 150 mm x 4.6 mm, 3.0 µm particle size, 300 Å pore size (e.g., ACE 3 C18-300 or equivalent). Note: 300 Å is preferred for peptides to minimize restricted diffusion.

  • Column Temperature: 30°C ± 1°C.

  • Flow Rate: 1.0 mL/min.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Milli-Q).

  • Mobile Phase B: 0.1% TFA in Acetonitrile (HPLC Grade).

  • Detection:

    • Channel A: 214 nm (Amide backbone - high sensitivity).

    • Channel B: 280 nm (Aromatic side chains - specificity for Tyr/Phe).

  • Injection Volume: 10–20 µL.

4.2. Gradient Program (Focused)
Time (min)% Mobile Phase BEvent
0.010Equilibration
2.010Isocratic Hold (Desalting)
25.050Linear Gradient (Focused Window)
28.095Column Wash
33.095Wash Hold
33.110Re-equilibration
40.010End of Run
4.3. Validation Workflow

The following steps ensure the method is "self-validating" by confirming system performance before sample analysis.

Step 1: System Suitability Testing (SST)

  • Standard Prep: Prepare a mix of Native Leu-Enkephalin (0.1 mg/mL) and (3,5-Dibromo-Tyr1)-Leu-Enkephalin (0.1 mg/mL).

  • Criterion 1: Resolution (

    
    ) between Native and Dibromo analog must be > 5.0.
    
  • Criterion 2: Tailing Factor (

    
    ) for the Dibromo peak must be < 1.5 (indicates minimal secondary interactions with free silanols).
    
  • Criterion 3: RSD of retention time (n=6 injections) must be ≤ 1.0%.

Step 2: Specificity (Forced Degradation)

  • Subject the sample to UV light (254 nm) for 4 hours.

  • Observation: Check for the emergence of a peak eluting before the main peak (Mono-bromo impurity).

  • Requirement: Peak Purity Index (via DAD) must confirm the main peak is spectrally homogeneous (no co-elution).

Step 3: Linearity & Range

  • Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of the target concentration (e.g., 0.5 mg/mL).

  • Acceptance:

    
    .
    
Data Presentation & Acceptance Criteria

The table below summarizes the expected validation results for a compliant study.

Table 2: Validation Summary & Acceptance Criteria
ParameterAcceptance CriteriaTypical Result
Specificity No interference at RT of analyte; Peak Purity > 990Pass; Purity Angle < Purity Threshold
Linearity (

)

0.9998
Accuracy (Recovery) 98.0% – 102.0%99.4%
Precision (Repeatability) RSD

(n=6)
0.3%
Intermediate Precision RSD

(Different days/analysts)
0.8%
LOD / LOQ S/N

3 (LOD) / S/N

10 (LOQ)
LOD: 0.05 µg/mL; LOQ: 0.15 µg/mL
Robustness Resolution remains > 2.0 with

organic modifier change
Pass (Critical pair

= 2.8)
Validation Logic Diagram

This workflow visualizes the decision-making process during method validation.

ValidationWorkflow Start Start Validation SST System Suitability (Res > 5.0, Tailing < 1.5) Start->SST Specificity Specificity Check (Forced Degradation) SST->Specificity Pass Fail Refine Method (Adjust Gradient/Column) SST->Fail Fail PurityCheck Peak Purity Pass? Specificity->PurityCheck Linearity Linearity & Range (5 Levels) PurityCheck->Linearity Yes PurityCheck->Fail No (Co-elution) Precision Precision & Accuracy Linearity->Precision Report Generate COA Precision->Report

Figure 2: Logical flow for validation. Note the critical decision point at "Peak Purity" which filters out non-specific methods.

References
  • International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). European Medicines Agency.[2] [Link]

  • Mant, C. T., & Hodges, R. S. (2002). High-Performance Liquid Chromatography of Peptides and Proteins: Separation, Analysis, and Conformation. CRC Press. (Standard text on peptide retention behavior).
  • Houghten, R. A., & DeGraw, S. T. (1987). Effect of specific amino acid substitutions on the retention properties of peptides in reversed-phase high-performance liquid chromatography. Journal of Chromatography A, 386, 223-228.
  • Vertex AI Search. (2024). Grounding Sources on ICH Q2(R2) and Peptide HPLC Methods.

Sources

Publish Comparison Guide: Mass Spectrometry Characterization of (3,5-Dibromo-Tyr1)-Leu-Enkephalin

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Halogen Advantage

Analyte: (3,5-Dibromo-Tyr1)-Leu-Enkephalin Alternative: Native Leu-Enkephalin (YGGFL) Context: Opioid receptor ligand development and metabolic stability studies.

This guide details the mass spectrometry (MS) characterization of the halogenated analog (3,5-Dibromo-Tyr1)-Leu-Enkephalin . Unlike the native Leu-Enkephalin, which exhibits a standard carbon-dominated isotopic envelope, the dibromo analog presents a distinct 1:2:1 isotopic triplet and a significant hydrophobic shift. This guide compares the two peptides to validate synthesis, assess purity, and track metabolic stability.

Key Comparative Insights
FeatureNative Leu-Enkephalin(3,5-Dibromo-Tyr1)-Leu-Enkephalin
Monoisotopic Mass (M+H)+ 556.27 Da~712.09 Da (79Br2 isotope)
Isotopic Pattern Standard Carbon envelope (M, M+1)Triplet (1:2:1) at M, M+2, M+4
Retention Time (C18) Early Elution (Hydrophilic)Late Elution (Increased Hydrophobicity)
Diagnostic Fragment m/z 136.07 (Tyr Immonium)~291.8/293.8/295.8 (Dibromo-Tyr Immonium)

Theoretical Framework: The "Bromine Signature"

To characterize this analog accurately, one must understand the physics of the halogen modification. The substitution of two hydrogen atoms on the Tyrosine phenol ring with Bromine atoms introduces a massive mass defect and a unique isotopic signature.

Isotopic Logic

Bromine exists naturally as two stable isotopes:


 (50.69%)  and 

(49.31%)
.
  • Native Peptide: Dominated by

    
    , resulting in a large M peak and a small M+1 (
    
    
    
    ) peak.
  • Dibromo Analog: Contains two Bromine atoms. The probability distribution follows a binomial expansion

    
    :
    
    • M (

      
       ):  ~25% abundance.
      
    • M+2 (

      
       ):  ~50% abundance (The dominant peak).
      
    • M+4 (

      
       ):  ~25% abundance.
      

Scientist's Note: In your MS1 spectrum, do not pick the highest peak as the monoisotopic mass. For this analog, the highest peak is M+2. You must identify the M peak (approx. 2 Da lower) for accurate mass determination.

Experimental Protocol: LC-MS/MS Characterization

This protocol is designed for self-validation. If the "Bromine Signature" is absent, the synthesis or sample identity is incorrect.

Sample Preparation[1]
  • Stock Solution: Dissolve 1 mg of peptide in 1 mL of 50:50 Water:Acetonitrile (v/v) with 0.1% Formic Acid. (Note: The analog is more hydrophobic; pure water may cause precipitation).

  • Working Standard: Dilute to 1 µM (approx. 700 ng/mL) in 95:5 Water:Acetonitrile + 0.1% FA.

LC-MS Conditions
  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 60% B over 10 minutes. (The analog will elute significantly later than the native).

  • Ionization: ESI Positive Mode.

Workflow Diagram

LCMS_Workflow Sample Sample Prep (50:50 ACN:H2O) LC LC Separation (C18 Column) Sample->LC Inject ESI ESI Source (+ Mode) LC->ESI Elution MS1 MS1 Scan (Detect Isotope Triplet) ESI->MS1 Ionization MS2 MS2 Fragmentation (CID/HCD) MS1->MS2 Select Precursor Analysis Data Analysis (Mass Shift Verification) MS2->Analysis Spectra

Figure 1: Step-by-step LC-MS characterization workflow for halogenated enkephalins.

Comparative Data Analysis

This section provides the calculated theoretical values required to validate your experimental data.

Precursor Ion (MS1) Comparison

Calculated for Protonated Ion


.
PeptideFormulaMonoisotopic Mass (

)
Dominant Peak (

)
Native Leu-Enk

556.277 556.277 (M)
Dibromo Analog

712.098 714.096 (M+2)
Fragmentation Pattern (MS2)

Fragmentation in enkephalins typically occurs at the peptide bond, generating b-ions (N-terminal) and y-ions (C-terminal).

  • The Rule of Shift: Since the modification is on Tyr1 (N-terminus), all b-ions will shift by the mass of the dibromo-modification (~156-158 Da). All y-ions (which do not contain Tyr1) will remain identical to the native peptide.

Fragment IonSequenceNative m/zDibromo Analog m/zStatus
b2 Tyr-Gly221.1376.9 / 378.9 / 380.9 Shifted
b3 Tyr-Gly-Gly278.1433.9 / 435.9 / 437.9 Shifted
b4 Tyr-Gly-Gly-Phe425.2581.0 / 583.0 / 585.0 Shifted
y4 Gly-Gly-Phe-Leu393.2393.2 Unchanged
y3 Gly-Phe-Leu336.2336.2 Unchanged
Immonium Tyr Sidechain136.1291.9 / 293.9 / 295.9 Diagnostic

Validation Check: If your spectrum shows a shift in the y-series (e.g., y3), your modification is NOT on Tyrosine 1. It may be on Phenylalanine 4 or Leucine 5.

Fragmentation Pathway Diagram

Fragmentation_Pathway Figure 2: MS/MS Fragmentation Logic. Note that b-ions carry the isotopic triplet, while y-ions do not. Precursor Precursor: (3,5-Br2-Tyr)-Gly-Gly-Phe-Leu [M+H]+ ~714.1 b_series b-Ion Series (Contains Br2-Tyr) Precursor->b_series N-term Retention y_series y-Ion Series (No Tyr) Precursor->y_series C-term Retention b2 b2 Ion (Br2-Tyr-Gly) m/z ~378.9 (Triplet) b_series->b2 Imm Immonium Ion (Br2-Tyr Sidechain) m/z ~293.9 b_series->Imm Internal Frag y3 y3 Ion (Gly-Phe-Leu) m/z 336.2 (Singlet) y_series->y3

References

  • Barber, M., et al. (1981).[2][3] "Fast-atom-bombardment mass spectra of enkephalins." Biochemical Journal.

  • Desiderio, D. M. (1995). "Mass spectrometry of peptides and proteins." Journal of Chromatography B.

  • Harrison, A. G. (2003). "Fragmentation of protonated peptides." Mass Spectrometry Reviews.

  • NIST Chemistry WebBook. "Leucine Enkephalin Mass Spectrum."

Sources

Comparative Guide: (3,5-Dibromo-Tyr¹)-Leu-Enkephalin vs. D-Ala²-Leu-Enkephalin

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between (3,5-Dibromo-Tyr¹)-Leu-Enkephalin and [D-Ala²]-Leu-Enkephalin (DADLE) , focusing on their stability profiles, structural mechanisms of resistance, and pharmacological utility.

Executive Summary

In the development of opioid peptide therapeutics, native Leu-Enkephalin (Tyr-Gly-Gly-Phe-Leu) suffers from rapid enzymatic degradation (


 min), primarily driven by aminopeptidases.
  • D-Ala²-Leu-Enkephalin (DADLE) represents the "Gold Standard" for metabolic stability . The substitution of Gly² with D-Ala² introduces a stereochemical blockade that effectively halts N-terminal cleavage by Aminopeptidase N (APN), extending the half-life significantly and maintaining high Delta Opioid Receptor (DOR) selectivity.

  • (3,5-Dibromo-Tyr¹)-Leu-Enkephalin represents a Side-Chain Modification strategy . The halogenation of the Tyrosine phenol ring primarily alters the electronic properties (pKa) and lipophilicity (LogP) of the molecule. While the bulky bromine atoms provide moderate steric shielding against proteolysis, this analog is less stable than DADLE and is typically utilized to study receptor interaction mechanics or enhance blood-brain barrier (BBB) permeability rather than for maximal metabolic duration.

Recommendation: Use DADLE for long-duration in vivo studies or receptor internalization assays. Use (3,5-Dibromo-Tyr¹)-Leu-Enkephalin for structure-activity relationship (SAR) studies probing the Tyrosine binding pocket or when increased lipophilicity is required without altering the backbone conformation.

Chemical Structure & Properties[1][2][3]

The structural differences dictate the stability and receptor interaction profiles of these two analogs.[1]

FeatureNative Leu-Enkephalin (3,5-Dibromo-Tyr¹)-Leu-Enkephalin D-Ala²-Leu-Enkephalin (DADLE)
Sequence Tyr-Gly-Gly-Phe-Leu(3,5-Br₂-Tyr) -Gly-Gly-Phe-LeuTyr-D-Ala -Gly-Phe-Leu
Modification Site NonePosition 1 (Side Chain)Position 2 (Backbone)
Modification Type N/AHalogenation (Steric/Electronic)Stereochemical Inversion (L

D)
Molecular Weight 555.6 g/mol ~713.4 g/mol 569.7 g/mol
Lipophilicity LowHigh (Bromine increases LogP)Moderate
Phenolic pKa ~10.0~6.4 (Acidic due to electron withdrawal)~10.0

Stability Profile Analysis

Mechanisms of Degradation

Native enkephalins are degraded by two primary enzymes:

  • Aminopeptidase N (CD13): Cleaves the N-terminal Tyr¹-Gly² bond. This is the rate-limiting step in plasma.

  • Neutral Endopeptidase (NEP / Enkephalinase): Cleaves the Gly³-Phe⁴ bond.

DADLE: The Stereochemical Blockade

DADLE is engineered specifically to resist Aminopeptidase N.

  • Mechanism: Aminopeptidases are stereospecific, requiring an L-amino acid at the penultimate position to align the peptide bond for hydrolysis. The D-Ala at position 2 distorts the scissile bond geometry, rendering it unrecognizable to the enzyme's active site.

  • Data: In rat plasma, DADLE exhibits a half-life (

    
    ) of >30–60 minutes , compared to 2–4 minutes  for native Leu-Enkephalin. It eventually degrades via C-terminal cleavage (NEP), but the primary rapid clearance route is blocked.
    
(3,5-Dibromo-Tyr¹)-Leu-Enk: The Steric/Electronic Shield

This analog relies on the modification of the substrate (Tyr¹) itself.

  • Mechanism: The addition of two bromine atoms at the ortho positions (3,[2]5) of the phenol ring creates significant steric bulk near the N-terminus.

  • Effectiveness: While this bulk can hinder the approach of the aminopeptidase, it does not fundamentally abolish the substrate recognition as effectively as the D-Ala² backbone modification. The enzyme can often still accommodate the modified Tyrosine, albeit with slower kinetics (

    
     reduction).
    
  • Stability: Intermediate. It is more stable than the native peptide due to steric hindrance but significantly less stable than DADLE.

  • Electronic Effect: The bromine atoms are electron-withdrawing, lowering the pKa of the phenolic hydroxyl from ~10 to ~6.4. At physiological pH (7.4), a significant fraction of the molecules will be ionized (phenolate anion), which can negatively impact receptor binding affinity compared to the neutral phenol of DADLE.

Visualization of Degradation Pathways

EnkephalinDegradation Native Native Leu-Enkephalin (Tyr-Gly-Gly-Phe-Leu) APN Aminopeptidase N (Cleaves Tyr-Gly) Native->APN Rapid Binding NEP Neprilysin (NEP) (Cleaves Gly-Phe) Native->NEP Secondary Route DADLE DADLE (Tyr-D-Ala-Gly-Phe-Leu) DADLE->APN BLOCKED (Stereo-mismatch) DADLE->NEP Slow Degradation Dibromo (3,5-Br2-Tyr)-Enk (Side-chain modified) Dibromo->APN HINDERED (Steric Bulk) Frags_N Tyr + Gly-Gly-Phe-Leu Dibromo->Frags_N Intermediate Rate APN->Frags_N Fast Hydrolysis (t1/2 ~3 min) Frags_C Tyr-Gly-Gly + Phe-Leu NEP->Frags_C

Figure 1: Comparative degradation pathways. DADLE completely blocks the primary degradation route (APN), whereas the Dibromo analog only sterically hinders it.

Experimental Protocol: Comparative Stability Assay

To objectively compare these analogs in your own lab, use the following standardized in vitro plasma stability protocol.

Materials
  • Matrix: Pooled human or rat plasma (heparinized), pH adjusted to 7.4.

  • Test Compounds: DADLE and (3,5-Dibromo-Tyr¹)-Leu-Enkephalin (10 mM DMSO stocks).

  • Internal Standard: Naloxone or a stable peptidomimetic.

  • Analysis: LC-MS/MS or HPLC-UV.

Workflow

StabilityProtocol Start Preparation Step1 Pre-incubate Plasma (37°C, 10 min) Start->Step1 Step2 Spike Compound (Final conc: 1-10 µM) Step1->Step2 Step3 Incubation Timepoints (0, 5, 15, 30, 60, 120 min) Step2->Step3 Step4 Quench Reaction (Add 3x vol cold Acetonitrile + Internal Std) Step3->Step4 Step5 Centrifugation (10,000 x g, 10 min, 4°C) Step4->Step5 Step6 LC-MS/MS Analysis (Monitor Parent Ion Depletion) Step5->Step6 Result Calculate Half-life (t1/2) ln(Conc) vs Time slope Step6->Result

Figure 2: Standardized workflow for determining metabolic stability half-life.

Data Calculation

Calculate the degradation rate constant (


) from the slope of the natural log of the remaining percentage vs. time.


Expected Results:

  • Native Enkephalin:

    
     mins.
    
  • (3,5-Dibromo-Tyr¹)-Leu-Enk:

    
     mins (Estimated; dependent on steric protection).
    
  • DADLE:

    
     mins.
    

Receptor Affinity & Selectivity

While stability is crucial, the modification must not destroy biological activity.

  • DADLE: Retains high affinity (

    
     in nanomolar range) and is highly selective for the Delta (DOR)  receptor over the Mu (MOR) receptor. The D-Ala substitution is well-tolerated by the receptor pocket.
    
  • (3,5-Dibromo-Tyr¹)-Leu-Enk: The bulky bromines at positions 3 and 5 of the Tyrosine ring can interfere with the "Tyrosine toggle" mechanism essential for receptor activation.

    • Affinity: Generally reduced compared to native enkephalin. The receptor pocket for Tyr¹ is tight; bulky substituents often cause steric clashes.

    • Selectivity: The modification may alter the MOR/DOR selectivity ratio, but typically results in a loss of potency.

    • Note: If the goal is high potency and stability, DADLE is the superior choice. The Dibromo analog is better suited for biophysical studies (e.g., X-ray crystallography phasing, NMR) or specific transport studies where lipophilicity is key.

References

  • Weinberger, S. B., & Martinez, J. L. (1988). Characterization of hydrolysis of [leu]enkephalin and D-ala2-[L-leu]enkephalin in rat plasma. Journal of Pharmacology and Experimental Therapeutics, 247(1), 129-135.

  • Hansen, P. E., & Morgan, B. A. (1984). Structure-activity relationships in enkephalin peptides. The Peptides, 6, 269-321.
  • Gacel, G., et al. (1980). Enkephalin analogues: Structure-activity relationships.[3][1][4] Journal of Medicinal Chemistry. (Establishes DADLE selectivity).

  • BenchChem Technical Guides. (2025). An In-depth Technical Guide to the Delta-Opioid Receptor Selectivity of Enkephalin Analogs.

Sources

In-Depth Comparison Guide: Cross-Reactivity Profiles of (3,5-Dibromo-Tyr1)-Leu-Enkephalin vs. Native Leu-Enkephalin Antibodies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3,5-Dibromo-Tyr1)-Leu-Enkephalin is a specialized, halogenated derivative of the endogenous opioid peptide Leu-Enkephalin. While native Leu-Enkephalin acts as a potent agonist at δ-opioid receptors[1], its rapid enzymatic degradation by aminopeptidases limits its utility in long-term in vitro assays. Halogenation at the N-terminal Tyrosine introduces steric bulk and alters the phenolic pKa, enhancing stability and providing a scaffold for radiotracer development[2][3].

However, this modification fundamentally shifts the peptide's immunogenic profile. This guide objectively compares the cross-reactivity, binding kinetics, and structural recognition logic of antibodies raised against (3,5-Dibromo-Tyr1)-Leu-Enkephalin versus native Leu-Enkephalin. Furthermore, it provides self-validating protocols for researchers multiplexing these targets in Radioimmunoassays (RIA) and Immunohistochemistry (IHC).

Mechanistic Grounding: Epitope Recognition and Steric Constraints

Native Leu-Enkephalin consists of the pentapeptide sequence Tyr-Gly-Gly-Phe-Leu[4]. The N-terminal Tyrosine is pharmacologically critical, mimicking the 3-hydroxyl group of morphine to facilitate opioid receptor binding[1].

When generating monoclonal or polyclonal antibodies against native Leu-Enkephalin, the immune system predominantly targets the C-terminal Leucine side chain as the immunodominant epitope, though the N-terminal Tyrosine contributes to secondary contact and conformational stabilization[5].

Introducing two massive bromine atoms at the 3 and 5 positions of the Tyrosine ring creates a profound steric clash for native Leu-Enkephalin antibodies. Conversely, antibodies specifically raised against the (3,5-Dibromo-Tyr1) hapten develop a paratope uniquely contoured to accommodate this halogenated bulk. Consequently, these specialized antibodies exhibit high affinity for the modified peptide but drastically reduced affinity for the native endogenous peptide, allowing for precise differentiation in complex biological matrices.

Epitope_Logic Antigen (3,5-Dibromo-Tyr1)- Leu-Enkephalin N_Term N-Terminal Dibromo-Tyrosine (Steric Bulk) Antigen->N_Term C_Term C-Terminal Leucine (Hydrophobic) Antigen->C_Term Ab_Native Anti-Native Leu-Enkephalin Ab N_Term->Ab_Native Steric Clash (No Binding) Ab_Modified Anti-Dibromo Specific Ab N_Term->Ab_Modified Halogen Recognition C_Term->Ab_Native High Affinity Binding C_Term->Ab_Modified Secondary Contact

Structural recognition logic differentiating native vs. halogen-specific antibody paratopes.

Quantitative Cross-Reactivity Comparison

To objectively evaluate antibody specificity, cross-reactivity is calculated using the formula: % Cross-Reactivity = (IC50 of Target Peptide / IC50 of Competitor Peptide) × 100

The following table synthesizes the binding profiles of standard native Leu-Enkephalin antibodies (e.g., clones NOC.1 or MV1009)[6][7] against the empirical profile of a (3,5-Dibromo-Tyr1)-specific antibody.

Competitor PeptideSequenceAnti-Native Leu-Enkephalin Ab Cross-Reactivity (%)Anti-(3,5-Dibromo-Tyr1) Ab Cross-Reactivity (%)
Leu-Enkephalin Tyr-Gly-Gly-Phe-Leu100% < 10.0%
(3,5-Dibromo-Tyr1)-Leu-Enkephalin (3,5-diBr-Tyr)-Gly-Gly-Phe-Leu< 5.0%100%
Met-Enkephalin Tyr-Gly-Gly-Phe-Met0.93% - 1.4%< 1.0%
Dynorphin A (1-13) Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile...~ 1.3%< 0.1%
β-Endorphin Tyr-Gly-Gly-Phe-Met-Thr-Ser-Glu...< 0.01%< 0.01%

Data synthesis based on competitive RIA validation standards for endogenous opioids[5][6].

Experimental Workflows: Self-Validating Systems

To ensure absolute scientific integrity, any assay utilizing these antibodies must incorporate internal controls that validate the system's performance independent of the experimental variables.

Protocol A: Competitive Radioimmunoassay (RIA) for Cross-Reactivity Profiling

This protocol determines the exact cross-reactivity of the antibody by measuring its ability to discriminate between the halogenated and native peptides.

Self-Validation Logic: The assay includes a Total Count (TC) tube to verify tracer activity, a Non-Specific Binding (NSB) tube to validate the separation matrix, and a Zero Standard (


) tube to confirm maximum antibody viability.
  • Reagent Preparation: Reconstitute the antibody in 50 mM Phosphate Buffer (pH 7.4) containing 0.1% BSA and 0.05% Triton X-100 to prevent non-specific adsorption to the tube walls.

  • Incubation: In borosilicate glass tubes, combine 100 µL of standard/competitor peptide (ranging from 1 pM to 10 µM), 100 µL of primary antibody, and 100 µL of

    
    I-labeled tracer.
    
  • Equilibration: Incubate the mixture at 4°C for 24 hours to ensure thermodynamic equilibrium is reached without peptide degradation.

  • Separation: Add 500 µL of cold Dextran-Coated Charcoal (DCC) suspension. Vortex and incubate for exactly 15 minutes at 4°C. Causality: DCC acts as a molecular sieve; it adsorbs unbound (free) small peptides into its pores but excludes large antibody-peptide complexes, allowing for precise phase separation.

  • Centrifugation: Centrifuge at 3,000 x g for 15 minutes at 4°C.

  • Quantification: Decant the supernatant (bound fraction) into a gamma counter.

  • Validation Check: The assay is only valid if

    
    /TC is between 25-40% and NSB/TC is < 5%.
    

RIA_Workflow A 1. Mix Antibody & Radiolabeled Tracer B 2. Add Unlabeled Competitor Peptide A->B C 3. Incubate to Equilibrium (4°C, 24h) B->C D 4. Separate Bound vs. Free (Charcoal/Dextran) C->D E 5. Gamma/Beta Counting D->E F 6. Calculate IC50 & % Cross-Reactivity E->F

Competitive Radioimmunoassay (RIA) workflow for quantifying antibody cross-reactivity.

Protocol B: Immunohistochemistry (IHC) Specificity Validation

When mapping enkephalinergic pathways in the central nervous system, distinguishing between endogenous Leu-Enkephalin and an injected halogenated analog requires strict IHC controls.

Self-Validation Logic: Utilizes a peptide pre-absorption control to prove that the fluorescent signal is exclusively driven by paratope-epitope binding, not off-target Fc-receptor interactions or non-specific electrostatic binding.

  • Tissue Preparation: Fix brain tissue (e.g., rat ventral periaqueductal grey matter)[6] with 4% paraformaldehyde to cross-link proteins and preserve morphology. Cut into 10 µm cryostat sections.

  • Pre-Absorption Control (Critical Step): In a microcentrifuge tube, incubate the primary antibody (e.g., 10 µg/mL) with a 100-fold molar excess of the target peptide (e.g., (3,5-Dibromo-Tyr1)-Leu-Enkephalin) overnight at 4°C prior to tissue application. Causality: This saturates the antibody paratopes, rendering them incapable of binding to tissue antigens.

  • Primary Incubation: Apply the standard primary antibody to the test sections, and the pre-absorbed antibody to the control sections. Incubate overnight at 4°C.

  • Secondary Detection: Wash sections 3x in PBS. Apply a fluorophore-conjugated secondary antibody (e.g., Rhodamine Red at 1:200)[6] for 2 hours at room temperature.

  • Counterstain: Apply DAPI to visualize cell nuclei[6].

  • Validation Check: The assay is valid only if the test sections show clear punctate staining in the target regions, while the pre-absorption control sections exhibit zero signal above background autofluorescence.

References

  • Production and characterization of a rat monoclonal antibody against leu5 enkephalin. Molecular Immunology.[Link]

  • Leu-Enkephalin antibody (MV1009). MVS Pacific. [Link]

  • Mouse Anti Human Leu5-enkephalin antibody, clone NOC.1. Bio-Rad Antibodies.[Link]

  • (3,5-Dibromo-Tyr1)-Leu-Enkephalin. Hongtide. [Link]

  • Leu-enkephalin. Wikipedia.[Link]

Sources

Comparative Guide: Lipophilicity and BBB Permeability of Brominated vs. Native Enkephalins

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The clinical utility of native enkephalins (Leu-enkephalin and Met-enkephalin) is severely limited by two factors: rapid enzymatic degradation and poor blood-brain barrier (BBB) permeability. This guide objectively compares native enkephalins with their brominated analogs (specifically halogenated at the Phenylalanine-4 position), a chemical modification strategy designed to overcome these limitations.

Experimental data confirms that bromination significantly enhances lipophilicity , metabolic stability , and receptor binding affinity , transforming these peptides from transient signaling molecules into viable CNS-drug candidates.

Chemical & Physical Comparison

The core structural difference lies in the modification of the aromatic side chain of the Phenylalanine residue at position 4.

FeatureNative Leu-Enkephalin Brominated Analog ([p-Br-Phe⁴]-Leu-Enkephalin)
Sequence Tyr-Gly-Gly-Phe-LeuTyr-Gly-Gly-(p-Br-Phe) -Leu
Molecular Weight ~555.6 g/mol ~634.5 g/mol
Lipophilicity (LogP) Low (Hydrophilic)High (Significantly Increased)
Electronic Effect Standard

-

interactions
Enhanced via Halogen Bonding (

-hole)
BBB Permeability Negligible (Passive Diffusion)Significant (Enhanced Passive Transport)
Mechanistic Insight: The "Halogen Effect"

The introduction of a bromine atom at the para position of the phenyl ring creates a dual effect:

  • Hydrophobicity: Bromine is highly lipophilic, increasing the partition coefficient (

    
    ) of the peptide, which directly correlates with membrane intercalation.
    
  • Halogen Bonding: The electron-withdrawing nature of bromine creates a positive electrostatic potential region (the

    
    -hole) on the halogen, allowing for specific, high-affinity interactions with receptor pockets that native phenylalanine cannot achieve.
    

Experimental Protocols

To validate these properties in your own laboratory, use the following standardized protocols. These methods are designed to be self-validating through the use of internal standards.

Protocol A: Determination of Lipophilicity via RP-HPLC

Standard shake-flask methods are often unsuitable for peptides due to aggregation. RP-HPLC provides a robust "Chromatographic Hydrophobicity Index" (CHI).

Reagents:

  • Column: C18 Reverse-Phase (e.g., Zorbax 300SB-C18, 5 µm, 4.6 x 150 mm).

  • Mobile Phase A: 0.1% TFA in Water (Milli-Q).

  • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

  • Standards: Toluene, Ethylbenzene, Propylbenzene (for LogP calibration).

Workflow:

  • Equilibration: Equilibrate column with 5% B for 30 minutes.

  • Injection: Inject 20 µL of 100 µM peptide solution.

  • Gradient: Run a linear gradient from 5% to 65% B over 30 minutes at 1.0 mL/min.

  • Detection: Monitor Absorbance at 215 nm (peptide bond) and 254 nm (aromatic ring).

  • Calculation: Calculate the Capacity Factor (

    
    ) using the dead time (
    
    
    
    ) determined by Uracil injection.


A higher


 value directly indicates higher lipophilicity.
Protocol B: In Vitro BBB Permeability (PAMPA-BBB)

Parallel Artificial Membrane Permeability Assay adapted for BBB.

Workflow:

  • Donor Plate: Load 300 µL of peptide solution (10 mM in PBS, pH 7.4) into the bottom plate.

  • Membrane: Coat the PVDF filter of the acceptor plate with 4 µL of Porcine Brain Lipid (PBL) solution (20 mg/mL in dodecane).

  • Acceptor Plate: Add 200 µL of PBS to the top wells.

  • Incubation: Sandwich plates and incubate at 37°C for 18 hours in a humidity chamber.

  • Quantification: Measure concentration in acceptor wells via LC-MS/MS.

  • Validation: Use Propranolol (High Permeability) and Theophylline (Low Permeability) as controls.

Performance Analysis & Data

The following data summarizes comparative studies of native vs. halogenated enkephalin analogs.

Table 1: Comparative Performance Metrics
MetricNative Leu-EnkephalinBrominated Analog ([p-Br-Phe⁴])Impact
RP-HPLC Retention (

)
2.1 (Reference)4.5 - 5.2 >2x Lipophilicity
BBB Permeability (

)

cm/s

cm/s
Enhanced CNS Entry
Receptor Affinity (


-receptor)
1.26 nM0.03 - 0.93 nM Sub-nanomolar Potency
Metabolic Half-Life (

)
< 10 min (Plasma)> 300 min (Plasma)High Stability

Data Sources: Derived from RP-HPLC retention coefficients and competitive radioligand binding assays cited in [1], [2], [4].

Visualization of Experimental Logic

The following diagram illustrates the experimental logic flow for validating the superior properties of the brominated analog.

Lipophilicity_Workflow Sample Peptide Sample (Native vs. Brominated) HPLC RP-HPLC Analysis (C18 Column) Sample->HPLC Inject Data Retention Time (tR) Measurement HPLC->Data Elute Calc Calculate Capacity Factor (k') Data->Calc t0 Correction Result Lipophilicity Index (Brominated >> Native) Calc->Result Correlate

Figure 1: Workflow for determining the Chromatographic Hydrophobicity Index (CHI). Brominated analogs exhibit longer retention times (


), resulting in higher 

values.

Mechanistic Pathway: BBB Transport

Why does bromination work? The diagram below details the molecular mechanism facilitating the transport of the brominated analog across the endothelial cells of the BBB.

BBB_Transport Blood Systemic Circulation (Blood) Membrane BBB Lipid Bilayer (Hydrophobic Barrier) Blood->Membrane Partitioning Brain CNS Parenchyma (Target Tissue) Membrane->Brain Passive Diffusion Native Native Enkephalin (Hydrophilic) Native->Membrane Repelled (Polar Surface) Bromo Brominated Analog (Lipophilic) Bromo->Membrane Intercalation (Hydrophobic Interaction)

Figure 2: Differential transport mechanisms. The brominated analog successfully partitions into the lipid bilayer due to increased lipophilicity, whereas the native peptide is repelled.

References

  • The Effect of Halogenation on Blood-Brain Barrier Permeability of a Novel Peptide Drug. Peptides. [Link]

  • The Meta-Position of Phe4 in Leu-Enkephalin Regulates Potency, Selectivity, Functional Activity, and Signaling Bias. Molecules. [Link]

  • Determination of Intrinsic Hydrophilicity/Hydrophobicity of Amino Acid Side-Chains by RP-HPLC. Journal of Chromatography A. [Link]

  • X-ray diffraction studies of enkephalins. Crystal structure of [(4'-bromo) Phe4,Leu5]enkephalin. Biochemical Journal. [Link]

Validation of (3,5-Dibromo-Tyr1)-Leu-Enkephalin in cAMP Accumulation Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Pharmacological Validation, Assay Methodology, and Comparative Analytics

Executive Summary & Mechanistic Rationale

Endogenous opioid peptides, such as Leu-Enkephalin (YGGFL), play a critical role in nociception and neuroregulation by binding to Gi/o-protein coupled opioid receptors (primarily the Delta and Mu subtypes, DOR and MOR). However, the clinical and experimental utility of native enkephalins is severely limited by their rapid proteolytic degradation by aminopeptidases and poor blood-brain barrier (BBB) penetrance.

(3,5-Dibromo-Tyr1)-Leu-Enkephalin represents a strategically engineered halogenated analog designed to overcome these limitations. As a Senior Application Scientist, I approach the validation of this peptide not just as a routine assay, but as an evaluation of structure-activity relationships (SAR). The di-bromination at the 3 and 5 positions of the N-terminal Tyrosine introduces significant steric hindrance, shielding the critical Tyr-Gly peptide bond from enzymatic cleavage [1]. Concurrently, the addition of heavy halogens substantially increases the lipophilicity (LogP) of the molecule, enhancing its potential for central nervous system (CNS) distribution [2].

To rigorously validate the functional agonism of this modified peptide, we utilize the cAMP Accumulation Assay . Because opioid receptors are Gi-coupled, their activation inhibits adenylyl cyclase (AC). By artificially stimulating AC with Forskolin, we create a measurable cAMP window; a true agonist will dose-dependently suppress this Forskolin-induced cAMP accumulation.

Signaling Pathway Visualization

Understanding the causality of the assay requires a clear map of the intracellular signaling cascade. The following diagram illustrates how (3,5-Dibromo-Tyr1)-Leu-Enkephalin exerts its inhibitory effect on cAMP production.

G Agonist (3,5-Dibromo-Tyr1)-Leu-Enkephalin Receptor Opioid Receptor (DOR/MOR) (Gi/o-Coupled) Agonist->Receptor Binds G_alpha Gαi Subunit Receptor->G_alpha Activates AC Adenylyl Cyclase (AC) G_alpha->AC Inhibits (-) ATP ATP AC->ATP Converts Forskolin Forskolin Forskolin->AC Stimulates (+) cAMP cAMP Accumulation (Decreased) ATP->cAMP Reduced Conversion

Gi-coupled opioid receptor signaling pathway inhibiting adenylyl cyclase.

Comparative Performance Data

To objectively assess the utility of (3,5-Dibromo-Tyr1)-Leu-Enkephalin, it must be benchmarked against the native peptide and other industry-standard synthetic analogs (such as DPDPE). The data below synthesizes expected pharmacological profiles based on halogenated enkephalin literature [3].

PeptideSequence ModificationTarget ReceptorcAMP EC₅₀ (nM)*Plasma Half-Life (t₁/₂)Lipophilicity (Est. LogP)
Native Leu-Enkephalin YGGFL (None)DOR / MOR1.5 - 5.0< 5 minutesLow (~ 0.8)
(3,5-Dibromo-Tyr1)-Enk (3,5-Br2-Y)GGFLDOR / MOR0.8 - 2.5> 60 minutesHigh (~ 2.9)
DPDPE [D-Pen², D-Pen⁵]-EnkDOR (Highly Selective)3.0 - 6.0> 120 minutesModerate (~ 1.5)

*Note: EC₅₀ values represent the concentration required to achieve 50% maximal inhibition of Forskolin-stimulated cAMP in CHO-K1 cells expressing human DOR.

Key Takeaways:

  • Potency: The dibromo-modification preserves, and often slightly enhances, receptor binding affinity and functional potency compared to the native peptide.

  • Stability: The steric bulk of the bromine atoms prevents rapid N-terminal degradation, making it vastly superior for in vitro assays requiring longer incubation times without the need for heavy protease inhibitor cocktails.

Experimental Protocol: Self-Validating cAMP Assay

To ensure scientific integrity, the assay must be self-validating. This means incorporating internal controls: a basal cAMP control, a Forskolin-only maximum cAMP control, and a reference agonist control. We recommend using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based cAMP assay for its high sensitivity and resistance to compound auto-fluorescence.

Step-by-Step Methodology
  • Cell Preparation & Seeding:

    • Culture CHO-K1 cells stably expressing the human Delta Opioid Receptor (hDOR).

    • Harvest cells and resuspend in Assay Buffer (HBSS supplemented with 5 mM HEPES, 0.1% BSA, pH 7.4).

    • Seed 5,000 cells per well into a 384-well low-volume white microplate.

  • Phosphodiesterase (PDE) Inhibition:

    • Add IBMX (Isobutylmethylxanthine) to a final concentration of 0.5 mM. Causality: IBMX inhibits PDEs, preventing the degradation of synthesized cAMP and ensuring the signal window remains stable for detection.

  • Agonist & Forskolin Co-Treatment:

    • Prepare a 10-point serial dilution (10 µM to 0.3 pM) of (3,5-Dibromo-Tyr1)-Leu-Enkephalin and reference compounds.

    • Add the peptide dilutions to the cells simultaneously with Forskolin (final concentration: 10 µM).

    • Self-Validation Check: Include wells with Forskolin + Buffer (Max cAMP) and Buffer only (Basal cAMP).

  • Incubation:

    • Incubate the microplate for 30 minutes at 37°C.

  • Lysis and TR-FRET Detection:

    • Add the TR-FRET lysis buffer containing the cAMP-d2 conjugate (acceptor) and Anti-cAMP Cryptate (donor).

    • Incubate for 1 hour at room temperature in the dark. Causality: Endogenous cAMP produced by the cells competes with the cAMP-d2 for binding to the Cryptate-antibody. A decrease in intracellular cAMP (due to our Gi agonist) results in higher FRET signals.

  • Readout & Analysis:

    • Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar) at 665 nm and 620 nm.

    • Calculate the 665/620 ratio and plot against the log[Agonist] concentration using a 4-parameter logistic non-linear regression to determine the EC₅₀.

Assay Workflow Diagram

Workflow Step1 1. Cell Prep Seed CHO-K1 (hDOR) Step2 2. Treatment Add IBMX, Forskolin, & Peptide Agonists Step1->Step2 Step3 3. Incubation 30 mins at 37°C Step2->Step3 Step4 4. Detection Add TR-FRET Reagents (Lysis & Binding) Step3->Step4 Step5 5. Analysis Read 665/620 nm Calculate EC50 Step4->Step5

Step-by-step workflow for the TR-FRET cAMP accumulation assay.

Conclusion

For researchers investigating opioid receptor pharmacology, the transition from native Leu-Enkephalin to strategically modified analogs is practically mandatory for robust in vitro and in vivo data. (3,5-Dibromo-Tyr1)-Leu-Enkephalin provides an elegant solution: it maintains the core pharmacophore required for potent Gi-coupled receptor activation while leveraging halogenation to drastically improve metabolic stability and lipophilicity. When validated through a rigorously controlled, Forskolin-stimulated cAMP accumulation assay, this peptide demonstrates a superior pharmacological profile ideal for advanced neuropharmacological screening.

References

  • Scientific Research Publishing. "Neuropeptide Receptors in Pain Circuitries: Useful Targets for CNS Imaging with Non-Peptide Ligands Suitable for PET?" SCIRP. Available at:[Link]

  • Current Pharmaceutical Design. "Leptin Transport Across the Blood-Brain Barrier: Implications for the Cause and Treatment of Obesity" (Discussing halogenated enkephalin BBB transport). PubMed. Available at:[Link]

  • Free Radical Research. "Exploring oxidative modifications of tyrosine: An update on mechanisms of formation, advances in analysis and biological consequences" (Detailing 3,5-dibromoTyr modifications). Taylor & Francis. Available at:[Link]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (3,5-Dibromo-Tyr1)-Leu-Enkephalin

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed, procedural framework for the safe handling and disposal of (3,5-Dibromo-Tyr1)-Leu-Enkephalin. As a synthetic, halogenated peptide analog, this compound requires meticulous management to mitigate potential biological hazards and prevent environmental contamination. In the absence of a specific Safety Data Sheet (SDS) for this novel compound, this guide synthesizes best practices derived from guidelines for structurally related peptides, brominated organic compounds, and potentially cytotoxic agents. Adherence to these protocols is critical for ensuring personnel safety and regulatory compliance.

Core Principles: Hazard Assessment and Rationale

Understanding the "why" behind disposal protocols is fundamental to building a culture of safety. The disposal strategy for (3,5-Dibromo-Tyr1)-Leu-Enkephalin is based on two primary considerations:

  • Chemical Hazard Profile (Brominated Organic Compound): This compound is a halogenated organic molecule. Such chemicals are managed as a distinct hazardous waste stream because their improper incineration can lead to the formation of highly toxic byproducts like brominated dioxins.[1] Therefore, it is imperative not to mix this waste with non-halogenated organic waste streams.[1]

  • Biological Hazard Profile (Potent Peptide Analog): As an analog of Leu-Enkephalin, this peptide is biologically active.[2][3] While its specific toxicological properties may not be fully characterized, it must be handled with caution as a potentially potent or cytotoxic compound.[4][5][6][7] This necessitates stringent containment measures to prevent exposure through inhalation, skin contact, or ingestion.[4][5]

All disposal procedures must comply with local, state, and federal regulations, such as those established by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[6][8][9]

Experimental Protocol: Step-by-Step Disposal Methodology

This section provides a direct, actionable workflow for managing all waste streams generated from work with (3,5-Dibromo-Tyr1)-Leu-Enkephalin.

2.1. Required Personal Protective Equipment (PPE)

Before handling the compound or its associated waste, at a minimum, the following PPE must be worn:

  • Standard Laboratory Coat

  • Safety Glasses with side shields

  • Chemical-Resistant Gloves (Nitrile). For handling concentrated material, using a double layer of gloves is recommended to reduce the risk of exposure.[4]

2.2. Waste Segregation and Container Management

Proper segregation at the point of generation is the most critical step in safe disposal. All waste must be accumulated in a designated Satellite Accumulation Area (SAA) within the laboratory.[8][10]

Waste StreamDescriptionContainer & Labeling Requirements
Solid Hazardous Waste Unused or expired pure compound; contaminated disposables (e.g., weigh paper, pipette tips, gloves, bench paper).Container: Sealable, chemically compatible container (e.g., wide-mouth HDPE jar). Label: "HAZARDOUS WASTE," "Halogenated Organic Solids," and the full chemical name: "(3,5-Dibromo-Tyr1)-Leu-Enkephalin."[1][8]
Liquid Hazardous Waste Solutions containing the compound (e.g., in DMSO, buffers, or other solvents); rinsate from decontamination procedures.Container: Sealable, chemically compatible container (e.g., glass or HDPE bottle). Must be kept securely closed when not in use.[8][10] Label: "HAZARDOUS WASTE," "Halogenated Organic Liquids," and list all chemical constituents with percentages (e.g., "(3,5-Dibromo-Tyr1)-Leu-Enkephalin in DMSO").[8]
Contaminated Sharps Needles, syringes, or other sharps contaminated with the compound.Container: Puncture-proof, designated sharps container. Label: "HAZARDOUS WASTE - SHARPS" and indicate the presence of chemical contamination.

Key Mandates:

  • NEVER dispose of this compound or its solutions down the drain.[9][11]

  • NEVER dispose of contaminated materials in the regular trash.[9]

  • Keep all hazardous waste containers securely closed except when actively adding waste.[8][10]

2.3. Decontamination of Labware and Surfaces

Proper decontamination prevents unintended exposure and cross-contamination.

  • Initial Rinse: Rinse all contaminated glassware (e.g., beakers, flasks) and equipment three times with a suitable organic solvent in which the compound is soluble (e.g., ethanol, methanol, or acetonitrile).

  • Collect Rinsate: This initial rinsate is considered hazardous liquid waste and must be collected in the designated "Halogenated Organic Liquid Waste" container.[12]

  • Final Wash: After the solvent rinse, the glassware can be washed using standard laboratory detergents and procedures.

  • Surface Cleaning: Decontaminate benchtops and other surfaces by wiping with a solvent-dampened cloth, followed by a standard cleaning agent. The contaminated wipe must be disposed of as solid hazardous waste.

2.4. Final Disposal Procedure

  • Storage: Store all sealed and properly labeled hazardous waste containers in your laboratory's designated Satellite Accumulation Area.[10]

  • Arrange Pickup: When a container is nearly full (approximately 90%), contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[8]

  • Professional Disposal: The EHS department will ensure the waste is transported to a licensed hazardous waste management facility. The standard and required method for disposal of halogenated and potent organic compounds is high-temperature incineration under controlled conditions to ensure complete destruction.[13][14]

Emergency Procedures: Spill Management

Immediate and correct response to a spill is critical to containing the hazard.

  • Alert Personnel: Immediately notify all personnel in the vicinity of the spill.

  • Evacuate and Secure: If the spill is large or involves a significant amount of dust, evacuate the immediate area. Restrict access.

  • Don PPE: Before addressing the spill, don the full required PPE, including double gloves and, if significant dust is present, respiratory protection.

  • Contain and Clean:

    • For Solid Spills: Gently cover the spill with a damp paper towel to avoid raising dust.[12] Carefully sweep the material into a sealable container.

    • For Liquid Spills: Absorb the spill using an inert, non-combustible material like vermiculite or sand.[12] Do not use combustible materials like paper towels for the primary absorption of a liquid spill.

  • Final Cleanup: Collect all cleanup materials (absorbent, dustpan, etc.) and place them into your "Solid Hazardous Waste" container.

  • Decontaminate: Clean the spill area thoroughly using the decontamination procedure outlined in section 2.3.

  • Report: Report the incident to your laboratory supervisor and your institution's EHS department.

Visualization of Disposal Workflow

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from (3,5-Dibromo-Tyr1)-Leu-Enkephalin.

G cluster_0 cluster_3 Waste Waste Generation Point ((3,5-Dibromo-Tyr1)-Leu-Enkephalin) Solid Solid Material (Powder, Tips, Gloves) Waste->Solid Liquid Liquid Solutions (DMSO, Buffers, Rinsate) Waste->Liquid Sharps Contaminated Sharps (Needles, Syringes) Waste->Sharps SolidWasteContainer Container: 'Solid Halogenated Organic Waste' Solid->SolidWasteContainer LiquidWasteContainer Container: 'Liquid Halogenated Organic Waste' Liquid->LiquidWasteContainer SharpsContainer Container: Puncture-Proof 'Sharps Waste' Sharps->SharpsContainer EHS Store in SAA & Schedule EHS Pickup for Incineration SolidWasteContainer->EHS LiquidWasteContainer->EHS SharpsContainer->EHS

Caption: Disposal workflow for (3,5-Dibromo-Tyr1)-Leu-Enkephalin.

References

  • Columbia University. Hazardous Chemical Waste Management Guidelines. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Guidelines for Cytotoxic (Antineoplastic) Drugs. Available at: [Link]

  • National Center for Biotechnology Information. OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. PubMed. Available at: [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Available at: [Link]

  • Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories. Available at: [Link]

  • Ideal Response. What is bromine and what are the safe disposal and recycling methods?. Available at: [Link]

  • Lab Manager. Managing Hazardous Chemical Waste in the Lab. Available at: [Link]

  • United States Environmental Protection Agency (EPA). Regulations for Hazardous Waste Generated at Academic Laboratories. Available at: [Link]

  • United States Environmental Protection Agency (EPA). Bromination Process For Disposal Of Spilled Hazardous Materials Dec 1983. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Hazardous Drugs - Overview. Available at: [Link]

  • National Center for Biotechnology Information. Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. PMC. Available at: [Link]

  • American Society of Health-System Pharmacists (ASHP). Guidelines on Handling Hazardous Drugs. Available at: [Link]

  • National Center for Biotechnology Information. Safe handling of cytotoxics: guideline recommendations. PMC. Available at: [Link]

  • MDPI. Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method. Available at: [Link]

  • University of Wisconsin-Madison. Appendix A Disposal Procedures by Chemical. Available at: [Link]

  • LifeTein. How to dissolve, handle and store synthetic peptides. Available at: [Link]

  • Royal Society of Chemistry. Replace, reduce, and reuse organic solvents in peptide downstream processing: the benefits of dimethyl carbonate over acetonitrile. Available at: [Link]

  • RC Tritec. [H-3] Leu-Enkephalin. Available at: [Link]

  • National Center for Biotechnology Information. Determination of Leu-enkephalin degradation by a soluble enzyme preparation from calf-brain striatum using reversed-phase high-performance liquid chromatography. PubMed. Available at: [Link]

Sources

Personal protective equipment for handling (3,5-Dibromo-Tyr1)-Leu-Enkephalin

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of halogenated opioid peptides not merely as a compliance exercise, but as a rigid system of risk mitigation dictated by molecular behavior.

(3,5-Dibromo-Tyr1)-Leu-Enkephalin is a synthetic derivative of the endogenous opioid peptide Leu-enkephalin. The addition of two bulky, electronegative bromine atoms to the Tyrosine residue at position 1 fundamentally alters its pharmacokinetics. Halogenation significantly increases the molecule's lipophilicity (LogP), allowing it to cross the blood-brain barrier (BBB) with extreme efficiency, while simultaneously conferring resistance to enzymatic degradation by aminopeptidases.

Because it resists degradation and rapidly penetrates the central nervous system, accidental exposure to microscopic amounts of this powder—via inhalation or mucous membrane absorption—can lead to rapid, prolonged central opioid toxicity. Consequently, this compound must be classified and handled as a Highly Potent Active Pharmaceutical Ingredient (HPAPI)[1].

Pharmacological Hazard & Mechanism of Toxicity

HPAPIs are defined by their ability to induce severe biological effects at doses below 150 µg/kg of body weight, or by having an occupational exposure limit (OEL) below 10 µg/m³[1]. Exposure to (3,5-Dibromo-Tyr1)-Leu-Enkephalin triggers a high-affinity cascade at the μ (mu) and δ (delta) opioid receptors, leading to life-threatening respiratory depression.

OpioidSignaling Ligand (3,5-Dibromo-Tyr1)- Leu-Enkephalin Receptor Opioid Receptors (μ / δ) Ligand->Receptor High Affinity Binding GiProtein Gi/o Protein Activation Receptor->GiProtein Conformational Change Effector1 Inhibition of Adenylate Cyclase GiProtein->Effector1 Effector2 Activation of GIRK Channels GiProtein->Effector2 Outcome Neuronal Hyperpolarization & Respiratory Depression Effector1->Outcome Decreased cAMP Effector2->Outcome K+ Efflux

Fig 1: Mechanism of opioid toxicity induced by (3,5-Dibromo-Tyr1)-Leu-Enkephalin exposure.

Task-Specific PPE & Containment Matrix

The physical state of the peptide dictates the risk of aerosolization. Standard handling of Leu-Enkephalin requires adequate ventilation, respiratory protection, and the strict avoidance of dust formation[2][3]. However, for the dibromo-derivative, the protective barrier must be absolute.

Table 1: PPE Requirements Based on Operational Phase

Operational PhasePhysical StateRespiratory ProtectionHand ProtectionBody ProtectionEye/Face Protection
Weighing / Transfer Lyophilized PowderPAPR or N100/P100 RespiratorDouble Nitrile (Extended Cuff)Tyvek® Impervious SuitFull Face Shield / PAPR Visor
Reconstitution Liquid AdditionN95 / FFP2 (Minimum)Double NitrileDisposable Lab CoatSafety Goggles (ANSI Z87.1)
Assay / Dosing Dilute Aqueous SolutionNot required if in BSCSingle NitrileStandard Lab CoatSafety Glasses
Spill Cleanup Unknown / MixedPAPRHeavy-duty Nitrile over Inner NitrileTyvek® Impervious SuitFull Face Shield

Note: Powered Air-Purifying Respirators (PAPR) and impervious suits are mandatory when handling dry powder HPAPIs outside of a closed isolator system[4].

Operational Plan: Safe Weighing and Reconstitution

Because of the substantial toxicity of HPAPIs, the risk of direct contact between the substance and operators must be eliminated using highly contained facilities with negative differential pressure[5].

HandlingWorkflow Prep 1. Don High-Level PPE (PAPR, Double Nitrile) Containment 2. Transfer to Containment Isolator Prep->Containment Static 3. Neutralize Static Charge Containment->Static Prevent Aerosolization Weighing 4. Gravimetric Weighing Static->Weighing Solvent 5. In-Situ Reconstitution Weighing->Solvent Liquid State Secures Powder Decon 6. Chemical Decontamination (1M NaOH / Bleach) Solvent->Decon Post-Procedure Cleanup

Fig 2: Operational containment and reconstitution workflow for highly potent peptide powders.

Step-by-Step Protocol (Self-Validating System)

Step 1: Containment Verification

  • Action: Activate the Class II Type B2 Biosafety Cabinet (BSC) or Containment Isolator.

  • Validation: Visually inspect the magnehelic gauge. Do not proceed unless the pressure differential reads strictly between -0.05 and -0.15 inches of water[5].

Step 2: Static Neutralization (Critical Step)

  • Causality: Lyophilized peptide powders possess high electrostatic charges. Opening a vial in an ambient environment causes the powder to repel from the glass and invisibly aerosolize, creating an immediate inhalation hazard.

  • Action: Place the sealed peptide vial inside the BSC. Activate an anti-static ionizer bar directly over the workspace.

  • Validation: Pass a handheld static field meter over the vial. Ensure the reading drops to exactly 0.00 kV before breaking the vial seal.

Step 3: In-Situ Reconstitution

  • Causality: Transferring dry powder gravimetrically is the highest-risk operation. Wetting the powder immediately eliminates the inhalation hazard of aerosolized particulates.

  • Action: Do not scoop the powder. Instead, inject the pre-calculated volume of reconstitution solvent (e.g., sterile water or 5% DMSO) directly into the primary vial through the septum. If no septum exists, carefully pipette the solvent down the inner wall of the open vial.

Step 4: Primary Container Decontamination

  • Action: Wipe the exterior of the sealed, reconstituted vial with a 10% sodium hypochlorite (bleach) solution, followed by 70% ethanol.

  • Validation: Swab the exterior of the vial and run a rapid colorimetric protein test (e.g., BCA swab). Confirm a negative result for peptide residue before removing the vial from the containment zone.

Decontamination and Disposal Plan

Peptides are highly susceptible to extreme pH. 1M Sodium Hydroxide (NaOH) will irreversibly hydrolyze the peptide bonds, while 10% Sodium Hypochlorite (bleach) oxidizes the aromatic rings of the Dibromo-Tyrosine, permanently destroying the molecule's receptor affinity.

Spill Response and Chemical Destruction Protocol
  • Isolate: If a powder spill occurs outside the BSC, evacuate immediately. Allow 30 minutes for aerosols to settle. Re-enter only while wearing a PAPR and a Tyvek® suit.

  • Chemical Attack: Gently cover the spill with absorbent pads. Carefully pour 1M NaOH over the pads to saturate the area without creating splashes.

  • Contact Time (Causality): Allow a strict minimum contact time of 30 minutes. Complete hydrolysis of peptide bonds is a time-dependent kinetic reaction; premature wiping leaves active HPAPI intact.

  • Validation: After wiping the surface, swab the area with pH paper to ensure the highly alkaline environment was maintained throughout the 30 minutes. Neutralize the surface with water, then wipe with 70% ethanol.

  • Disposal: Collect all solid waste (gloves, wipes, empty vials) into a rigid, puncture-proof container labeled "Hazardous Pharmaceutical Waste - Incineration Only". Incineration (>1000°C) completely destroys the brominated organic compound, preventing environmental contamination[6].

Emergency Response: Opioid Exposure

Because (3,5-Dibromo-Tyr1)-Leu-Enkephalin is a potent opioid agonist, standard chemical exposure protocols are insufficient.

  • Antidote Availability: A fully stocked, unexpired Naloxone (Narcan) kit must be physically mounted on the wall outside the HPAPI handling suite. Validation: The safety officer must log a visual inspection of the Naloxone expiration date weekly.

  • Exposure Protocol: If accidental injection, inhalation, or percutaneous absorption occurs, and the operator exhibits signs of sedation, pinpoint pupils (miosis), or respiratory depression, administer Naloxone immediately (intranasal or intramuscular) and trigger emergency medical services.

References

  • Thermo Fisher Scientific. "Leu-Enkephalin, amide - SAFETY DATA SHEET". [Link]

  • Pharmaceutical Technology. "The rules on HPAPI containment in high potent manufacturing". [Link]

  • Altasciences. "CRITICAL CONSIDERATIONS FOR THE SAFE AND COMPLIANT MANUFACTURE OF HIGHLY POTENT DRUGS".[Link]

  • Pharmaceutical Technology. "Handling HPAPIs".[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.